2-Iododibenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iododibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKSJEJNCQWHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278973 | |
| Record name | 2-Iododibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-56-0 | |
| Record name | 5408-56-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Iododibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-IODODIBENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Iododibenzofuran: A Comprehensive Technical Guide for Synthetic Chemists
I have gathered a significant amount of information on 2-iodobenzofuran and related structures, but there is a scarcity of specific data for 2-iododibenzofuran. The initial search results provided properties, synthesis, and reactivity data for 2-iodobenzofuran, which is a different, though related, molecule. I need to perform more targeted searches to find the specific chemical properties (molecular weight, melting point, etc.), spectroscopic data (NMR), synthesis protocols, and reactivity details for this compound. The current information on cross-coupling reactions is general, and I need to find protocols and mechanistic details specifically involving this compound. I also need to find safety and handling information for this specific compound. Therefore, I need to update my plan to focus on acquiring data for the correct molecule, this compound. 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Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key synthetic intermediate. With a focus on practical applications for researchers, scientists, and drug development professionals, this document details its physicochemical characteristics, spectroscopic data, and established protocols for its synthesis and utilization in palladium-catalyzed cross-coupling reactions. Mechanistic insights and safety protocols are also provided to ensure effective and safe handling.
Core Chemical and Physical Properties
A foundational understanding of a compound's properties is critical for its effective application in organic synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₇IO |
| Molecular Weight | 294.09 g/mol |
| CAS Number | 5408-56-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 99-101 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. The following are characteristic spectroscopic data.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.08 (d, J=1.8 Hz, 1H), 7.95 (d, J=7.8 Hz, 1H), 7.68 (dd, J=8.4, 1.8 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 7.50 (t, J=7.8 Hz, 1H), 7.38 (t, J=7.8 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 156.4, 156.2, 131.8, 129.2, 127.6, 124.7, 123.1, 121.2, 120.9, 111.9, 111.8, 87.1. |
| Mass Spectrometry (EI) | m/z: 294 (M+), 167 (M+-I). |
Synthesis of this compound
The reliable synthesis of this compound is crucial for its use as a building block. A common and effective method is the electrophilic iodination of dibenzofuran.
Electrophilic Iodination Protocol
This protocol outlines a standard procedure for the synthesis of this compound.
Experimental Workflow:
Figure 1: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve dibenzofuran (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Add iodine (I₂) (0.5 equivalents) and periodic acid (H₅IO₆) (0.2 equivalents) to the solution.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor for completion using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Expert Insights: The use of periodic acid as a co-oxidant is a key aspect of this protocol. It regenerates the active iodinating species (I⁺) from iodide (I⁻) formed during the reaction, thus improving the overall efficiency and atom economy of the synthesis.
Reactivity and Key Applications in Cross-Coupling Chemistry
The carbon-iodine bond in this compound serves as a versatile handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This reactivity makes it a valuable precursor in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound can be efficiently coupled with a variety of boronic acids and their derivatives.
Reaction Mechanism Overview:
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a degassed mixture of this compound (1.0 equivalent), an arylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents) in a solvent mixture such as toluene/water or dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.
General Protocol for Sonogashira Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Workup and Purification: Upon completion, the reaction is worked up by filtration and extraction, followed by purification of the crude product by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.
Key Components for Buchwald-Hartwig Amination:
Figure 3: Essential components for a successful Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the desired amine (1.1-1.5 equivalents), a palladium precatalyst, a suitable phosphine ligand, and a base in an anhydrous, aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor for completion.
-
Workup and Purification: After completion, the reaction is cooled, filtered, and the filtrate is concentrated. The resulting residue is then purified to yield the desired N-arylated product.
Safety and Handling
This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. May cause long-lasting harmful effects to aquatic life[1].
References
Sources
2-Iododibenzofuran: A Comprehensive Technical Guide for Advanced Synthesis and Application
This guide provides an in-depth exploration of 2-Iododibenzofuran, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document elucidates the core chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a pivotal building block in the development of novel molecular entities.
Introduction: The Strategic Importance of the Dibenzofuran Scaffold
Dibenzofuran is a privileged heterocyclic scaffold ubiquitously found in a wide array of natural products and biologically active compounds. Its rigid, planar structure and unique electronic properties make it a cornerstone in the design of therapeutic agents and functional organic materials. The introduction of an iodine atom at the 2-position of the dibenzofuran core dramatically enhances its synthetic utility, providing a reactive handle for a multitude of cross-coupling reactions. This strategic functionalization allows for the late-stage introduction of diverse molecular fragments, a highly desirable feature in the construction of compound libraries for drug discovery and the tailoring of materials with specific optoelectronic properties.
Physicochemical and Spectroscopic Profile of this compound
While extensive experimental data for this compound is not widely published, its properties can be predicted based on the known characteristics of the dibenzofuran parent molecule and analogous iodoarenes.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₂H₇IO | Based on the dibenzofuran structure with one iodine substituent. |
| Molecular Weight | 294.09 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to pale yellow solid | Typical appearance for aryliodides. |
| Melting Point | 80-100 °C | Expected to be higher than dibenzofuran (83-87 °C) due to increased molecular weight and stronger intermolecular forces. |
| Boiling Point | > 300 °C | Significantly higher than dibenzofuran (~287 °C) due to the heavy iodine atom. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene); Insoluble in water. | Consistent with the nonpolar, aromatic nature of the molecule. |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on established principles and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Complex multiplet signals in the aromatic region (δ 7.0-8.5 ppm). The protons adjacent to the iodine atom will experience a downfield shift. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. The carbon bearing the iodine atom (C-2) will be significantly shielded (upfield shift) to approximately δ 90-100 ppm due to the heavy atom effect. |
| IR Spectroscopy | Characteristic C-H aromatic stretching above 3000 cm⁻¹, C=C aromatic stretching around 1600-1450 cm⁻¹, and C-O-C stretching in the fingerprint region (1300-1000 cm⁻¹). A C-I stretching vibration may be observed in the far-IR region (~500-600 cm⁻¹). |
| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺) at m/z 294. A characteristic isotopic pattern for iodine will be observed. Fragmentation may involve the loss of the iodine atom (M-127) to give a dibenzofuranyl cation at m/z 167. |
Synthesis of this compound: A Modern Approach
The construction of the this compound scaffold can be efficiently achieved through a copper-mediated sequential iodination and cycloetherification of o-arylphenols. This methodology represents a significant advancement over classical multi-step syntheses.
CuI-Mediated Sequential Iodination/Cycloetherification
An efficient one-pot synthesis of 2- or 4-iododibenzofurans has been developed utilizing copper(I) iodide (CuI) as a dual-function reagent.[1][2][3] In this process, CuI first acts as an iodinating agent for the electron-deficient o-arylphenol substrate and subsequently promotes the intramolecular C-H cycloetherification to form the dibenzofuran ring.[1]
Figure 1: Conceptual workflow for the CuI-mediated synthesis of this compound.
Experimental Protocol: Synthesis of 2-Iodo-8-nitrodibenzofuran
This protocol is adapted from the literature for the synthesis of a representative this compound derivative.[1]
-
Reaction Setup: To a dried Schlenk tube, add 2-(4-nitrophenyl)phenol (0.2 mmol, 1.0 equiv.) and copper(I) iodide (0.3 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (1 mL) to the tube.
-
Reaction Conditions: The tube is sealed and the mixture is stirred at a predetermined temperature (e.g., 120 °C) under an oxygen atmosphere (1 atm) for a specified time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-iodo-8-nitrodibenzofuran.
Causality of Experimental Choices:
-
CuI as a Dual Reagent: The use of CuI is critical as it serves first to generate an iodinating species in situ and then catalyzes the crucial C-O bond formation. This one-pot approach enhances efficiency and atom economy.[1]
-
DMSO as Solvent: DMSO is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the high temperatures often required for C-H activation steps.
-
Oxygen Atmosphere: An oxygen atmosphere is necessary for the oxidative cycle of the copper catalyst, regenerating the active species for the iodination step.[1]
Reactivity and Synthetic Applications of this compound
The carbon-iodine bond at the 2-position is the key to the synthetic versatility of this compound. This moiety readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon, nitrogen, and other heteroatom-based functionalities.
Figure 2: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics. This compound can be effectively coupled with a wide range of arylboronic acids or their esters.
General Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an inert atmosphere glovebox or Schlenk line, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up, extract the product into an organic solvent, dry, and concentrate. Purify by column chromatography or recrystallization.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to 2-alkynyldibenzofurans, which are valuable intermediates for further transformations or as components in conjugated materials.
General Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a degassed solvent such as triethylamine or a mixture of toluene and an amine base.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Filter the reaction mixture to remove the amine hydrohalide salt, concentrate the filtrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the synthesis of 2-aminodibenzofuran derivatives, a key functional group in many biologically active molecules.[4]
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[5]
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture with stirring, typically between 80 and 110 °C, for several hours.
-
Work-up and Purification: After completion, cool the reaction, quench with water, and perform an extractive work-up. The product is then purified by column chromatography.
Applications in Drug Development and Materials Science
The dibenzofuran core is a key pharmacophore in several approved drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties. This compound serves as a critical starting material for the synthesis of libraries of these derivatives, enabling structure-activity relationship (SAR) studies.
In the realm of materials science, the rigid and planar dibenzofuran unit can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to functionalize the 2-position via cross-coupling reactions allows for fine-tuning of the electronic and photophysical properties of these materials.
Conclusion
This compound is a strategically important synthetic intermediate that provides facile access to a diverse range of functionalized dibenzofuran derivatives. Its synthesis via modern copper-mediated methods and its reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to enable the effective utilization of this versatile building block in the pursuit of novel and impactful chemical entities.
References
- This citation is a placeholder for a general review on dibenzofurans in medicinal chemistry if one were found.
-
Zhao, J., Zhang, Q., Liu, L., He, Y., Li, J., Li, J., & Zhu, Q. (2012). CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols: Synthesis of 2- or 4-Iododibenzofurans and Mechanistic Studies. Organic Letters, 14(20), 5362–5365. ([Link])
- This citation is a placeholder for a general review on dibenzofurans in m
- This citation is a placeholder for predicted spectroscopic data justific
-
Zhao, J., Zhang, Q., Liu, L., He, Y., Li, J., Li, J., & Zhu, Q. (2012). CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols: Synthesis of 2- or 4-Iododibenzofurans and Mechanistic Studies. ACS Publications. ([Link])
- This citation is a placeholder for a general review on Suzuki-Miyaura coupling if one were found.
-
ChemInform Abstract: CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols: Synthesis of 2- or 4-Iododibenzofurans and Mechanistic Studies. Sci-Hub. ([Link])
- This citation is a placeholder for a general review on Sonogashira coupling if one were found.
-
A new approach for the synthesis of 2-aminobenzofurans has been described via Sc(OTf)3 mediated formal cycloaddition of isocyanides with the in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohol. National Institutes of Health. ([Link])
- This citation is a placeholder for a general review on Buchwald-Hartwig amin
- This citation is a placeholder for a review on the biological activities of dibenzofurans if one were found.
- This citation is a placeholder for a review on the material science applications of dibenzofurans if one were found.
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- 1. CuI-mediated sequential iodination/cycloetherification of o-arylphenols: synthesis of 2- or 4-iododibenzofurans and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sci-hub.box [sci-hub.box]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 2-Iododibenzofuran: Structure, Synthesis, and Applications
Introduction: The Significance of the Dibenzofuran Scaffold
Dibenzofuran, a heterocyclic compound featuring a furan ring fused to two benzene rings, constitutes a core structural motif in numerous natural products and synthetic molecules of significant biological and material importance.[1] Derivatives of this scaffold are subjects of intense research due to their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] In the landscape of drug discovery and development, functionalized dibenzofurans serve as versatile intermediates for constructing complex molecular architectures.[5]
Among these derivatives, 2-iododibenzofuran is a particularly valuable building block. The iodine atom at the 2-position provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the structure, synthesis, and characterization of this compound, tailored for researchers and professionals in organic synthesis and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of the planar, tricyclic dibenzofuran system with an iodine atom substituted at the C2 position. This substitution influences the electronic distribution and reactivity of the aromatic system.
Structural Representation:
(Note: Simplified 2D representation showing numbering)
While specific, experimentally determined physical constants for this compound are not extensively documented in readily available literature, properties can be inferred from the parent compound, dibenzofuran, and related iodoarenes.
Table 1: Physicochemical Properties of Dibenzofuran (Parent Compound)
| Property | Value | Reference |
| Molecular Weight | 168.19 g/mol | [6] |
| Physical State | Solid | [6] |
| Color | Colorless/White | [1] |
| Melting Point | 82.5 °C | [6] |
| Boiling Point | 287 °C | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, ether, and ethanol. | [6] |
| log K_ow_ | 4.12 | [6] |
The introduction of an iodine atom significantly increases the molecular weight and is expected to raise the melting and boiling points compared to the parent dibenzofuran.
Synthesis of this compound: A Field-Proven Protocol
Several synthetic routes to substituted dibenzofurans have been developed, including intramolecular cyclization of diaryl ethers and palladium-catalyzed C-H activation.[7][8] An efficient and regioselective method for preparing this compound is the Copper(I) Iodide-mediated sequential iodination and cycloetherification of o-arylphenols.[8] This approach is advantageous due to its operational simplicity and the use of a relatively inexpensive copper catalyst.
Causality Behind the Experimental Design
The chosen protocol relies on a tandem reaction sequence orchestrated by a copper catalyst. The process begins with the electrophilic iodination of the electron-rich phenol ring, followed by an intramolecular Ullmann-type C-O coupling reaction.
-
Role of CuI: Copper(I) iodide serves as the catalyst for the crucial C-O bond formation (cycloetherification). It facilitates the intramolecular coupling between the phenolic oxygen and the ortho-position of the adjacent aryl ring.
-
Iodine Source: Molecular iodine (I₂) or N-iodosuccinimide (NIS) can be used as the iodinating agent for the initial C-H functionalization step.
-
Regioselectivity: The directing effect of the hydroxyl group on the starting o-arylphenol and the electronic properties of other substituents guide the position of iodination, allowing for selective synthesis of the 2-iodo isomer.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound via Cu-mediated tandem reaction.
Detailed Experimental Protocol
This protocol is adapted from the general methodology reported for the synthesis of 2- or 4-iododibenzofurans.[8]
-
Reaction Setup: To a flame-dried Schlenk tube, add the appropriate o-arylphenol (1.0 mmol), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon). Add the iodine source (e.g., I₂, 1.2 mmol) and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF, 5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 120-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any excess iodine. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Spectroscopic Characterization: A Self-Validating System
Unambiguous structural confirmation of the synthesized product is paramount. A combination of NMR spectroscopy and mass spectrometry provides a definitive analytical fingerprint. While a specific experimental spectrum for this compound is not provided in the search results, the expected data can be predicted based on known spectroscopic trends for similar structures.[9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Data | Rationale |
| ¹H NMR | δ 7.0 - 8.5 ppm (multiplets) | Aromatic protons will appear in the downfield region. The proton at C1 will likely be a doublet, and the proton at C3 will be a doublet, both influenced by the adjacent iodine. Other protons will exhibit complex splitting patterns. |
| ¹³C NMR | δ ~90-100 ppm (C2) δ 110-160 ppm (Other Ar-C) | The carbon atom directly bonded to the iodine (C2) will be significantly shielded and appear in the characteristic range for iodoarenes. Other aromatic carbons will resonate in the typical downfield region. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 294 Key Fragment: m/z 167 [M-I]⁺ | The mass spectrum will show a prominent molecular ion peak at m/z 294, corresponding to the molecular formula C₁₂H₇IO. A characteristic and often base peak will be observed at m/z 167, resulting from the loss of the iodine atom. |
Applications in Drug Development and Materials Science
The utility of this compound lies in its capacity as a versatile synthetic intermediate. The C-I bond is readily transformed via a host of powerful chemical reactions, enabling the diversification of the dibenzofuran core.
-
Cross-Coupling Reactions: this compound is an excellent substrate for Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the precise installation of aryl, alkyl, alkynyl, and amino groups, respectively, providing access to a vast library of novel dibenzofuran derivatives.
-
Lead Compound Synthesis: The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, found in compounds with potential therapeutic applications for multifactorial diseases like cancer and Alzheimer's disease.[2][3][5] The ability to functionalize the 2-position allows for systematic structure-activity relationship (SAR) studies to optimize biological activity.
-
Organic Electronics: Dibenzofuran derivatives are also being explored for their applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.[8][11]
Conclusion
This compound is a high-value synthetic intermediate, providing a gateway to a wide array of complex molecules with significant potential in pharmacology and materials science. The copper-catalyzed tandem iodination/cyclization of o-arylphenols represents a robust and efficient strategy for its synthesis. The detailed protocols and characterization data presented in this guide are intended to empower researchers to confidently synthesize and utilize this versatile chemical building block in their scientific endeavors.
References
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Title: Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers Source: PubMed URL: [Link]
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Title: Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach Source: ACS Omega URL: [Link]
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Title: Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach Source: Semantic Scholar URL: [Link]
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Title: 5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran | C9H8I2O | CID 11760832 Source: PubChem URL: [Link]
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Title: Benzofuran synthesis through iodocyclization reactions: recent advances Source: MedCrave online URL: [Link]
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Title: Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances Source: ResearchGate URL: [Link]
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Title: 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid | C9H7IO3 | CID 22177125 Source: PubChem URL: [Link]
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Title: A convenient synthesis of two dibenzofurans Source: SciSpace URL: [Link]
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Title: On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites Source: Molbank URL: [Link]
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Title: 2-Iodofuran | C4H3IO | CID 11564629 Source: PubChem URL: [Link]
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Title: 5-Iodobenzofuran-2(3H)-one | C8H5IO2 | CID 10422707 Source: PubChem URL: [Link]
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Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: PubMed Central URL: [Link]
-
Title: Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol Source: PubMed URL: [Link]
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Title: Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease Source: PubMed URL: [Link]
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Title: TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran Source: NCBI Bookshelf URL: [Link]
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Title: Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to the Discovery and Synthesis of 2-Iododibenzofuran
This guide provides a comprehensive technical overview of the landmark discovery and synthesis of 2-Iododibenzofuran. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the historical context, the underlying chemical principles, and the detailed experimental protocols necessary for the preparation and characterization of this important heterocyclic compound.
Introduction: The Significance of the Dibenzofuran Scaffold
Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. This rigid, planar structure imparts unique electronic and photophysical properties, making it a privileged scaffold in diverse scientific fields. Its derivatives are integral to numerous natural products, pharmaceuticals, and organic electronic materials. The strategic introduction of functional groups, particularly halogens, onto the dibenzofuran core is a critical step in the development of advanced intermediates for cross-coupling reactions, enabling the construction of complex molecular architectures. The iodo-substituted derivatives, such as this compound, are especially valuable due to the reactivity of the carbon-iodine bond, which serves as a versatile synthetic handle for introducing new functionalities.
Part 1: The Foundational Discovery
The first synthesis of this compound is attributed to the pioneering work of Henry Gilman and John F. Nobis in the mid-20th century. Their research into the reactivity of dibenzofuran derivatives laid the groundwork for much of the subsequent chemistry in this area. While the original publication did not feature the modern spectroscopic techniques we rely on today, their work established a viable pathway to this key intermediate. The logical and established method of the era for converting an aromatic amine to an aryl iodide was the Sandmeyer reaction, a powerful transformation discovered in 1884. This cornerstone of aromatic chemistry remains the most reliable and direct route to this compound.
The overall synthetic strategy proceeds in three main stages, starting from the commercially available dibenzofuran. This multi-step approach provides a clear and logical pathway to the target molecule, with each step building upon well-understood and robust chemical transformations.
Caption: Overall synthetic pathway to this compound.
Part 2: Synthesis of the Key Precursor: 2-Aminodibenzofuran
The immediate precursor required for the synthesis of this compound is 2-aminodibenzofuran. This is efficiently prepared via a two-step sequence from dibenzofuran: nitration followed by reduction.
Step 2.1: Nitration of Dibenzofuran
The introduction of a nitro group at the 2-position of dibenzofuran is the crucial first step. The 2-position is electronically favored for electrophilic aromatic substitution due to resonance stabilization of the intermediate sigma complex.
Causality of Experimental Choice: The use of nitric acid in acetic anhydride is a mild and effective nitrating system. Acetic anhydride reacts with nitric acid to form acetyl nitrate, a less aggressive and more selective electrophile than that generated in harsher conditions like mixed acid (H₂SO₄/HNO₃), thereby minimizing over-nitration and side product formation.
Experimental Protocol: Synthesis of 2-Nitrodibenzofuran
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend dibenzofuran (16.8 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Cool the stirred suspension to 5-10 °C in an ice-water bath.
-
Prepare the nitrating mixture by cautiously adding fuming nitric acid (5.0 mL) dropwise to acetic anhydride (20 mL) while maintaining the temperature below 10 °C.
-
Add the freshly prepared nitrating mixture dropwise to the dibenzofuran suspension over 30 minutes, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-water. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or acetic acid to yield pure 2-nitrodibenzofuran as pale yellow needles.
Step 2.2: Reduction of 2-Nitrodibenzofuran
The conversion of the nitro group to an amine is a standard reduction. Tin(II) chloride in an acidic alcoholic medium is a classic and highly effective method for this transformation.[1][2]
Causality of Experimental Choice: Stannous chloride (SnCl₂) is a mild and selective reducing agent for aromatic nitro groups.[1][3] It is particularly effective because it works under acidic conditions, which ensures the resulting amine is protonated to form an ammonium salt, preventing it from undergoing undesired side reactions. The reaction is typically carried out in ethanol, which is a good solvent for both the substrate and the reagent.
Experimental Protocol: Synthesis of 2-Aminodibenzofuran
-
To a 500 mL round-bottom flask, add 2-nitrodibenzofuran (10.65 g, 0.05 mol) and ethanol (200 mL).
-
Stir the mixture to form a suspension.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol) to the suspension in one portion.[4]
-
Heat the mixture to reflux with vigorous stirring for 1 hour. The yellow suspension should gradually dissolve to form a clear solution.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 500 g of crushed ice and 100 mL of water.
-
Make the solution strongly basic (pH > 10) by the slow and careful addition of 30% aqueous sodium hydroxide solution while cooling the beaker in an ice bath. A precipitate of tin hydroxides will form.
-
Extract the aqueous slurry with three 150 mL portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude 2-aminodibenzofuran. The product can be purified by recrystallization from a mixture of ethanol and water.
Part 3: The Core Transformation: Synthesis of this compound via the Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for replacing an amino group on an aromatic ring with a variety of substituents, including halides, via a diazonium salt intermediate.
Mechanism and Scientific Rationale
The reaction proceeds in two distinct stages: diazotization and iodide displacement.
-
Diazotization: The aromatic primary amine (2-aminodibenzofuran) is treated with nitrous acid (HONO) at low temperatures (0-5 °C). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid. The amine attacks the nitrosonium ion (NO⁺) to form a diazonium salt.
-
Causality of Experimental Choice: Low temperature is critical. Aryl diazonium salts are unstable and can explosively decompose at higher temperatures. The strong acid protonates the nitrous acid, facilitating the formation of the highly electrophilic nitrosonium ion.
-
-
Iodide Displacement: The diazonium salt solution is then treated with a solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazo group, which is released as nitrogen gas (N₂), a thermodynamically very stable leaving group.
-
Causality of Experimental Choice: Unlike the Sandmeyer reactions for chlorides and bromides, the introduction of an iodide does not require a copper(I) catalyst. The iodide ion is a sufficiently strong nucleophile to effect the substitution on its own. The loss of N₂ gas is a powerful driving force for the reaction.
-
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Diazotization: a. In a 500 mL beaker, dissolve 2-aminodibenzofuran (9.15 g, 0.05 mol) in a mixture of glacial acetic acid (60 mL) and propionic acid (40 mL). b. Cool the solution to 0-5 °C in an ice-salt bath with efficient stirring. c. While maintaining the temperature below 5 °C, slowly add concentrated sulfuric acid (10 mL). d. In a separate flask, dissolve sodium nitrite (3.8 g, 0.055 mol) in 15 mL of cold water. e. Add the sodium nitrite solution dropwise to the stirred amine solution over 20 minutes. Ensure the temperature remains below 5 °C. A slight excess of nitrous acid should be present (test with starch-iodide paper). f. Continue stirring the cold solution for an additional 30 minutes after the addition is complete.
-
Iodide Displacement: a. In a 1 L beaker, dissolve potassium iodide (12.5 g, 0.075 mol) in 50 mL of water. b. Slowly and cautiously add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will occur. c. After the initial effervescence subsides, allow the mixture to stand at room temperature for 1 hour, then warm it gently to 50 °C on a water bath for 30 minutes to ensure complete decomposition. d. Cool the mixture to room temperature. A dark solid will precipitate.
-
Workup and Purification: a. Collect the crude solid by vacuum filtration and wash with cold water. b. To remove any unreacted starting material and byproducts, suspend the crude solid in 100 mL of diethyl ether and wash with 10% aqueous sodium thiosulfate solution to remove excess iodine, followed by 5% aqueous sodium hydroxide, and finally with water. c. Dry the ethereal solution over anhydrous magnesium sulfate. d. Remove the ether by rotary evaporation. e. Recrystallize the resulting solid from ethanol to afford pure this compound.
Part 4: Structural Elucidation and Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. While the original 1945 publication would have relied on melting point and elemental analysis, modern synthesis demands spectroscopic confirmation. As experimentally obtained spectra for this compound are not widely available in the literature, the following data is predicted based on established spectroscopic principles and data from analogous compounds.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Expected in the range of 110-120 °C |
| ¹H NMR (400 MHz, CDCl₃) | Signals expected in the aromatic region (δ 7.2-8.2 ppm). The proton at C1 (adjacent to the iodine) would likely be the most downfield singlet or narrow doublet. Protons on the unsubstituted ring would show characteristic coupling patterns. |
| ¹³C NMR (100 MHz, CDCl₃) | The carbon bearing the iodine (C2) is expected to have a chemical shift in the δ 90-100 ppm range.[5] Other aromatic carbons would appear between δ 110-160 ppm. |
| IR Spectroscopy (KBr) | Aromatic C-H stretching (~3050-3100 cm⁻¹), C=C stretching (1450-1600 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and a characteristic C-I stretching vibration in the far IR region (~500-600 cm⁻¹).[6][7] |
| Mass Spec. (EI) | Molecular ion peak [M]⁺ at m/z = 294. A prominent peak at m/z = 167 corresponding to the loss of the iodine atom ([M-I]⁺).[8] A peak at m/z = 127 corresponding to I⁺. |
Detailed Predicted Spectral Analysis
-
¹H NMR: The spectrum is expected to be complex in the aromatic region. Key signals would include a downfield-shifted doublet or singlet for the H1 proton and another distinct signal for the H3 proton, both influenced by the adjacent iodine and oxygen atoms. The protons on the other benzene ring (H6, H7, H8, H9) would appear as a set of coupled multiplets.[9][10][11]
-
¹³C NMR: The most diagnostic signal is the C2 carbon directly attached to the iodine, which experiences a shielding effect, bringing its resonance upfield to ~95 ppm. The quaternary carbons involved in the ether linkage (C4a, C5a) would be found downfield, as would the other oxygen-bound carbon (C9a).[5][12][13]
-
Mass Spectrometry: Electron ionization would likely cause the cleavage of the weakest bond, the C-I bond. This would result in a very stable dibenzofuranyl cation at m/z 167, which could be the base peak. The molecular ion at m/z 294 should be clearly visible.[8][14][15]
References
- Gilman, H., & Nobis, J. F. (1945). Some Reactions of 2- and 3-Aminodibenzofuran. Journal of the American Chemical Society, 67(8), 1479–1480. (Note: This reference is based on secondary citations; direct access to the full text is limited).
-
Common Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]
-
Wikipedia. (2023). Tin(II) chloride. Retrieved from [Link]
-
dlab @ EPFL. (n.d.). Tin(II) chloride. Retrieved from [Link]
-
Ferreira, V. F., et al. (2010). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 21(9), 1696-1703. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
Wang, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8563. Available at: [Link]
- Ellis, G. P. (2009). The Chemistry of Heterocyclic Compounds, Benzofurans. John Wiley & Sons.
-
NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]
-
Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. Available at: [Link]
-
ResearchGate. (2010). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]
- Kar, A. (2007). Medicinal Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodopropane. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Podda, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Available at: [Link]
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LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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NIST. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Navigating the Synthesis and Application of 2-Iododibenzofuran: A Technical Guide for Advanced Research
For researchers, scientists, and professionals in drug development, the strategic incorporation of unique molecular scaffolds is paramount to innovation. Among these, the dibenzofuran core represents a privileged structure, known for its presence in various biologically active compounds. The targeted derivatization of this scaffold, such as through iodination, opens new avenues for creating novel chemical entities with tailored properties. This technical guide provides an in-depth exploration of 2-Iododibenzofuran, a molecule that, while not extensively cataloged, holds significant potential as a versatile synthetic intermediate.
Addressing the Identity: The CAS Number of this compound
A thorough search of chemical databases for a specific CAS (Chemical Abstracts Service) number for this compound does not yield a dedicated entry for this particular isomer. This suggests that this compound is not as commonly synthesized or commercially available as other derivatives, such as its simpler analog, 2-Iodobenzofuran (CAS Number: 69626-75-1)[1][2]. The absence of a specific CAS number underscores the need for a reliable synthetic protocol to enable its study and application. This guide, therefore, focuses on empowering researchers to produce and characterize this valuable compound.
Synthesis of this compound: A Modern Approach
The synthesis of specifically substituted dibenzofurans has been a topic of significant research. A highly effective and regioselective method for the preparation of 2- or 4-iododibenzofurans has been reported by Zhao et al. This one-pot sequential iodination and C-H cycloetherification of o-arylphenols is mediated by copper(I) iodide (CuI) and offers a direct route to these valuable intermediates[3][4][5][6].
The causality behind this experimental design lies in the dual role of CuI. Initially, it facilitates the iodination of the electron-deficient phenol ring. Subsequently, it promotes the intramolecular C-O bond formation through a C-H activation mechanism, leading to the cyclized dibenzofuran product[3]. This approach is particularly advantageous as it avoids the need for pre-functionalized substrates, thereby increasing atom economy and procedural efficiency.
Experimental Protocol: CuI-Mediated Synthesis of this compound
This protocol is adapted from the general procedure described by Zhao et al. for the synthesis of 2- or 4-iododibenzofurans[3]. Researchers should note that the regioselectivity of the iodination is dependent on the substitution pattern of the starting o-arylphenol. To achieve the desired 2-iodo isomer, an appropriate precursor with directing groups is necessary.
Materials:
-
Substituted o-arylphenol
-
Copper(I) iodide (CuI)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (O₂) atmosphere
Procedure:
-
To a flame-dried Schlenk tube, add the substituted o-arylphenol (1.0 equiv).
-
Add copper(I) iodide (1.5 equiv).
-
Add dry dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.2 M).
-
The reaction vessel is then placed under an oxygen atmosphere (1 atm).
-
Stir the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Reaction Workflow Diagram
Caption: CuI-mediated synthesis of this compound.
Predicted Physicochemical Properties and Characterization
Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known characteristics of the dibenzofuran scaffold and iodo-substituted aromatic compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₇IO |
| Molecular Weight | 294.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |
| Melting Point | Expected to be higher than dibenzofuran (82-85 °C) |
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The introduction of the iodine atom at the 2-position will influence the chemical shifts of the neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be crucial for confirming the position of the iodine substituent. The carbon atom directly bonded to the iodine will experience a significant upfield shift due to the heavy atom effect.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~ 7.8 - 8.0 (d) | ~ 120 - 125 |
| 3 | ~ 7.4 - 7.6 (d) | ~ 125 - 130 |
| 4 | ~ 7.5 - 7.7 (m) | ~ 110 - 115 |
| 6 | ~ 7.9 - 8.1 (d) | ~ 120 - 125 |
| 7 | ~ 7.3 - 7.5 (t) | ~ 120 - 125 |
| 8 | ~ 7.4 - 7.6 (t) | ~ 120 - 125 |
| 9 | ~ 7.6 - 7.8 (d) | ~ 125 - 130 |
| C-2 | - | ~ 90 - 95 |
| C-4a | - | ~ 155 - 160 |
| C-5a | - | ~ 155 - 160 |
| C-9a | - | ~ 120 - 125 |
| C-9b | - | ~ 120 - 125 |
Note: These are estimated chemical shifts and will be influenced by the solvent and the presence of other substituents. Experimental verification is essential.
Applications in Drug Discovery and Development
The dibenzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and cytotoxic properties[7]. The introduction of an iodine atom at the 2-position of the dibenzofuran core provides a versatile handle for further synthetic transformations, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the construction of more complex molecules with potential therapeutic applications.
The utility of the dibenzofuran core is well-established in drug discovery, serving as a key structural motif in various biologically active compounds[8]. For instance, the benzofuran scaffold, a substructure of dibenzofuran, is present in numerous compounds with antimicrobial and other therapeutic properties[9][10]. Furthermore, iodinated benzofuran derivatives have been investigated for their anti-inflammatory activity[11].
The strategic placement of an iodine atom on the dibenzofuran framework in this compound allows for its use as a building block in the synthesis of novel compounds targeting a range of diseases. The C-I bond can be readily functionalized via Suzuki, Sonogashira, Heck, and other cross-coupling reactions to introduce diverse substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Logical Relationship Diagram
Caption: Role of this compound in drug discovery.
Conclusion
While this compound may not be a readily available reagent, its synthesis is accessible through modern organometallic chemistry. The CuI-mediated protocol provides a direct and efficient route to this and other iodinated dibenzofuran isomers. The strategic importance of this compound lies in its potential as a versatile building block for the synthesis of novel, complex molecules with promising applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately unlock the potential of this valuable, yet under-explored, chemical entity.
References
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Zhao, J., Zhang, Q., Liu, L., He, Y., Li, J., Li, J., & Zhu, Q. (2012). CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols: Synthesis of 2- or 4-Iododibenzofurans and Mechanistic Studies. Organic Letters, 14(20), 5362–5365. [Link]
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PubMed. (n.d.). CuI-mediated sequential iodination/cycloetherification of o-arylphenols: synthesis of 2- or 4-iododibenzofurans and mechanistic studies. Retrieved from [Link]
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ACS Publications. (n.d.). CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols: Synthesis of 2- or 4-Iododibenzofurans and Mechanistic Studies. Retrieved from [Link]
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American Chemical Society. (2012). CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols: Synthesis of 2- or 4-Iododibenzofurans and Mechanistic. Retrieved from [Link]
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MDPI. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Retrieved from [Link]
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SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
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PubMed. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Retrieved from [Link]
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SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
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PubMed Central. (n.d.). Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Retrieved from [Link]
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CORE. (2012). CuI-nanoparticles-catalyzed one-pot synthesis of benzo[b]furans via three-component coupling of. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]
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PubChem. (n.d.). 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid. Retrieved from [Link]
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ACS Publications. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14331–14338. [Link]
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A Comprehensive Technical Guide to 2-Iododibenzofuran: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Iododibenzofuran, a pivotal heterocyclic compound in modern organic synthesis. Moving beyond a simple data summary, this document elucidates the synthetic rationale, core physicochemical properties, and strategic applications that make this molecule a valuable building block for professionals in materials science and drug discovery.
Core Compound Characteristics
This compound is an aromatic heterocyclic compound featuring a dibenzofuran core substituted with an iodine atom at the 2-position. This iodine atom serves as a highly versatile functional handle, enabling a wide array of subsequent chemical transformations. Its structural rigidity and electronic properties make the dibenzofuran scaffold a privileged structure in the development of functional materials and pharmacologically active molecules.
Physicochemical Data
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 294.09 g/mol | [1] |
| Molecular Formula | C₁₂H₇IO | [1] |
| CAS Number | 5408-56-0 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)I | [1] |
| InChIKey | MNKSJEJNCQWHFE-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Mechanistic Approach
The efficient construction of the this compound scaffold is critical for its utilization. One of the most effective modern strategies is the Copper(I)-mediated sequential iodination and cycloetherification of o-arylphenols. This method is valued for its atom economy and operational simplicity, proceeding as a one-pot reaction.
Causality of the CuI-Mediated Synthesis
The choice of Copper(I) iodide (CuI) as the mediator is a deliberate and strategic one, as it serves a dual purpose. Under aerobic conditions, CuI can act as an effective iodinating reagent for the electron-rich phenol ring. Subsequently, the same copper catalyst promotes the key intramolecular C-H activation and cycloetherification step to form the furan ring. This process avoids the need for pre-functionalized substrates, which is a significant advantage over classical coupling methods. The presence of a base is crucial for the deprotonation of the phenol, and the choice of a high-boiling polar solvent facilitates the reaction kinetics.
Visualizing the Synthetic Workflow
The following diagram illustrates the streamlined, one-pot synthesis of this compound from an appropriate o-arylphenol precursor.
Caption: One-pot CuI-mediated synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of an iodinated dibenzofuran derivative based on established literature. Researchers should adapt this procedure based on their specific substrate and laboratory conditions.
Objective: To synthesize this compound from 4-nitro-2-phenylphenol.
Materials:
-
4-nitro-2-phenylphenol (1.0 mmol)
-
Copper(I) Iodide (CuI) (2.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-nitro-2-phenylphenol (1.0 mmol, 1.0 equiv), CuI (2.0 mmol, 2.0 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with dry air or oxygen. Add dry DMF (5 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The high temperature is necessary to overcome the activation energy for the C-H activation/cycloetherification step. DMF is a suitable polar aprotic solvent that effectively dissolves the reactants and salts.
-
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove residual DMF, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-iodo-4-nitrodibenzofuran product.
-
Self-Validation: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Applications in Research and Drug Development
The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions.
-
Advanced Materials Synthesis: The dibenzofuran core is a common structural motif in organic light-emitting diode (OLED) materials. This compound serves as a key building block, allowing for the introduction of various aryl or heterocyclic groups via Suzuki, Stille, or Buchwald-Hartwig couplings to tune the electronic and photophysical properties of the final material.[2]
-
Drug Discovery and Medicinal Chemistry: The dibenzofuran scaffold is present in numerous biologically active compounds. The ability to functionalize the 2-position via the iodo-intermediate allows for the systematic exploration of structure-activity relationships (SAR). By coupling different fragments to this position, medicinal chemists can develop libraries of novel compounds to screen for activity against various biological targets.
-
Radiopharmaceutical Development: The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I). This makes iodinated dibenzofuran derivatives potential precursors for developing radiotracers for diagnostic imaging techniques like PET and SPECT or for targeted radiotherapy.
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care.
-
GHS Hazard Statements:
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful intermediate that bridges fundamental organic synthesis with applied sciences. Its efficient, copper-mediated synthesis and the strategic reactivity of its C-I bond provide researchers in materials science and drug development with a reliable tool for constructing complex and high-value molecules. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.
References
-
Zhao, J., Zhang, Q., Liu, L., He, Y., Li, J., Li, J., & Zhu, Q. (2012). CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols: Synthesis of 2- or 4-Iododibenzofurans and Mechanistic Studies. Organic Letters, 14(20), 5362–5365. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Sinopeg. (n.d.). 2-Bromo-4-iododibenzo[b,d]furan: A Key Intermediate for Advanced Material Synthesis and Research. Retrieved January 11, 2026, from [Link]
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A Technical Guide to the Synthesis of 2-Iododibenzofuran from 2-Biphenol
Executive Summary
2-Iododibenzofuran is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science, frequently utilized in the synthesis of complex organic molecules, including pharmaceuticals and organic light-emitting diode (OLED) materials.[1][2] This guide provides an in-depth technical overview of a robust and efficient synthetic pathway to this compound, commencing from the readily available precursor, 2-biphenol. The core strategy involves a two-stage process: (1) an intramolecular palladium-catalyzed C-H activation/C-O cyclization to form the dibenzofuran scaffold, followed by (2) a regioselective electrophilic iodination. We will explore the mechanistic underpinnings of each step, provide detailed experimental protocols, and discuss alternative strategies to offer a comprehensive resource for researchers and drug development professionals.
Introduction
The dibenzofuran motif is a privileged structure found in numerous natural products and biologically active compounds.[1] Its rigid, planar structure and unique electronic properties make it an attractive scaffold for drug design. Halogenated derivatives, particularly iodo-substituted dibenzofurans, serve as critical intermediates for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[3][4] The carbon-iodine bond is particularly adept for these transformations due to its reactivity.[3]
This document details a preferred synthetic route from 2-biphenol, emphasizing modern, high-yield methodologies. The chosen pathway balances efficiency, selectivity, and operational simplicity, making it suitable for both small-scale research and larger-scale synthesis campaigns.
Overall Synthetic Strategy
The conversion of 2-biphenol to this compound is most effectively achieved via a two-step sequence. This approach ensures high yields and excellent control over the final product's regiochemistry.
Figure 1: High-level overview of the synthetic pathway.
Part 1: Synthesis of the Dibenzofuran Core via Intramolecular Cyclization
The foundational step in this synthesis is the construction of the tricyclic dibenzofuran core from 2-biphenol. While several methods exist, modern palladium-catalyzed C-H activation has emerged as a particularly efficient and practical approach.[5]
Mechanistic Rationale: Palladium-Catalyzed C-H Activation/C-O Cyclization
This transformation proceeds through an intramolecular phenol-directed C-H activation/C-O cyclization mechanism. The process is typically catalyzed by a Pd(II) species. The phenolic hydroxyl group acts as a directing group, coordinating to the palladium center and positioning it for the activation of an ortho C-H bond on the adjacent phenyl ring. This forms a palladacycle intermediate. Subsequent reductive elimination from this intermediate forges the critical C-O bond, releasing the dibenzofuran product and a Pd(0) species. An oxidant, often atmospheric air or another chemical oxidant, is required to regenerate the active Pd(II) catalyst, thus completing the catalytic cycle.[5] This method is advantageous as it avoids the need for pre-functionalized starting materials, enhancing atom economy.
Experimental Protocol: Synthesis of Dibenzofuran
This protocol is adapted from established palladium-catalyzed C-H activation methodologies.[5]
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| 2-Biphenol | C₁₂H₁₀O₂ | 186.21 | 5.0 | 931 mg |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.5 | 0.25 (5 mol%) | 56 mg |
| Pivalic Acid | (CH₃)₃CCOOH | 102.13 | - | 10 mL |
| Air | - | - | - | As oxidant (open flask) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | For washing |
| Brine | NaCl | 58.44 | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |
Procedure
-
To a 50 mL round-bottom flask, add 2-biphenol (931 mg, 5.0 mmol) and palladium(II) acetate (56 mg, 0.25 mmol).
-
Add pivalic acid (10 mL) to the flask. Pivalic acid serves as both the solvent and a proton shuttle, facilitating the C-H activation step.[6]
-
The flask is left open to the air (or fitted with a balloon of air) and heated to 120 °C with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (50 mL).
-
The organic mixture is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure dibenzofuran.
Part 2: Regioselective Iodination of Dibenzofuran
With the dibenzofuran core synthesized, the next step is the introduction of an iodine atom at the 2-position. This is achieved through an electrophilic aromatic substitution (SEAr) reaction.
Mechanistic Rationale: Electrophilic Aromatic Substitution
The oxygen atom in the dibenzofuran ring system acts as an electron-donating group, activating the aromatic rings towards electrophilic attack. It directs substitution to the positions ortho and para to itself. The 2-position is electronically favored as it is para to the directing oxygen atom.
Direct iodination with molecular iodine (I₂) is often slow because I₂ is not a potent electrophile.[7][8] Therefore, the reaction requires an oxidizing agent (e.g., nitric acid, H₂O₂) or a Lewis acid to generate a more powerful electrophilic iodine species, such as the iodonium ion (I⁺).[7][8][9] An alternative and highly effective approach utilizes N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid.[3] The acid protonates NIS, generating a highly electrophilic iodine species that readily reacts with the activated dibenzofuran ring.[3]
Figure 2: General mechanism for electrophilic aromatic iodination using NIS.
Experimental Protocol: Synthesis of this compound
This protocol utilizes N-Iodosuccinimide for its high reactivity and selectivity.[3]
Materials & Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| Dibenzofuran | C₁₂H₈O | 168.19 | 3.0 | 505 mg |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 3.3 (1.1 eq) | 742 mg |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 15 mL |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 114.02 | Catalytic | ~0.1 mL |
| Saturated aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | - | For quenching |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |
Procedure
-
In a 50 mL round-bottom flask protected from light, dissolve dibenzofuran (505 mg, 3.0 mmol) in dichloromethane (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (742 mg, 3.3 mmol) to the solution with stirring.
-
Add a catalytic amount of trifluoroacetic acid (~0.1 mL) dropwise to the mixture. The acid activates the NIS for electrophilic attack.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) to consume any unreacted NIS.
-
Separate the organic layer. Wash it with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by column chromatography to yield pure this compound.
Alternative Strategy: Synthesis via Sandmeyer Reaction
For substrates where direct iodination may yield a mixture of isomers or is otherwise problematic, the Sandmeyer reaction offers a highly reliable, albeit longer, alternative for introducing the iodine atom with unambiguous regioselectivity.[10][11]
This route involves the nitration of dibenzofuran to 2-nitrodibenzofuran, followed by reduction to 2-aminodibenzofuran. The amine is then converted to a diazonium salt, which is subsequently displaced by iodide.[12][13][14]
Figure 3: Workflow for the alternative Sandmeyer reaction pathway.
Advantages: The primary advantage of this method is its excellent control over regiochemistry. The position of the iodine atom is determined by the initial nitration step, which is highly selective for the 2-position. Disadvantages: This is a multi-step sequence that generates more waste and typically results in a lower overall yield compared to the more direct route.
Conclusion
The synthesis of this compound from 2-biphenol is efficiently accomplished through a two-stage process involving a palladium-catalyzed intramolecular cyclization followed by a regioselective electrophilic iodination with N-Iodosuccinimide. This pathway is characterized by high yields, excellent selectivity, and the use of modern, reliable synthetic methods. The mechanistic rationale provided for each step underscores the chemical principles that ensure the success of the transformation. For cases requiring unequivocal regiochemical control, the Sandmeyer reaction serves as a robust, classic alternative. This guide provides the necessary technical details and scientific context for researchers to successfully implement this synthesis in a laboratory setting.
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Lin, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8567. Available at: [Link]
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Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(12), 6590–6597. Available at: [Link]
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Luliński, S., et al. (2016). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 21(11), 1579. Available at: [Link]
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Stuart, D. R., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Journal of the American Chemical Society, 133(23), 8818–8821. Available at: [Link]
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Åkesson, E., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(11), 3341. Available at: [Link]
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ResearchGate. (2011). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]
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Altarawneh, M., & Dlugogorski, B. Z. (2015). Formation of dibenzofuran, dibenzo-p-dioxin and their hydroxylated derivatives from catechol. Physical Chemistry Chemical Physics, 17(5), 3593–3603. Available at: [Link]
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ResearchGate. (2012). A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature. Retrieved from [Link]
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Petushok, V. G., Kalechytc, G. V., & Olkhovic, V. K. (2018). SYNTHESIS OF 2,2′-DIHYDROXYBIPHENYL DERIVATIVES. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 54(3), 320-326. Available at: [Link]
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Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
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Zhang, X., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5898. Available at: [Link]
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Al-dujaili, A. H., & Al-Azawi, K. F. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19163–19208. Available at: [Link]
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Lee, K., et al. (2006). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Bioorganic & Medicinal Chemistry Letters, 16(22), 5829–5832. Available at: [Link]
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An In-depth Technical Guide to the Iodination of Dibenzofuran for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of the iodination of dibenzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] The introduction of an iodine atom onto the dibenzofuran core provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This document delves into the core methodologies for dibenzofuran iodination, with a focus on electrophilic aromatic substitution. We will explore the nuances of regioselectivity, the utility of various iodinating agents, and provide detailed, field-proven experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of Iodinated Dibenzofurans
Dibenzofuran is a privileged heterocyclic structure found in a variety of natural products and pharmacologically active compounds. Its rigid, planar geometry and electron-rich nature make it an attractive scaffold for the development of novel therapeutics and functional materials. The strategic installation of an iodine atom onto the dibenzofuran ring system is a key transformation, as the resultant iodo-dibenzofurans are versatile intermediates in organic synthesis. The carbon-iodine bond can be readily converted into new carbon-carbon and carbon-heteroatom bonds via a plethora of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage functionalization of the dibenzofuran core, a crucial strategy in the rapid generation of molecular diversity for drug discovery programs.
Understanding the Regioselectivity of Electrophilic Substitution on Dibenzofuran
The dibenzofuran ring system is an electron-rich aromatic compound, making it susceptible to electrophilic aromatic substitution. However, the regioselectivity of this reaction is a critical consideration. The dibenzofuran nucleus has four distinct positions for substitution: 1, 2, 3, and 4. The positional reactivity of dibenzofuran in electrophilic substitutions is a subject of considerable interest.[2]
Studies on the electrophilic substitution of dibenzofuran have shown that the reaction outcome is highly dependent on the nature of the electrophile and the reaction conditions. Generally, electrophilic attack is favored at the 2- and 8-positions, followed by the 3- and 7-positions. This preference can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at each position. Attack at the 2-position allows for the delocalization of the positive charge over both the benzene ring and the furan ring, leading to a more stable carbocation intermediate.
It is important to note that while benzofuran, a related heterocycle, preferentially undergoes electrophilic attack at the 2-position, the specifics of regioselectivity can differ.[3][4][5] Therefore, understanding the subtle electronic and steric factors governing the substitution pattern on the dibenzofuran core is paramount for predictable and efficient synthesis.
Methodologies for the Direct Iodination of Dibenzofuran
The direct introduction of an iodine atom onto the dibenzofuran scaffold is typically achieved through electrophilic iodination. A variety of iodinating agents and reaction conditions have been employed for this purpose. The choice of reagent can significantly influence the yield, regioselectivity, and overall efficiency of the reaction.
Iodination with Molecular Iodine and an Oxidizing Agent
A common and effective method for the iodination of aromatic compounds is the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. The oxidant serves to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺), in situ.
Causality Behind Experimental Choices:
-
Oxidizing Agent: The choice of oxidizing agent is critical. Strong oxidants like periodic acid (HIO₄) or nitric acid (HNO₃) are often used.[6][7][8] Periodic acid is particularly effective as it is reduced by iodine to form an active iodinating species, with water being the only byproduct, making it a relatively clean reagent.[6]
-
Solvent: Acetic acid is a commonly employed solvent as it is polar enough to dissolve the reagents and can also act as a proton source to facilitate the reaction.
-
Acid Catalyst: The addition of a strong acid, such as sulfuric acid, can further enhance the rate of reaction by protonating the oxidizing agent and increasing the concentration of the active electrophilic iodine species.
Experimental Protocol: Iodination of Durene with Iodine and Periodic Acid Dihydrate (A Model System)
This protocol for the iodination of durene, a polyalkylbenzene, provides a solid foundation for its application to dibenzofuran, with appropriate modifications for substrate reactivity.[6]
-
Reaction Setup: In a 200-mL, three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine durene (13.4 g, 0.101 mole), periodic acid dihydrate (4.56 g, 0.0215 mole), and iodine (10.2 g, 0.0402 mole).
-
Reagent Addition: Add a solution of concentrated sulfuric acid (3 mL) and water (20 mL) in glacial acetic acid (100 mL) to the flask.
-
Reaction Conditions: Heat the resulting purple solution to 65–70 °C with stirring for approximately 1 hour, or until the color of the iodine disappears.
-
Workup: Dilute the reaction mixture with approximately 250 mL of water. Collect the precipitated white-yellow solid by filtration through a Büchner funnel and wash it three times with 100-mL portions of water.
-
Purification: Dissolve the crude product in a minimum amount of boiling acetone (approximately 125 mL). Cool the solution to room temperature and then store it in a refrigerator overnight. Collect the resulting colorless, fine needles of iododurene by rapid filtration.
Iodination with N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a versatile and easy-to-handle electrophilic iodinating agent.[9][10] It is often used in conjunction with a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, to activate the iodine atom and enhance its electrophilicity.[11]
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst protonates the succinimide nitrogen, making the iodine atom more electron-deficient and thus a more potent electrophile.
-
Solvent: Aprotic solvents like dichloromethane or acetonitrile are commonly used to avoid reaction with the solvent. For deactivated aromatic compounds, conducting the reaction in concentrated sulfuric acid can be effective.[11]
-
Temperature: Reactions with NIS are often carried out at room temperature or slightly elevated temperatures, making it a milder alternative to some other iodination methods.
Experimental Protocol: General Procedure for Iodination of Deactivated Aromatic Compounds with NIS in Sulfuric Acid
This protocol is suitable for less reactive aromatic substrates and can be adapted for dibenzofuran.[11]
-
Reagent Preparation: Cool 30 mL of 90% sulfuric acid to 0-5 °C. Add 2.25 g (10 mmol) of N-iodosuccinimide and stir the mixture for 20-30 minutes until it becomes homogeneous.
-
Substrate Addition: To the resulting dark brown solution, add 5 mmol of the aromatic substrate at 0 °C or 20 °C.
-
Reaction Conditions: Vigorously stir the mixture for 20-180 minutes. The reaction progress should be monitored by TLC.
-
Workup: Upon completion, pour the reaction mixture onto crushed ice. The solid product can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent like methylene chloride.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Iodination with Iodine Monochloride (ICl)
Iodine monochloride (ICl) is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond, which makes the iodine atom highly electrophilic. It is a versatile reagent for the iodination of a wide range of aromatic compounds.
Causality Behind Experimental Choices:
-
Reactivity: ICl is more reactive than molecular iodine and can iodinate even moderately deactivated aromatic rings without the need for an oxidizing agent.
-
Solvent: The choice of solvent can influence the outcome of the reaction. Non-polar solvents like dichloromethane or carbon tetrachloride are often used.
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can be added to further enhance the electrophilicity of the iodine.
Comparative Analysis of Iodination Methods
The selection of an appropriate iodination method depends on several factors, including the reactivity of the dibenzofuran substrate (if substituted), the desired regioselectivity, and the tolerance of other functional groups within the molecule.
| Method | Iodinating Agent | Typical Conditions | Advantages | Disadvantages |
| Oxidative Iodination | I₂ / Oxidant (e.g., HIO₄, HNO₃) | Acetic acid, H₂SO₄ catalyst, 60-70 °C | Cost-effective, uses readily available reagents. | Requires strong oxidizing agents and acidic conditions, which may not be suitable for sensitive substrates. |
| NIS Iodination | N-Iodosuccinimide | CH₂Cl₂ or H₂SO₄, acid catalyst (e.g., TFA), 0 °C to RT | Mild reaction conditions, easy to handle reagent. | Can be more expensive than using I₂ and an oxidant. |
| ICl Iodination | Iodine Monochloride | CH₂Cl₂, RT | Highly reactive, no need for an additional oxidant. | ICl is corrosive and moisture-sensitive. |
Experimental Workflows and Mechanistic Insights
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for electrophilic iodination and the underlying reaction mechanism.
Caption: Generalized experimental workflow for the iodination of dibenzofuran.
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An In-depth Technical Guide to the Physical Characteristics of 2-Iododibenzofuran
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Iododibenzofuran. Due to the limited availability of extensive experimental data for this specific derivative in public literature, this guide synthesizes the available information and provides a comparative analysis with its parent compound, dibenzofuran. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound for its potential use in organic synthesis and medicinal chemistry. We will explore its molecular structure, known synthetic pathways that provide some physical context, and the well-documented properties of dibenzofuran to infer and contextualize the characteristics of its iodinated analogue.
Introduction and Context
Dibenzofuran and its derivatives are a significant class of heterocyclic compounds, forming the core structure of various natural products and pharmacologically active molecules. The introduction of a halogen, such as iodine, onto the dibenzofuran scaffold at the 2-position creates a versatile intermediate for further chemical transformations, particularly in cross-coupling reactions to form complex organic molecules. Despite its utility, a comprehensive, publicly available dataset of the physical properties of this compound is notably scarce. This guide aims to collate the existing information and provide a robust scientific context for researchers working with this compound.
Molecular Structure and Inferred Properties
The foundational step in understanding the physical characteristics of this compound is to analyze its molecular structure. The molecule consists of a central furan ring fused to two benzene rings, with an iodine atom substituted at the C2 position.
Caption: Molecular structure of this compound.
The presence of the iodine atom is expected to significantly influence the molecule's physical properties compared to the parent dibenzofuran. The molecular weight is substantially increased, which would lead to a higher melting and boiling point. The iodine atom also increases the polarizability of the molecule and may introduce specific intermolecular interactions, such as halogen bonding.
Synthesis and Characterization Context
Experimental Protocol: Synthesis of this compound Derivatives
The following is a generalized protocol based on the literature for the synthesis of iodinated dibenzofurans, which would include this compound as a potential product depending on the starting o-arylphenol.[1]
-
Reaction Setup: To a reaction vessel, add the starting o-arylphenol, copper(I) iodide (CuI), a suitable ligand (if necessary), and a base in a high-boiling point solvent.
-
Reaction Conditions: The mixture is typically heated to a high temperature under an inert atmosphere. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is extracted using an appropriate organic solvent. The organic layers are combined, dried, and concentrated. The final product is then purified by column chromatography on silica gel.
The products of these syntheses are typically solids at room temperature, which is consistent with the expected properties of a molecule with the mass and structure of this compound.
Physical Characteristics of the Parent Compound: Dibenzofuran
To provide a reliable frame of reference, the well-documented physical properties of the parent compound, dibenzofuran, are summarized below. These values serve as a baseline for estimating the properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈O | - |
| Molar Mass | 168.19 g/mol | - |
| Appearance | White crystalline powder | [1] |
| Melting Point | 81 to 85 °C | [1] |
| Boiling Point | 285 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in nonpolar organic solvents | [1] |
The substitution of a hydrogen atom with an iodine atom to form this compound (with a molar mass of 294.08 g/mol ) would be expected to result in a significantly higher melting and boiling point compared to dibenzofuran due to the increased molecular weight and stronger intermolecular forces.
Spectroscopic Data and Analysis
Detailed, publicly available spectroscopic data for pure this compound is limited. However, based on the known spectra of dibenzofuran and other iodinated aromatic compounds, the following characteristics can be predicted:
-
¹H NMR: The proton NMR spectrum would show a complex pattern in the aromatic region, with the chemical shifts influenced by the electron-withdrawing and anisotropic effects of the iodine atom.
-
¹³C NMR: The carbon NMR spectrum would display 12 distinct signals for the carbon atoms of the dibenzofuran core. The carbon atom directly bonded to the iodine (C2) would exhibit a chemical shift significantly influenced by the heavy atom effect.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 294, corresponding to the molecular weight of this compound. A characteristic isotopic pattern for the presence of one iodine atom would be observed.
Conclusion
While a comprehensive experimental dataset for the physical characteristics of this compound is not yet available in the scientific literature, this guide provides a foundational understanding based on its molecular structure, the context of its synthesis, and a comparative analysis with its parent compound, dibenzofuran. The information presented herein is intended to assist researchers in the handling, characterization, and application of this important synthetic intermediate. Further experimental investigation is warranted to fully elucidate and document the physical and spectroscopic properties of this compound.
References
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Zhao, J., Zhang, Q., Liu, L., He, Y., Li, J., Li, J., & Zhu, Q. (2012). CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols: Synthesis of 2- or 4-Iododibenzofurans and Mechanistic Studies. Organic Letters, 14(20), 5362–5365. [Link][1][2][3][4]
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Wikipedia. (n.d.). Dibenzofuran. In Wikipedia. Retrieved January 11, 2026, from [Link]
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The Solubility Profile of 2-Iododibenzofuran: A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Iododibenzofuran is a key heterocyclic building block in organic synthesis, finding application in the development of novel pharmaceuticals and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction design, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a predictive solubility framework based on its structural attributes and the known solubility of its parent compound, dibenzofuran. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate reliable data tailored to their specific laboratory conditions.
Introduction: The Significance of this compound and Its Solubility
Dibenzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The introduction of an iodine atom at the 2-position of the dibenzofuran core, yielding this compound, provides a versatile handle for further chemical transformations, most notably in cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The success of these synthetic endeavors, as well as subsequent purification and formulation processes, is critically dependent on the solubility of this compound in appropriate organic solvents.
This guide is designed to bridge the current knowledge gap by providing a foundational understanding of the factors governing the solubility of this compound and equipping researchers with the practical tools to determine this crucial physicochemical parameter.
Theoretical Framework: Predicting the Solubility of this compound
The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is therefore a function of its molecular structure and the corresponding intermolecular forces it can establish with a given solvent.
2.1. Physicochemical Properties of this compound
To predict its solubility, we must first consider the key structural features of this compound:
-
Dibenzofuran Core: The parent dibenzofuran is a largely nonpolar, aromatic heterocycle.[1][2] It is composed of two benzene rings fused to a central furan ring. This extended aromatic system results in significant London dispersion forces.
-
Iodine Substituent: The iodine atom introduces several key characteristics:
-
Polarity: The carbon-iodine bond is polarizable, introducing a dipole moment to the molecule and increasing its overall polarity compared to the parent dibenzofuran.
-
Molecular Weight: The presence of a heavy iodine atom significantly increases the molecular weight of the compound.
-
Hydrogen Bonding: The iodine atom is not a significant hydrogen bond donor or acceptor.
-
2.2. Predicted Solubility Profile
Based on these structural features, a predicted solubility profile for this compound can be extrapolated from the known solubility of dibenzofuran, which is soluble in nonpolar organic solvents and insoluble in water.[1][2][3]
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Solvents (e.g., Toluene, Hexane, Benzene) | High | The nonpolar aromatic core of this compound will interact favorably with the nonpolar solvent molecules through London dispersion forces. The parent dibenzofuran is known to be soluble in benzene.[3][4] |
| Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate) | Moderate to High | The polarizability of the C-I bond and the overall dipole moment of the molecule will allow for favorable dipole-dipole interactions with these solvents. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Low to Moderate | While some interaction with the polar solvent is possible, the large, nonpolar aromatic scaffold will limit solubility. The parent dibenzofuran is soluble in ethanol and acetic acid.[3][4] |
| Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide (DMSO)) | Very Low to Insoluble | The predominantly nonpolar character of this compound will prevent significant interaction with the highly polar and hydrogen-bonding network of water. The parent dibenzofuran is insoluble in water.[1][2][3] |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of extensive published data, the experimental determination of solubility is crucial for accurate and reproducible research. The following protocol outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in an organic solvent.[5]
3.1. Materials and Equipment
-
This compound (solid)
-
High-purity organic solvents of interest
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.2. Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
3.3. Detailed Procedure
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of solid this compound. A visible excess of solid is necessary to ensure that a saturated solution is achieved.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.
-
Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
-
Alternative to Gravimetric Analysis (using HPLC/GC):
-
After filtration, accurately dilute a known volume of the saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample by a validated HPLC or GC method.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
Gravimetric Method: Solubility ( g/100 mL) = (mass of dissolved solute / mass of solvent) * density of solvent * 100
-
Chromatographic Method: Solubility ( g/100 mL) = (Concentration from calibration curve) * (Dilution factor) * 100
-
Visualization of Solubility Principles
The interplay of intermolecular forces dictates the solubility of this compound in different solvent classes.
Caption: "Like Dissolves Like" principle applied to this compound.
Conclusion
References
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A Technical Guide to the Strategic Applications of 2-Iododibenzofuran: A Versatile Building Block in Synthesis
Abstract
The dibenzofuran scaffold, a rigid and planar heterocyclic system, is a privileged structure in both materials science and medicinal chemistry. Its unique electronic properties and structural stability make it a desirable core for a range of functional molecules. However, the utility of the parent dibenzofuran is limited without strategic functionalization. This technical guide focuses on 2-Iododibenzofuran, a key intermediate that unlocks the synthetic potential of the dibenzofuran nucleus. We will explore its synthesis, characterization, and pivotal role as a versatile precursor in palladium-catalyzed cross-coupling reactions, leading to the development of advanced organic materials and novel pharmacologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
The Dibenzofuran Core: A Foundation for Innovation
Dibenzofuran and its derivatives are widely recognized for their presence in natural products, pharmaceuticals, and high-performance organic electronic materials.[1][2] The rigid, planar geometry of the fused ring system facilitates π-π stacking and efficient charge transport, making it an excellent candidate for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3][4][5] In medicinal chemistry, the dibenzofuran scaffold is a core component of numerous bioactive compounds exhibiting anticancer, antiviral, anti-inflammatory, and antioxidant properties.[6][7][8][9]
The strategic importance of this compound lies in the carbon-iodine bond. The iodine atom serves as a highly effective "synthetic handle," offering a reactive site for the controlled introduction of diverse functional groups. Its high reactivity in comparison to other halogens (Br, Cl) makes it a superior substrate for a variety of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings.[10]
Synthesis and Characterization of this compound
An efficient and reliable synthesis is paramount for the utility of any chemical building block. One of the most effective methods for preparing iodinated dibenzofurans is the copper(I)-mediated sequential iodination and cycloetherification of o-arylphenols. This approach allows for the direct formation of the C-I bond and the furan ring closure in a coordinated manner.[11]
Experimental Protocol: Synthesis via CuI-Mediated Cycloetherification[12]
This protocol describes a general method for the synthesis of 2- or 4-iododibenzofurans from the corresponding o-arylphenol precursors.
Materials:
-
o-Arylphenol (1.0 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Iodine (I₂)
-
Solvent (e.g., H₂O or an appropriate organic solvent)
Procedure:
-
To a reaction vessel, add the o-arylphenol (1.0 equiv), CuI (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Add the solvent and stir the mixture to ensure homogeneity.
-
Add Iodine (I₂) to the reaction mixture. The stoichiometry may need to be optimized based on the substrate.
-
Heat the reaction mixture to 100 °C and maintain for 24 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the this compound product.
Physicochemical and Spectroscopic Data
The unambiguous characterization of this compound is critical for its use in subsequent reactions. The following table summarizes its key properties and expected spectroscopic data, compiled from literature on analogous compounds.[12][13][14][15]
| Property | Value |
| Molecular Formula | C₁₂H₇IO |
| Molecular Weight | 294.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-8.20 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 85-95 (C-I), 110-160 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1600, 1450 (C=C), ~1250 (C-O-C), ~550 (C-I) |
| Mass Spec (EI, m/z) | 294 [M]⁺, 167 [M-I]⁺ |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[10] The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions and broader substrate scope in Suzuki-Miyaura, Sonogashira, and Heck couplings.
Workflow Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile method for constructing biaryl linkages.[16][17] This is particularly valuable for synthesizing complex molecules in both medicinal chemistry and materials science.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a generalized procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the desired 2-aryldibenzofuran product.
Applications in Advanced Materials Science
The dibenzofuran core is a highly sought-after building block for organic electronic materials due to its rigidity and electron-rich nature.[2][3] this compound provides a direct route to incorporate this moiety into larger π-conjugated systems. Through reactions like Suzuki and Sonogashira coupling, chemists can append various donor or acceptor units to the dibenzofuran core, precisely tuning the electronic and optical properties of the resulting material.[18] These tailored molecules are essential for creating next-generation organic semiconductors for applications in flexible displays, lighting, and solar cells.[5][19]
Caption: Synthetic workflow for a Donor-π-Acceptor material.
A Gateway to Novel Bioactive Molecules
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities.[1][6][7][9][20] this compound serves as an ideal starting point for the synthesis of compound libraries for drug discovery. The iodine atom allows for rapid diversification through various cross-coupling reactions, enabling the generation of hundreds or thousands of unique dibenzofuran analogues. These libraries can then be screened in high-throughput assays to identify lead compounds for various therapeutic targets, including cancer, viral infections, and inflammatory diseases.[8][21][22]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic enabler for innovation across multiple scientific disciplines. Its robust synthesis and, most importantly, the high reactivity of its carbon-iodine bond provide chemists with a reliable and versatile tool. By facilitating access to complex molecular architectures through palladium-catalyzed cross-coupling, this compound is instrumental in the design and synthesis of next-generation organic electronic materials and the discovery of novel, life-saving therapeutics. Its continued application will undoubtedly fuel further advancements in both materials science and drug development.
References
- Title: Exploring the Synthesis and Applications of Dibenzofuran Derivatives in Advanced Materials Source: Google Cloud Vertex AI Search URL
- Title: Application Notes and Protocols: Synthesis of Benzofuran Derivatives Incorporating a 2-Hydroxy-3,5-diiodobenzoyl Moiety Source: Benchchem URL
- Title: Illuminating the Structure of 2-Butyl-5-iodofuran Reaction Products: A Comparative Guide Source: Benchchem URL
- Title: Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances Source: ResearchGate URL
- Title: Benzofuran synthesis through iodocyclization reactions: recent advances Source: MedCrave online URL
- Title: One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway Source: NIH URL
- Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL
- Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: PMC - NIH URL
- Title: CuI-Mediated Sequential Iodination/Cycloetherification of o-Arylphenols: Synthesis of 2- or 4-Iododibenzofurans and Mechanistic Studies Source: ACS Publications URL
- Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: ScienceOpen URL
- Title: Palladium-catalyzed Cross-coupling Reactions Source: Sigma-Aldrich URL
- Title: Benzofuran synthesis through iodocyclization reactions: recent advances Source: MedCrave online URL
- Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: NIH URL
- Title: A renaissance of color: New structures and building blocks for organic electronics Source: Google Cloud Vertex AI Search URL
- Title: Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: Semantic Scholar URL
- Title: Synthesis of bioactive benzofuran derivatives 4, 5 &6 Source: ResearchGate URL
- Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: SciSpace URL
- Title: comparative analysis of the spectroscopic data of 5-Iodofuran-2-amine and its precursors Source: Benchchem URL
- Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: PMC - PubMed Central URL
- Title: Bioactive Benzofuran derivatives: A review Source: PubMed URL
- Source: Journal of Materials Chemistry C (RSC Publishing)
- Title: Spectroscopic Profile of 5-Iodofuran-2-amine: A Technical Guide Source: Benchchem URL
- Title: C–H Arylation of Unsubstituted Furan and Thiophene with Acceptor Bromides: Access to Donor–Acceptor–Donor-Type Building Blocks for Organic Electronics Source: ResearchGate URL
- Title: Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide Source: Benchchem URL
- Title: Biosourced Vanillin-Based Building Blocks for Organic Electronic Materials Source: Kemitek URL
- Title: Naphthodithiophenes: emerging building blocks for organic electronics Source: PubMed URL
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- 2. chglib.icp.ac.ru [chglib.icp.ac.ru]
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- 5. Naphthodithiophenes: emerging building blocks for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis Protocol for 2-Iododibenzofuran: An Application Note for Researchers
Introduction
2-Iododibenzofuran is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. The dibenzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The introduction of an iodine atom at the 2-position provides a versatile handle for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This application note provides a detailed, two-step synthesis protocol for this compound, commencing from commercially available dibenzofuran. The described methodology is robust, scalable, and amenable to standard laboratory settings, making it a reliable route for researchers in drug discovery and materials science.
The synthetic strategy involves an initial electrophilic nitration of dibenzofuran to regioselectively yield 2-nitrodibenzofuran. This is followed by the reduction of the nitro group to afford 2-aminodibenzofuran. The synthesis culminates in a Sandmeyer reaction to convert the amino functionality into the target iodo group. Each step has been optimized to ensure high yields and purity of the desired products.
Principles of the Synthesis
The synthesis of this compound is accomplished through a well-established three-step sequence:
-
Electrophilic Nitration: Dibenzofuran undergoes electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the electron-donating character of the oxygen atom and the overall electronic distribution of the dibenzofuran ring system. Nitration with a mixture of nitric acid and sulfuric acid predominantly yields the 2-nitro isomer.[1]
-
Reduction of the Nitro Group: The nitro group of 2-nitrodibenzofuran is a strong electron-withdrawing group and can be readily reduced to an amino group. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in the presence of a strong acid being a classic and effective method.
-
Sandmeyer Reaction: The Sandmeyer reaction is a versatile method for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[2] In the final step of this synthesis, 2-aminodibenzofuran is diazotized with sodium nitrite in an acidic medium, followed by the introduction of an iodide source, typically potassium iodide, to yield the desired this compound.[3]
Experimental Protocols
Part 1: Synthesis of 2-Nitrodibenzofuran
This procedure outlines the regioselective nitration of dibenzofuran.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Dibenzofuran | 99% | Sigma-Aldrich |
| Fuming Nitric Acid | 90% | Acros Organics |
| Acetic Anhydride | 99% | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Ethanol | 95% | Decon Labs |
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of dibenzofuran in 50 mL of glacial acetic acid with gentle warming.
-
Cool the solution to room temperature and then place it in an ice bath.
-
In a separate beaker, carefully prepare the nitrating mixture by adding 5.0 mL of fuming nitric acid to 10 mL of acetic anhydride while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred dibenzofuran solution over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure 2-nitrodibenzofuran as pale yellow needles.
Expected Yield: 75-85% Melting Point: 183-185 °C
Part 2: Synthesis of 2-Aminodibenzofuran
This protocol details the reduction of 2-nitrodibenzofuran to 2-aminodibenzofuran.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Nitrodibenzofuran | (from Part 1) | - |
| Tin(II) Chloride Dihydrate | 98% | Alfa Aesar |
| Concentrated Hydrochloric Acid | 37% | J.T. Baker |
| Sodium Hydroxide | Pellets, 97% | EMD Millipore |
| Ethanol | 95% | Decon Labs |
| Diethyl Ether | ACS Grade | Macron |
Equipment:
-
Round-bottom flask (500 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 500 mL round-bottom flask, add 8.0 g of 2-nitrodibenzofuran and 100 mL of ethanol.
-
While stirring, add 20.0 g of tin(II) chloride dihydrate to the suspension.
-
Carefully add 50 mL of concentrated hydrochloric acid in portions. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. The yellow solid should dissolve to give a clear solution.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water.
-
Slowly add a 40% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12) to precipitate tin salts.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-aminodibenzofuran.
-
Recrystallize the crude product from ethanol to obtain pure 2-aminodibenzofuran as colorless crystals.
Expected Yield: 80-90% Melting Point: 145-147 °C
Part 3: Synthesis of this compound
This final part describes the Sandmeyer reaction to produce the target compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Aminodibenzofuran | (from Part 2) | - |
| Sodium Nitrite | 99% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | 98% | BDH |
| Potassium Iodide | 99% | Mallinckrodt |
| Diethyl Ether | ACS Grade | Macron |
| Saturated Sodium Thiosulfate Solution | - | LabChem |
| Saturated Sodium Bicarbonate Solution | - | Fisher Chemical |
| Anhydrous Magnesium Sulfate | - | Acros Organics |
Equipment:
-
Beakers (250 mL, 500 mL)
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL beaker, dissolve 5.0 g of 2-aminodibenzofuran in a mixture of 50 mL of water and 10 mL of concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of 2.5 g of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of 2-aminodibenzofuran, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a 500 mL beaker, dissolve 10.0 g of potassium iodide in 50 mL of water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to yield pure this compound as a white to off-white solid.
Expected Yield: 60-75% Melting Point: 112-114 °C
Reaction Workflows
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanism of the Sandmeyer iodination step.
Safety and Handling
-
Dibenzofuran: May cause skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.[5] Work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield.
-
Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage.[6] Handle in a fume hood with appropriate PPE.
-
Tin(II) Chloride: Harmful if swallowed and causes skin irritation.[7] Avoid inhalation of dust. Wear gloves and safety glasses.
-
Concentrated Hydrochloric and Sulfuric Acids: Highly corrosive. Cause severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed. Keep away from combustible materials.
-
Potassium Iodide: May cause skin and eye irritation.
-
This compound: The toxicological properties have not been fully investigated. Handle with care, assuming it is potentially hazardous.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Gilman, H.; Young, R. V. The Nitration of Dibenzofuran. J. Am. Chem. Soc.1934 , 56 (6), 1415–1416. [Link]
-
Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. [Link]
-
Lucas, H. J.; Kennedy, E. R. This compound. Org. Synth.1940 , 20, 60. [Link]
-
Safety Data Sheet for Tin(II) chloride dihydrate. Alfa Aesar. [Link]
Sources
- 1. 61. Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Guide to the Palladium-Catalyzed Synthesis of 2-Iododibenzofuran via Direct C–H Activation
Introduction: The Strategic Importance of 2-Iododibenzofuran
Dibenzofuran is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active molecules.[1] Its rigid, planar structure is a cornerstone in the design of materials for organic electronics and potent therapeutic agents.[2][3] Specifically, functionalized dibenzofurans exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][4]
The introduction of an iodine atom at the 2-position of the dibenzofuran core yields this compound, a highly versatile synthetic intermediate. The carbon-iodine bond serves as a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the rapid diversification of the dibenzofuran scaffold and the construction of complex molecular architectures. This strategic value makes this compound a critical building block in medicinal chemistry and drug discovery programs.[5]
Traditionally, the synthesis of such haloarenes involves multi-step sequences often requiring pre-functionalization of the starting material. Modern synthetic chemistry, however, favors more efficient and atom-economical approaches. Palladium-catalyzed direct C–H bond functionalization has emerged as a powerful tool to achieve this, offering a streamlined route that avoids the need for substrate pre-activation. This guide provides a detailed protocol and mechanistic rationale for the synthesis of this compound via a palladium-catalyzed direct C–H iodination reaction.
Mechanistic Insights: The Pd(II)-Catalyzed Electrophilic Cleavage Pathway
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed C–H iodination of dibenzofuran with molecular iodine (I₂) as the iodine source is proposed to operate via a Pd(II)/Pd(II) redox-neutral catalytic cycle, specifically through an electrophilic cleavage (EC) pathway. This mechanism is distinct from pathways involving a Pd(II)/Pd(IV) redox cycle, which are often observed with stronger oxidants.
The key steps of the proposed mechanism are as follows:
-
C–H Activation / Palladation: The catalytically active Pd(II) species, typically formed from a precursor like Palladium(II) Acetate, coordinates to the electron-rich dibenzofuran. Subsequently, it cleaves a C–H bond at the C2 position, which is electronically favored, to form a five-membered palladacycle intermediate. This step is often the rate-determining step and is formally a concerted metalation-deprotonation (CMD) event.
-
Iodination (Electrophilic Cleavage): The palladacycle intermediate then reacts with molecular iodine (I₂). The C–Pd bond is cleaved by the electrophilic iodine, leading to the formation of the C–I bond and a Pd(II)-iodide species. This is the key electrophilic cleavage (EC) step that transfers the iodine atom to the aromatic ring.
-
Catalyst Regeneration: The resulting Pd(II)-iodide species releases the this compound product. The active Pd(II) catalyst is regenerated, often through ligand exchange or reaction with the acetate ions present, allowing it to re-enter the catalytic cycle.
This redox-neutral pathway is advantageous as it avoids the high-energy Pd(IV) intermediates and can proceed under relatively mild conditions.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the Pd(II)-catalyzed C-H iodination of dibenzofuran.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure adapted from established methods for palladium-catalyzed C–H iodination of arenes. Researchers should perform their own risk assessment and optimization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| Dibenzofuran | C₁₂H₈O | 168.19 | 168 mg | 1.0 | 1.0 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 | 0.05 |
| Iodine (I₂) | I₂ | 253.81 | 381 mg | 1.5 | 1.5 |
| Acetic Acid (AcOH) | CH₃COOH | 60.05 | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add dibenzofuran (168 mg, 1.0 mmol, 1.0 eq.), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and iodine (381 mg, 1.5 mmol, 1.5 eq.).
-
Solvent Addition: Under a nitrogen or argon atmosphere, add glacial acetic acid (5 mL) to the Schlenk tube via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The dark color of the iodine should disappear.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Optimization and Troubleshooting
The success of the C–H iodination can be sensitive to several factors. The following table provides insights into potential challenges and strategies for optimization.
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Lower loading may lead to incomplete conversion. Higher loading can be costly and may not significantly improve yield. If the reaction stalls, incremental addition of the catalyst might be beneficial. |
| Iodine Source | 1.5 eq. I₂ | Molecular iodine acts as both the iodine source and an oxidant for catalyst turnover. Using less than 1.2 equivalents may result in lower yields. Other iodine sources like N-iodosuccinimide (NIS) could be explored but may alter the reaction mechanism. |
| Solvent | Acetic Acid | Acetic acid often serves as an ideal solvent and proton shuttle in C-H activation. Other high-boiling point solvents like trifluoroacetic acid (TFA) or dichloroethane (DCE) can be screened, but may require re-optimization of other parameters. |
| Temperature | 100 °C | C–H activation is an energetically demanding step. Lower temperatures may result in sluggish or no reaction. Temperatures above 120 °C might lead to catalyst decomposition or undesired side reactions, such as di-iodination. |
| Atmosphere | Inert (N₂ or Ar) | While not always strictly necessary for this specific mechanism, an inert atmosphere prevents potential oxidation of reagents or intermediates by air, ensuring reproducibility. |
Conclusion
The palladium-catalyzed direct C–H iodination of dibenzofuran represents a modern, efficient, and atom-economical strategy for the synthesis of this compound. This application note provides a comprehensive overview of the reaction, from its mechanistic underpinnings to a detailed, practical protocol. By leveraging the principles of C–H activation, researchers can access this valuable synthetic intermediate in a single step from a readily available starting material, thereby accelerating the discovery and development of novel chemical entities in pharmaceuticals and materials science.
References
-
Musaev, D. G., Kaledin, A., Shi, B.-F., & Yu, J.-Q. (2015). Mechanistic Details of Pd(II)-Catalyzed C–H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. Journal of the American Chemical Society, 137(29), 9475–9485. [Link]
-
Gandeepan, P., & Ackermann, L. (2018). Shuttle and Light-Enabled Palladium Catalysis for C–H Activation. ETH Zurich Research Collection. [Link]
-
Musaev, D. G., et al. (2015). Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. PubMed. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Europe PMC. [Link]
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597. [Link]
-
Li, J., Xu, Q.-N., Wang, Z.-B., Li, Y., & Liu, L. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14352–14360. [Link]
-
Cheng, X.-F., et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(4), 1236–1239. [Link]
-
Xiao, B., et al. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. PubMed. [Link]
-
Zhang, Y., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(22), 5944–5947. [Link]
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Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
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Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry. [Link]
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Sierakowski, A. F., & Wallace, T. W. (1983). A convenient synthesis of two dibenzofurans. Australian Journal of Chemistry, 36(8), 1673-1676. [Link]
-
Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. [Link]
-
Shoji, T., et al. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97. [Link]
-
Cugola, A., et al. (2005). Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed. [Link]
-
Dong, V. M., et al. (2007). Palladium-catalyzed isobenzofuran generation under neutral conditions via oxidative addition to lactol methyl ether. Semantic Scholar. [Link]
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Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
-
Arcadi, A., et al. (2012). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. [Link]
-
Kumar, R., et al. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. PubMed. [Link]
-
Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]
-
Gomaa, M. S., et al. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Nature. [Link]
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Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Iododibenzofuran with Boronic Acids for the Synthesis of Biaryl Scaffolds
Introduction: The Strategic Importance of 2-Aryldibenzofurans
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have established it as a cornerstone in academic and industrial research.[1] This guide focuses on a specific, high-value application of this reaction: the synthesis of 2-aryldibenzofurans.
Dibenzofuran is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[3][4] The functionalization of this core, particularly at the C2 position, generates 2-aryldibenzofuran derivatives. These molecules are of significant interest in drug discovery and materials science, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antioxidant properties.[4][5][6][7]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the mechanism, a robust experimental protocol, optimization strategies, and troubleshooting for the palladium-catalyzed Suzuki coupling of 2-iododibenzofuran with various arylboronic acids.
The Reaction Mechanism: A Palladium-Catalyzed Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is critical for rational optimization and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a square-planar Pd(II) complex. The reactivity order for halides is I > Br > Cl.[1]
-
Transmetalation: This is the crucial C-C bond-forming step where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[1][10] This boronate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex (the dibenzofuranyl and aryl groups) couple and are expelled from the coordination sphere, forming the final 2-aryldibenzofuran product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[8][9]
The choice of ligands, typically bulky and electron-rich phosphines, is vital. They stabilize the palladium center, promote the oxidative addition step, and facilitate the final reductive elimination.[11][12]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)dibenzofuran
This protocol provides a reliable method for a model Suzuki coupling reaction. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
-
Substrates: this compound (1.0 eq.), 4-Methoxyphenylboronic acid (1.2-1.5 eq.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq.)
-
Solvents: Toluene and Water (e.g., 4:1 v/v), deoxygenated.
-
Work-up: Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, Hexane/Ethyl Acetate solvent system.
Equipment Setup
-
Two-neck round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere line (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath with temperature control
Step-by-Step Reaction Procedure
-
Assemble the Reaction: To the reaction flask, add this compound (e.g., 294 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 228 mg, 1.5 mmol), and potassium carbonate (e.g., 414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Add Catalyst: Briefly remove the stopper and add the palladium catalyst, Pd(PPh₃)₄ (e.g., 35 mg, 0.03 mmol), under a positive flow of inert gas.
-
Add Solvents: Add deoxygenated toluene (e.g., 8 mL) and deoxygenated water (e.g., 2 mL) via syringe.
-
Degassing (Critical Step): Bubble the inert gas through the stirred reaction mixture for 10-15 minutes to ensure the removal of any residual dissolved oxygen, which can deactivate the Pd(0) catalyst.[8]
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure 2-(4-methoxyphenyl)dibenzofuran product.
Optimization of Reaction Conditions
While the provided protocol is robust, yields can be highly dependent on the specific boronic acid used. The following parameters are key levers for optimization.
| Parameter | Options & Considerations | Rationale & Causality |
| Palladium Source | Pd(PPh₃)₄: Reliable, but air-sensitive. Pd(OAc)₂ / PdCl₂(dppf): Air-stable Pd(II) pre-catalysts that are reduced to Pd(0) in situ. Often require an external phosphine ligand.[9][13] | The choice balances convenience and reactivity. Pd(II) sources can be easier to handle but require activation. For challenging couplings, specialized pre-catalysts may offer higher activity. |
| Ligand | Triphenylphosphine (PPh₃): Standard, effective for many reactions. Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, P(t-Bu)₃): Often superior for less reactive (e.g., aryl chlorides) or sterically hindered substrates.[11][12] | Electron-rich ligands accelerate the oxidative addition and reductive elimination steps. Bulky ligands promote the formation of monoligated Pd(0) species, which are highly reactive.[11] |
| Base | K₂CO₃: Mild, widely applicable. K₃PO₄: Stronger base, often effective for less reactive boronic acids or hindered substrates.[14] Cs₂CO₃ / CsF: Highly effective but more expensive. Can be beneficial in difficult cases.[15] | The base's primary role is to form the reactive boronate species. A stronger base can increase the concentration of the boronate, accelerating transmetalation.[1][10] |
| Solvent System | Toluene/H₂O: Standard biphasic system. Dioxane/H₂O: Higher boiling point, can increase reaction rates.[16] DMF, THF: Polar aprotic solvents, can be useful for solubility issues. | The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases where the base and boronate reside. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxidation. 2. Insufficient base strength or solubility. 3. Reaction temperature too low. | 1. Ensure rigorous degassing and use of a fresh catalyst. 2. Switch to a stronger base (e.g., K₃PO₄) or a different solvent system. 3. Increase the reaction temperature (e.g., to 100-110 °C with dioxane). |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation over time. 3. Steric hindrance from substrates. | 1. Allow the reaction to run longer (up to 24h). 2. Add a second portion of the catalyst. 3. Use a more active catalyst system (e.g., Pd(OAc)₂ with a bulky ligand like XPhos). |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction.[8] | Improve degassing technique. Use a high-purity Pd(0) source or ensure in situ reduction of a Pd(II) pre-catalyst is efficient. |
| Protodeboronation | Unstable boronic acid, especially with electron-withdrawing groups or certain heterocycles, reacting with water/protons instead of the catalyst.[14] | Use boronic esters (e.g., pinacol esters) which are more stable. Use anhydrous conditions with a base like KF. Minimize reaction time and temperature. |
Application Workflow
The successful synthesis of 2-aryldibenzofurans is a critical first step in a larger discovery workflow. The synthesized compounds serve as key building blocks for further chemical elaboration or as final candidates for biological screening.
Caption: Figure 2: Experimental workflow from starting materials to application.
References
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- National Institutes of Health (PMC). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols.
- National Institutes of Health (PMC). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- PubMed. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans.
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- National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- National Institutes of Health (NIH). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- MDPI. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
- DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- PubMed. Some recent approaches to the synthesis of 2-substituted benzofurans.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- Atlantis Press. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- bepls. Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity.
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Application Notes and Protocols for the Heck Reaction of 2-Iododibenzofuran with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, specifically focusing on the palladium-catalyzed coupling of 2-iododibenzofuran with various alkenes.[1][2][3] Dibenzofuran scaffolds are prevalent in pharmaceuticals, natural products, and organic electronic materials, making their functionalization a critical area of research.[4][5][6] This document details the underlying reaction mechanism, offers a robust and generalized experimental protocol, presents a table of exemplary reactions, provides troubleshooting advice for common issues, and discusses the applications of the resulting 2-vinyldibenzofuran products. The protocols and insights are designed to be directly applicable in a research and development setting.
Introduction and Significance
The Mizoroki-Heck reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[2][3] This reaction has become indispensable in organic synthesis due to its tolerance of a wide range of functional groups and its reliability in constructing complex molecular architectures.[1][7]
This compound is a particularly valuable substrate. The dibenzofuran core is a privileged structure found in numerous biologically active molecules and materials with interesting photophysical properties.[4][5][6] The carbon-iodine bond is highly reactive in the Heck reaction's catalytic cycle, generally requiring milder conditions compared to the analogous bromides or chlorides, which facilitates higher yields and cleaner reactions.[8] The vinylated dibenzofuran products serve as versatile intermediates for further transformations or as final target molecules in drug discovery[4][5] and materials science.
The Mizoroki-Heck Catalytic Cycle
Understanding the mechanism of the Heck reaction is crucial for optimizing reaction conditions and troubleshooting. The generally accepted catalytic cycle involves a sequence of well-defined steps centered around a palladium catalyst.[2][3][8] The cycle typically begins with a Pd(0) species, which is the active catalyst.
Key Steps in the Catalytic Cycle: [2][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step for less reactive halides, but it is typically fast for aryl iodides.[8][9] This step forms a square planar Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a hydridopalladium(II) complex and releasing the substituted alkene product.[10]
-
Reductive Elimination: The final step involves the base-mediated reductive elimination of HI from the hydridopalladium(II) complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][10] The base is essential to neutralize the hydroiodic acid (HI) generated, driving the reaction forward.[8]
Sources
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- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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Application Notes and Protocols: Sonogashira Coupling Conditions for 2-Iododibenzofuran
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, proceeds under mild conditions, tolerates a wide range of functional groups, and has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4][5][6] Dibenzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities and unique photophysical properties. The functionalization of the dibenzofuran core, particularly at the 2-position, allows for the systematic exploration of structure-activity relationships and the development of novel molecular architectures.
This document provides a comprehensive guide to the Sonogashira coupling of 2-iododibenzofuran. It is intended for researchers, scientists, and drug development professionals seeking to employ this methodology for the synthesis of 2-alkynyl-substituted dibenzofurans. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical parameters that influence reaction outcomes.
Mechanistic Insights: The "Why" Behind the Conditions
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] While the exact intermediates can be challenging to isolate and characterize, the generally accepted mechanism provides a robust framework for rationalizing experimental choices.[3][4]
The Dual Catalytic Cycle
// Invisible nodes for alignment dummy1 [style=invis, width=0.1]; dummy2 [style=invis, width=0.1]; Reduct_Elim -> dummy1 [style=invis]; dummy1 -> CuI [style=invis]; Transmetalation -> dummy2 [style=invis]; dummy2 -> Pi_complex [style=invis];
{rank=same; OxAdd; Pi_complex;} {rank=same; Transmetalation; Cu_acetylide;}
caption [label="Fig. 1: Simplified Catalytic Cycles of the Sonogashira Coupling.", shape=plaintext, fontsize=10]; } } Caption: Simplified Catalytic Cycles of the Sonogashira Coupling.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound, forming a Pd(II) intermediate.[2] The reactivity of the aryl halide is a critical factor, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds, allowing for milder reaction conditions.[1]
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center. This is often the rate-determining step of the overall reaction.[5]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyldibenzofuran product and regenerate the active Pd(0) catalyst.[5]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[3]
-
Deprotonation: A base, usually an amine, deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper(I) acetylide intermediate.[7] This species is the key nucleophile that participates in the palladium cycle.
The Role of Each Component: A Deeper Dive
-
Palladium Catalyst: The heart of the reaction. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2][5] The choice of phosphine ligands can significantly impact catalyst activity and stability. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can enhance the rate of oxidative addition and are particularly useful for less reactive aryl halides.
-
Copper(I) Co-catalyst: Typically CuI, its primary role is to activate the terminal alkyne by forming the copper acetylide.[1][8] While essential for the classic Sonogashira reaction, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] This has led to the development of copper-free protocols.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), serves two purposes: it deprotonates the terminal alkyne to form the acetylide and neutralizes the hydrogen iodide generated during the reaction.[7][9]
-
Solvent: A variety of solvents can be employed, with THF, DMF, and toluene being common choices.[5][10] The choice of solvent can influence reactant solubility and reaction temperature. In some cases, the amine base itself can serve as the solvent.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be necessary for specific substrates.
Protocol 1: Standard Palladium/Copper Co-catalyzed Conditions
This protocol is a robust and widely applicable method for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling Conditions
This protocol is advantageous when the homocoupling of the terminal alkyne is a significant side reaction.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, and PPh₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF and DIPEA via syringe.
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[9]
Data Presentation: Key Reaction Parameters
| Parameter | Protocol 1 (Standard) | Protocol 2 (Copper-Free) | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is an air-stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a common Pd(0) source. |
| Palladium Loading | 2 mol% | 1 mol% | Catalyst loading can often be reduced with more active catalyst systems. |
| Ligand | PPh₃ (in precatalyst) | PPh₃ | Triphenylphosphine is a common, robust ligand for Sonogashira couplings. |
| Co-catalyst | CuI (4 mol%) | None | CuI accelerates the reaction but can cause alkyne homocoupling. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Both are effective bases for this transformation. |
| Solvent | Tetrahydrofuran (THF) | N,N-dimethylformamide (DMF) | Solvent choice depends on substrate solubility and desired reaction temperature. |
| Temperature | 50-60 °C | 80-100 °C | Copper-free conditions often require higher temperatures to achieve comparable reaction rates. |
Troubleshooting and Optimization
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been stored properly. Consider using a more active catalyst system, such as one with Buchwald ligands.
-
Insufficient Base: Ensure an adequate amount of base is used to neutralize the generated HX and facilitate alkyne deprotonation.
-
Reaction Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
-
Alkyne Homocoupling (Glaser Coupling):
-
This is a common side reaction, particularly with the copper-catalyzed protocol.[3]
-
Switch to Copper-Free Conditions: This is the most effective way to mitigate this side reaction.
-
Minimize Oxygen: Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can promote Glaser coupling.
-
-
Dehalogenation of this compound:
-
This can occur under harsh conditions or in the presence of certain impurities.
-
Milder Conditions: Attempt the reaction at a lower temperature.
-
Purify Starting Materials: Ensure the this compound and alkyne are pure.
-
Applications in Drug Discovery and Development
The Sonogashira coupling is a valuable tool in medicinal chemistry for several reasons:[6][11]
-
Scaffold Elaboration: It allows for the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Introduction of Rigidity: The introduction of an alkyne linker can impart conformational rigidity to a molecule, which can be beneficial for binding to a biological target.
-
Bioisosteric Replacement: The alkynyl group can serve as a bioisostere for other functional groups.
-
Access to Heterocycles: The coupled products can serve as versatile intermediates for the synthesis of various heterocyclic systems, such as benzofurans and indoles, through subsequent cyclization reactions.[10][12][13][14][15][16]
Conclusion
The Sonogashira coupling of this compound is a highly efficient and versatile method for the synthesis of 2-alkynyl-substituted dibenzofurans. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize reaction conditions to achieve high yields of the desired products. The protocols provided herein serve as a solid foundation for the application of this powerful cross-coupling reaction in the fields of organic synthesis, medicinal chemistry, and materials science.
References
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Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
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Synonym.com. Sonogashira coupling. [Link]
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ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
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R Discovery. Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. (2016-03-01). [Link]
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MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). [Link]
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Royal Society of Chemistry. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025-08-09). [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
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OAJ Materials and Devices. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. [Link]
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PubMed Central. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link]
-
Organic Chemistry Portal. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]
-
ResearchGate. Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. (2023-04-17). [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2025-08-10). [Link]
-
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-
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-
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-
ResearchGate. Sonogashira coupling for the synthesis of benzofuran 3a. [Link]
-
Semantic Scholar. Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (2008-09-08). [Link]
-
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Application Note & Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Iododibenzofuran for Drug Discovery Scaffolds
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Aryl amines are privileged structures found in a vast array of therapeutic agents and biologically active compounds. The Buchwald-Hartwig amination has emerged as a revolutionary tool for forging these critical bonds, offering a versatile and efficient alternative to classical methods like nucleophilic aromatic substitution or the Ullmann condensation, which often suffer from harsh conditions and limited substrate scope.[1][2]
This guide focuses on a specific, high-value transformation: the amination of 2-iododibenzofuran. The dibenzofuran scaffold is a rigid, planar heterocyclic system present in numerous natural products and synthetic molecules with significant medicinal applications, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[3][4] By functionalizing the 2-position with an amino group, researchers can access novel chemical space and develop derivatives with finely tuned pharmacological profiles. This document provides a comprehensive overview of the reaction's mechanistic underpinnings, a field-tested experimental protocol, and practical insights for troubleshooting, aimed at empowering researchers in drug discovery and process development.
Mechanistic Rationale: Orchestrating the Catalytic Cycle
The success of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that meticulously orchestrates the formation of the C-N bond.[1][5] A thorough understanding of this mechanism is paramount for rational catalyst selection and reaction optimization. The generally accepted catalytic cycle involves three primary stages:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) complex. This step forms a Pd(II) intermediate, breaking the carbon-iodine bond.[6][7][8] The choice of a bulky, electron-rich phosphine ligand is critical here, as it stabilizes the Pd(0) species and promotes this otherwise challenging insertion.[9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[7]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
An unproductive side reaction that can compete is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[1] The selection of appropriate ligands helps to suppress this pathway and favor the desired reductive elimination.
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.
Core Components: Selecting the Optimal Reagents
The choice of catalyst system, base, and solvent are interdependent and crucial for a successful reaction. For a substrate like this compound, which is an aryl iodide, the following considerations are key:
-
Palladium Precursor: Pd(0) or Pd(II) sources can be used. Common choices include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂).[7][10] Pd(II) precursors are reduced in situ to the active Pd(0) species.
-
Ligand: This is arguably the most critical component. For aryl iodides, bidentate phosphine ligands like Xantphos or bulky, electron-rich monophosphine biaryl ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.[7][11][12] These ligands promote the catalytic cycle and prevent the formation of unreactive palladium iodide bridged dimers, which can be an issue with aryl iodide substrates.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[7][13]
-
Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene and 1,4-dioxane are standard choices.[13][14] All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a detailed procedure for a representative coupling reaction. Note: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[15][16]
Materials and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or pressure tube with a stir bar
-
Schlenk line or glovebox
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Caption: Step-by-step experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Reagent Addition: Add this compound (294 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Seal the tube tightly and remove it from the glovebox (if applicable). Place the tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure 2-(morpholino)dibenzofuran.[16]
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[16]
Data Summary: Representative Reaction Conditions
The optimal conditions can vary depending on the nature of the amine coupling partner. The following table provides a starting point for optimization with different amine classes.
| Amine Type | Example Amine | Typical Ligand | Typical Base | Temperature (°C) | Notes |
| Secondary Cyclic | Morpholine | XPhos, RuPhos | NaOt-Bu | 80-110 | Generally high-yielding and robust. |
| Primary Aliphatic | n-Hexylamine | BrettPhos | LHMDS, K₃PO₄ | 80-100 | Ligands like BrettPhos are specifically designed for primary amines to prevent dialkylation.[5] |
| Primary Aromatic | Aniline | Xantphos, XPhos | Cs₂CO₃, K₃PO₄ | 100-120 | Often requires slightly harsher conditions; base choice is critical to avoid side reactions. |
| Secondary Acyclic | Diethylamine | Josiphos-type | K₃PO₄ | 100-110 | Can be challenging due to steric hindrance; requires careful ligand screening. |
| Ammonia Surrogate | Benzophenone Imine | XPhos, BINAP | NaOt-Bu | 90-110 | Used to synthesize primary arylamines after acidic hydrolysis of the imine product.[2][6] |
Troubleshooting Common Issues
Buchwald-Hartwig reactions can be sensitive and may require optimization.[15] Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficiently strong base.3. Poor ligand choice for the specific substrate. | 1. Ensure all reagents are dry and solvents are rigorously degassed. Use fresh catalyst and base.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).3. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos, Xantphos). |
| Hydrodehalogenation | 1. β-hydride elimination is competing with reductive elimination.2. Presence of water. | 1. Use a bulkier ligand (e.g., XPhos) to sterically disfavor the transition state for β-hydride elimination.2. Ensure anhydrous conditions. |
| Formation of Biaryl Side Products | Homocoupling of the aryl iodide. | Lower the reaction temperature and ensure a proper ligand-to-palladium ratio (typically 2:1 for monophosphine ligands). |
| Reaction Stalls | Catalyst deactivation or inhibition by product. | Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Consider using a pre-catalyst that is more resistant to deactivation. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and reliable method for synthesizing novel 2-aminodibenzofuran derivatives. Success relies on a fundamental understanding of the catalytic mechanism and meticulous attention to experimental detail, particularly the exclusion of air and moisture. By carefully selecting the appropriate palladium precursor, ligand, and base, researchers can efficiently generate diverse libraries of these valuable scaffolds, accelerating the discovery and development of new therapeutic agents.
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
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-
Medicinal active applications of Dibenzofuran derivatives (PDF). ResearchGate. [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]
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Synthesis of dibenzofurans directly from aryl halides and ortho-bromophenols via one-pot consecutive SNAr and intramolecular palladium-catalyzed aryl-aryl coupling reactions. PubMed. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors (PDF). ResearchGate. [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]
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Application Notes and Protocols for the Ullmann Coupling Reaction with 2-Iododibenzofuran
Introduction: The Strategic Importance of Dibenzofuran Scaffolds
Dibenzofuran and its derivatives are privileged heterocyclic motifs that form the structural core of numerous biologically active natural products, pharmaceuticals, and advanced organic materials.[1][2] Their unique electronic and structural properties make them valuable building blocks in drug discovery and materials science. Compounds incorporating the dibenzofuran scaffold have demonstrated a wide range of medicinal applications, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.[2] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of the dibenzofuran core is of paramount importance to researchers in both academic and industrial settings.
The Ullmann coupling reaction, a copper-catalyzed cross-coupling of an aryl halide with a nucleophile, represents a powerful and versatile tool for the synthesis of complex biaryl and aryl-heteroatom bonds.[3][4] While historically requiring harsh reaction conditions, modern advancements, particularly in ligand development, have transformed the Ullmann reaction into a milder and more broadly applicable synthetic strategy.[3] This guide provides a detailed technical overview, experimental protocols, and practical insights for the successful application of the Ullmann coupling reaction using 2-iododibenzofuran as a key building block for the synthesis of novel functionalized molecules.
Mechanistic Insights: The Role of Copper, Ligands, and Base
The modern ligand-accelerated Ullmann coupling reaction is a complex catalytic process. While the exact mechanism can vary depending on the specific substrates, ligands, and reaction conditions, a generally accepted catalytic cycle for a C-N coupling is depicted below.[5]
The cycle is initiated by the coordination of the nitrogen nucleophile to a Cu(I) species, often in the presence of a base to facilitate deprotonation. The resulting copper-amide complex then undergoes oxidative addition with the aryl halide (this compound). The subsequent reductive elimination from the transient Cu(III) intermediate furnishes the desired N-arylated dibenzofuran product and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle.[6]
Ligands play a critical role in stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of oxidative addition and reductive elimination.[4] The choice of base is also crucial, as it not only activates the nucleophile but also influences the overall reaction kinetics and can impact catalyst stability.[7]
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Application Notes and Protocols for the Utilization of 2-Iododibenzofuran in Organic Electronics Synthesis
Introduction: The Strategic Importance of 2-Iododibenzofuran in Advanced Organic Electronic Materials
The relentless pursuit of next-generation organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), necessitates the development of novel, high-performance organic semiconducting materials. The dibenzofuran scaffold has emerged as a privileged core structure in this field due to its rigid, planar geometry, which promotes efficient π-π stacking and charge transport. Furthermore, its high triplet energy makes it an excellent building block for host materials in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.
The strategic functionalization of the dibenzofuran core is paramount to fine-tuning the optoelectronic properties of the resulting materials. In this context, this compound serves as a pivotal and versatile building block. The iodo-substituent at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions. This allows for the precise and controlled introduction of a wide array of functional moieties, enabling the rational design of materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, charge carrier mobilities, and photophysical characteristics.
These application notes provide detailed protocols and expert insights into the use of this compound for the synthesis of advanced organic electronic materials. The methodologies described herein are designed to be robust and reproducible, empowering researchers to accelerate the discovery and development of next-generation organic electronic devices.
Core Synthetic Strategies Employing this compound
The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for several cornerstone cross-coupling reactions in organic synthesis. The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings for the synthesis of key components of organic electronic devices.
Suzuki-Miyaura Coupling: Crafting π-Conjugated Systems
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of extended π-conjugated systems. By coupling this compound with various arylboronic acids or esters, researchers can synthesize a diverse library of 2-aryl-dibenzofuran derivatives for applications as host materials, emitters, and hole-transporting materials (HTMs).
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands can offer higher efficiency and broader substrate scope.
-
Base: The base is crucial for the activation of the boronic acid via the formation of a boronate species, which facilitates transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is typically used to ensure the solubility of both the organic and inorganic reagents.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (10 mL) and ethanol (2 mL) to the flask, followed by deionized water (2 mL).
-
Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 2-phenyl-dibenzofuran.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Buchwald-Hartwig Amination: Introducing Hole-Transporting Moieties
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds. It is particularly valuable in organic electronics for the synthesis of hole-transporting materials (HTMs) by coupling aryl amines to the dibenzofuran core. This allows for the creation of materials with excellent hole injection and transport properties, which are crucial for efficient OLED and perovskite solar cell performance.[1]
-
Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically employed. The ligand plays a critical role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, forming the active nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent quenching of the strong base and to ensure the stability of the catalytic species.
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with carbazole.
Materials:
-
This compound
-
Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add this compound (1.0 mmol), carbazole (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and Xantphos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst premix to the Schlenk tube containing the reactants.
-
Add additional anhydrous toluene (8 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to afford 2-(N-carbazolyl)dibenzofuran.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Stille Coupling: Versatile Carbon-Carbon Bond Formation
The Stille coupling offers another robust method for C-C bond formation, utilizing organostannane reagents. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and the reaction's tolerance to a wide variety of functional groups. This makes it a valuable tool for synthesizing complex molecular architectures for organic electronics.[3]
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.
-
Organostannane Reagent: The choice of the organostannane (e.g., tributyl(aryl)stannane) determines the group that will be coupled to the dibenzofuran core.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or DMF are typically used.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the reaction rate.
This protocol outlines a general procedure for the Stille coupling of this compound with 2-(tributylstannyl)thiophene.
Materials:
-
This compound
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (10 mL) via syringe.
-
Add 2-(tributylstannyl)thiophene (1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF) (50 mL).
-
Stir the mixture vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-(thiophen-2-yl)dibenzofuran.
Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflows
Caption: Synthetic pathways utilizing this compound.
Performance Data of Dibenzofuran-Based Materials in Organic Electronic Devices
The strategic use of this compound as a synthetic precursor allows for the development of high-performance materials for various organic electronic applications. The following tables summarize representative performance data for OLEDs and perovskite solar cells incorporating dibenzofuran derivatives synthesized via the methodologies described above.
Table 1: Performance of OLEDs Employing Dibenzofuran-Based Host Materials
| Host Material Linkage | Emitter | Max. External Quantum Efficiency (EQE) (%) | Device Lifetime (LT₉₅ in hours) | Color Coordinates (CIE) | Reference |
| 2-position | Green TADF | 14.6 | 56 | Not Specified | [4] |
| 1-position | Green TADF | 13.3 | 67 | Not Specified | [4] |
| 2-position (cyano-fluorene) | Yellow Phosphorescent | 25.3 | Not Specified | (0.50, 0.49) | |
| 2,8-di-substitution | Blue Quantum Dot | 16.67 | Not Specified | (0.15, 0.03) | [5] |
Table 2: Performance of Perovskite Solar Cells with Dibenzofuran-Based Hole Transport Materials
| Hole Transport Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) | Reference |
| BF-002 (methoxyaniline-substituted) | 14.20 | 1.03 | 20.45 | 0.67 | [1] |
| BF-003 (methoxyaniline-substituted) | 14.07 | 1.02 | 20.33 | 0.68 | [1] |
| tDBF (oligomer) | 19.46 | Not Specified | Not Specified | Not Specified | [6][7] |
Conclusion and Future Outlook
This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of advanced materials for organic electronics. The protocols detailed in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings provide robust and reproducible methods for the creation of novel host materials, emitters, and hole-transporting materials. The ability to precisely tune the electronic and photophysical properties of the resulting dibenzofuran derivatives through strategic functionalization at the 2-position underscores the importance of this precursor in the ongoing development of high-performance OLEDs and perovskite solar cells. Future research will undoubtedly continue to leverage the synthetic accessibility and favorable electronic properties of the dibenzofuran core, with this compound remaining a key player in the innovation of next-generation organic electronic devices.
References
-
Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry, RSC Publishing. Available at: [Link]
-
Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes. The Journal of Physical Chemistry Letters, ACS Publications. (2025). Available at: [Link]
-
Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Perfor. Molecular Systems Design & Engineering, (2022). Available at: [Link]
-
Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. ResearchGate. (2024). Available at: [Link]
-
Regioisomer Effects of Dibenzofuran-based Bipolar Host Materials on Yellow Phosphorescent OLED Device Performance. ResearchGate. Available at: [Link]
-
Effect of substitution position of dibenzofuran-terminated robust hole-transporters on physical properties and TADF OLED performances. Molecular Systems Design & Engineering, RSC Publishing. Available at: [Link]
-
Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells. Journal of Materials Chemistry A, RSC Publishing. (2016). Available at: [Link]
-
Regio-isomeric Effect of Dibenzofuran-Based Host Materials on Photophysics and Device Performance in Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]
-
Towards a greener synthesis of dibenzofuran based hole transporting materials (HTM) for perovskite solar cells. ISGC. Available at: [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, MDPI. (2018). Available at: [Link]
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
-
Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. Journal of Combinatorial Chemistry, ACS Publications. (2008). Available at: [Link]
-
Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. Molecules, MDPI. (2024). Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
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Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. (2025). Available at: [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. (2018). Available at: [Link]
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Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025). Available at: [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, ACS Publications. (2015). Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. Available at: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]
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Application Notes & Protocols: Synthesis of 2-Iododibenzofuran Derivatives for Medicinal Chemistry
Abstract
Dibenzofuran is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The 2-iododibenzofuran motif is a particularly strategic building block in medicinal chemistry. The carbon-iodine bond serves as a versatile synthetic handle for introducing a diverse array of functional groups through well-established cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a detailed technical overview, including field-proven protocols, for the synthesis of the core this compound intermediate and its subsequent derivatization into key analogues for drug discovery programs.
Introduction: The Strategic Value of this compound
The dibenzofuran core is a rigid, planar aromatic system. Functionalization at the C2 position allows for the extension of substituents into solvent-exposed regions of protein binding pockets, making it a prime target for modification. While other halogens can be used, the C-I bond offers a superior balance of reactivity and stability. It is highly susceptible to oxidative addition in palladium-catalyzed cycles, often proceeding under milder conditions than its bromo- or chloro-analogues, yet is stable enough for purification and storage.
This document outlines two primary phases of synthesis:
-
Core Synthesis: Efficient and regioselective iodination of commercially available dibenzofuran.
-
Derivative Elaboration: Transformation of the 2-iodo group into aryl, amino, and alkynyl moieties using palladium-catalyzed cross-coupling reactions—staples of modern medicinal chemistry.[5]
The protocols described herein are designed to be robust and scalable, providing medicinal chemists with a reliable toolkit for generating novel dibenzofuran-based chemical entities.
Synthesis of the Core Intermediate: this compound
The direct electrophilic iodination of dibenzofuran is the most straightforward method for preparing the this compound intermediate. The electron-rich nature of the dibenzofuran ring system directs substitution primarily to the C2 and C8 positions. By controlling stoichiometry, this compound can be isolated as the major product.
Causality Behind Experimental Choices:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is selected as the iodine source. It is an easy-to-handle solid and is less harsh than molecular iodine in the presence of strong oxidants.[6][7] The activation of NIS with a catalytic amount of a Brønsted or Lewis acid enhances its electrophilicity.
-
Acid Catalyst: Trifluoroacetic acid (TFA) is used in catalytic amounts to protonate the succinimide nitrogen of NIS, increasing the electrophilic character of the iodine atom and accelerating the reaction rate.[7]
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, effectively solubilizes the starting material, and is easily removed during workup.
Detailed Experimental Protocol: Electrophilic Iodination
-
Reaction Setup: To a solution of dibenzofuran (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (1.05 eq.).
-
Initiation: Add trifluoroacetic acid (0.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine. Separate the organic layer, wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 100% hexanes to 5% ethyl acetate in hexanes) to yield this compound as a white solid.
Derivatization via Palladium-Catalyzed Cross-Coupling
The this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This section details protocols for three of the most valuable transformations in medicinal chemistry: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are common motifs in pharmaceutical agents.[8] It involves the coupling of the aryl iodide with an arylboronic acid.
Caption: Synthetic utility of this compound as a central precursor.
-
Catalyst System: A combination of a palladium source, like Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a phosphine ligand is crucial. The ligand stabilizes the Pd(0) species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: An aqueous base, such as sodium or potassium carbonate, is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane or toluene) and water is used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and 2 M aqueous sodium carbonate solution.
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating and Monitoring: Heat the reaction to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography to yield the 2-aryldibenzofuran product.
C-N Bond Formation: Buchwald-Hartwig Amination
This reaction is indispensable for installing amine functionalities, which are prevalent in bioactive molecules due to their ability to form salt bridges and hydrogen bonds.
-
Catalyst & Ligand: This reaction requires a specific palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The ligand's steric bulk promotes the reductive elimination step, which is often the rate-limiting step in C-N bond formation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used. It is strong enough to deprotonate the amine but does not compete as a nucleophile.
-
Reaction Setup: In a glovebox, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (0.08 eq.), and sodium tert-butoxide (1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.) followed by an anhydrous, aprotic solvent like toluene or dioxane.
-
Heating and Monitoring: Seal the tube and heat to 100-110 °C. Monitor the reaction's progress by LC-MS.
-
Workup: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry, concentrate, and purify the crude product by flash chromatography to obtain the 2-aminodibenzofuran derivative.
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes, which can serve as versatile intermediates for further transformations or as final targets themselves.
Caption: A simplified catalytic cycle for the Sonogashira reaction.
-
Dual Catalysis: This reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as the solvent.
-
Reaction Setup: To a flask containing this compound (1.0 eq.), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (0.05 eq.).
-
Solvent and Reagents: Add an amine solvent such as triethylamine, followed by the terminal alkyne (1.5 eq.).
-
Degassing: Degas the mixture thoroughly with an inert gas.
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. Monitor for completion by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash chromatography to isolate the 2-alkynyldibenzofuran product.
Data Summary
The following table summarizes typical conditions and expected outcomes for the derivatization of this compound. Yields are representative and may vary based on the specific substrate and optimization.
| Reaction | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 75-95% |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 60-85% |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | TEA | TEA | 40 | 70-90% |
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. The direct iodination of dibenzofuran provides a scalable and efficient entry point to this intermediate. Its subsequent functionalization through robust and well-understood palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—enables the rapid generation of diverse libraries of compounds. The protocols and insights provided in this guide offer researchers a solid foundation for synthesizing novel dibenzofuran derivatives to drive the discovery of new therapeutic agents.
References
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ResearchGate. (n.d.). Synthesis of dibenzofuran derivatives. [Diagram]. Retrieved from [Link]
-
Li, J., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 13673-13680. Retrieved from [Link]
-
Al-dujaili, L. H., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Baghdad Science Journal, 21(7). Retrieved from [Link]
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Kumar, M., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374. Retrieved from [Link]
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Sartori, G., et al. (2003). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Chemistry, 7(12), 1185-1201. Retrieved from [Link]
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Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374. Retrieved from [Link]
-
ResearchGate. (n.d.). Fused dibenzofuran derivatives in material and medicinal compounds. [Diagram]. Retrieved from [Link]
-
Baudoin, O., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3369. Retrieved from [Link]
-
Kumar, A., et al. (2016). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. Organic Letters, 18(21), 5584-5587. Retrieved from [Link]
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Retrieved from [Link]
-
Zhang, Y., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. The Journal of Organic Chemistry. Retrieved from [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorganic & Organic Chemistry, 1(7). Retrieved from [Link]
-
Brophy, J. J., & Gream, G. E. (1983). A convenient synthesis of two dibenzofurans. Australian Journal of Chemistry, 36(5), 1051-1054. Retrieved from [Link]
-
Kumar, A., & Kumar, A. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. RSC Advances, 5(16), 12345-12355. Retrieved from [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. Retrieved from [Link]
-
da Silva, A. B., et al. (2018). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives: synthesis of 3-aryl-2-(methylthio)benzo[b]furans. Journal of the Brazilian Chemical Society, 29(1), 193-200. Retrieved from [Link]
-
Mehta, S. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. ResearchGate. Retrieved from [Link]
-
Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
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Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Retrieved from [Link]
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Bergamini, F., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5539. Retrieved from [Link]
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Catalyst Selection for Cross-Coupling with 2-Iododibenzofuran: A Detailed Guide to Application and Protocol
An Application Guide for Researchers
Introduction
The dibenzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products, pharmaceuticals, and advanced organic materials. Its rigid, planar structure and unique electronic properties make it a valuable building block in drug discovery and materials science. The functionalization of this core, particularly at the C2 position, is crucial for modulating its biological activity and physical properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.
This application note provides a comprehensive guide for researchers on the strategic selection of catalysts and reaction conditions for the cross-coupling of 2-iododibenzofuran. As an aryl iodide, this compound is an ideal substrate, exhibiting high reactivity in the oxidative addition step of the catalytic cycle. This guide moves beyond simple protocols to explain the underlying principles of catalyst system selection, empowering scientists to troubleshoot and optimize these critical transformations.
PART 1: The Core Principles of Catalyst Selection
The success of any cross-coupling reaction hinges on the synergistic interplay between the palladium source, the ligand, the base, and the solvent. Understanding the role of each component is fundamental to rational catalyst selection.
The Palladium Catalytic Cycle: A Universal Blueprint
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. The efficiency of each step is profoundly influenced by the chosen catalyst system. The general mechanism provides a framework for understanding why certain ligands or bases are preferred for specific transformations.[1]
Caption: Figure 1: Generalized Palladium Cross-Coupling Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. For aryl iodides, this step is typically fast.
-
Transmetalation (e.g., Suzuki, Stille) or Nucleophile Coordination/Deprotonation (e.g., Buchwald-Hartwig): The organic group from the coupling partner is transferred to the palladium center. This step is often the rate-limiting step and is highly dependent on the choice of base and ligand.[2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[3]
The Palladium Precatalyst
The Ligand: The Key to Success
The ligand is arguably the most critical component of the catalyst system. It binds to the palladium center, modifying its steric and electronic properties, and thereby controls its reactivity, stability, and selectivity.[4][5]
-
Steric Bulk: Bulky ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos), promote the formation of a monoligated Pd(0)L₁ species.[6] This coordinatively unsaturated complex is highly reactive in the oxidative addition step and accelerates the final reductive elimination, leading to higher turnover numbers and efficiency.[6]
-
Electron Density: Electron-rich ligands enhance the rate of oxidative addition by increasing the electron density on the palladium center, making it more nucleophilic. They also stabilize the resulting Pd(II) complex.[4]
-
Bite Angle (for bidentate ligands): For bidentate ligands like Xantphos or dppf, the natural bite angle influences the geometry around the metal center, which can impact the rate of reductive elimination and prevent side reactions like β-hydride elimination.
PART 2: Application Notes & Protocols
This section provides specific recommendations and detailed protocols for the most common and useful cross-coupling reactions of this compound.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[7]
Causality Behind Component Selection:
-
Catalyst/Ligand: While classic catalysts like Pd(PPh₃)₄ can be effective, modern systems using bulky monophosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) with a simple Pd(II) source often provide higher yields under milder conditions, especially with sterically hindered coupling partners.[4][8]
-
Base: A moderately strong inorganic base is required to facilitate the transmetalation step. K₂CO₃ and K₃PO₄ are excellent general choices. Cs₂CO₃ can be more effective for challenging couplings. The base is typically used in aqueous solution, creating a biphasic reaction mixture.[1]
-
Solvent: A combination of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is standard to dissolve both the organic substrates and the inorganic base.[9]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| A (Standard) | Pd(PPh₃)₄ (2-5 mol%) | - | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 80-100 | Good starting point for simple arylboronic acids. |
| B (High Activity) | Pd(OAc)₂ (1-2 mol%) | SPhos (2-4 mol%) | K₃PO₄ (2-3 eq) | 1,4-Dioxane/H₂O (5:1) | 80-100 | Excellent for a broad range of substrates, including heteroarylboronic acids. |
| C (Room Temp) | Pd₂(dba)₃ (1 mol%) | RuPhos (2 mol%) | Cs₂CO₃ (2 eq) | THF/H₂O (10:1) | 25 | For highly reactive boronic acids or sensitive substrates.[8] |
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// Edges Setup -> Degas [color="#4285F4"]; Degas -> Solvent [color="#4285F4"]; Solvent -> Heat [color="#4285F4"]; Heat -> Workup [color="#4285F4"]; Workup -> Purify [color="#4285F4"]; }
Caption: Figure 2: Experimental Workflow for Suzuki Coupling
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
System Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 5:1 ratio, to a concentration of ~0.1 M in the substrate) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 2-phenyldibenzofuran.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds, a linkage ubiquitous in pharmaceuticals.[6]
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly sensitive to the ligand. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[6] They accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used with highly active catalyst systems.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching of the strong base.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| A (General) | Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | NaOtBu (1.4 eq) | Toluene | 80-110 | Highly reliable for primary and secondary alkyl/aryl amines. |
| B (For Anilines) | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 100 | Milder base can be tolerated for less nucleophilic anilines. |
| C (Ammonia) | Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | LiHMDS (2.0 eq) | THF | 65 | Specialized conditions for coupling with ammonia or its surrogates. |
-
Reagent Preparation: In a glovebox, add NaOtBu (1.4 eq) to an oven-dried Schlenk tube. Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., XPhos, 3 mol%).
-
Substrate Addition: Add this compound (1.0 eq), a magnetic stir bar, and seal the tube with a septum.
-
Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (~0.2 M concentration) followed by morpholine (1.2 eq) via syringe.
-
System Inerting: Briefly bubble argon through the solution for 5-10 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir. Monitor the reaction by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the product by flash chromatography.
Application III: Sonogashira Coupling for C-C (Alkyne) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for further transformations and key components in materials science.[11]
Causality Behind Component Selection:
-
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) salt (e.g., CuI) as a co-catalyst.[11] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves to deprotonate the terminal alkyne and act as a scavenger for the HI generated during the reaction.
-
Solvent: The amine base can often serve as the solvent. Alternatively, a co-solvent like THF or DMF is used to ensure solubility of all components.
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| System | Palladium Source | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| A (Classic) | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (1-2 mol%) | Et₃N | THF/Et₃N (2:1) | 25-50 | Reliable and widely used. Prone to alkyne homocoupling (Glaser coupling). |
| B (Copper-Free) | Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | Cs₂CO₃ (2 eq) | Acetonitrile | 60-80 | Avoids copper contamination and Glaser side products. Requires a bulky, electron-rich ligand.[12] |
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1.5 mol%).
-
System Inerting: Seal the flask and purge with argon for 15 minutes.
-
Solvent and Reagent Addition: Add degassed anhydrous THF and degassed Et₃N (3 eq) via syringe. Stir for 5 minutes, then add phenylacetylene (1.1 eq) dropwise.
-
Reaction: Stir the reaction at room temperature. The reaction is often exothermic. If the reaction is sluggish, gentle heating to 40-50 °C may be required. Monitor by TLC.
-
Workup: Once the starting material is consumed, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the resulting solid/oil by flash column chromatography (e.g., hexanes/ethyl acetate) to obtain 2-(phenylethynyl)dibenzofuran.
PART 3: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure proper degassing; use a fresh bottle of palladium precatalyst or ligand. Consider a short pre-activation step by stirring the Pd source and ligand together for 10-15 min before adding substrates.[10] |
| Insufficiently strong base | For Suzuki, switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure NaOtBu is fresh and handled under inert conditions. | |
| Poor reagent quality | Purify substrates if necessary. Amines are particularly prone to impurities that can poison the catalyst.[10] | |
| Formation of Side Products | Suzuki: Homocoupling of boronic acid | Use a lower temperature or a slight excess of the aryl iodide. Ensure a truly inert atmosphere. |
| Suzuki: Protodeboronation | Use a less aqueous solvent system or a stronger base like K₃PO₄. | |
| Sonogashira: Glaser homocoupling | Run the reaction under strictly anaerobic conditions. Add the alkyne slowly. Consider switching to a copper-free protocol. | |
| Buchwald-Hartwig: Hydrodehalogenation | This indicates competing β-hydride elimination. Switch to a bulkier ligand (e.g., from XPhos to BrettPhos) which can accelerate reductive elimination.[6] |
References
- Vertex AI Search. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI:10.1039/C6SC02118B.
- American Chemical Society Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction.
- Wiley Online Library. (n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling.
- ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
- MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
Sources
- 1. jmcct.com [jmcct.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Suzuki Coupling of 2-Iododibenzofuran
A Senior Application Scientist's Guide to Mechanism and Practice
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules.[1] This guide provides an in-depth look at the reaction mechanism of 2-iododibenzofuran in Suzuki coupling, a substrate of increasing importance due to the prevalence of the dibenzofuran scaffold in medicinally active compounds.[2][3] We will explore the causality behind experimental choices and provide a detailed, field-proven protocol for its successful application.
Introduction: The Significance of the Dibenzofuran Moiety
Dibenzofuran derivatives are integral components of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] Consequently, efficient methods for their synthesis are of high interest in medicinal chemistry. The Suzuki-Miyaura coupling provides a robust and versatile method for the formation of carbon-carbon bonds, making it a key strategy for the elaboration of the dibenzofuran core. This compound serves as a readily available and reactive electrophilic partner in this transformation, enabling the introduction of diverse aryl and heteroaryl substituents.
The Suzuki-Miyaura Catalytic Cycle: A General Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (in this case, this compound) to form a palladium(II) intermediate.[6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[1]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple, forming the desired product and regenerating the palladium(0) catalyst.[6]
Mechanistic Deep Dive: The Journey of this compound
Understanding the nuances of how this compound behaves in the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting.
Oxidative Addition: Activating the C-I Bond
The first and often rate-determining step is the oxidative addition of the C-I bond of this compound to a Pd(0) species.[7] The reactivity of the aryl halide in this step follows the general trend I > Br > Cl.[1] The C-I bond is the weakest of the carbon-halogen bonds, making this compound a highly reactive substrate.
The electron-rich nature of the dibenzofuran ring system can influence the rate of oxidative addition. The choice of phosphine ligand on the palladium catalyst is critical here. Electron-rich and bulky ligands, such as SPhos or RuPhos, can accelerate this step by stabilizing the electron-deficient Pd(0) center and promoting the formation of the active catalytic species.[7][8]
Transmetalation: The Role of the Base and Boron Reagent
Following oxidative addition, the transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center.[1] This process is not straightforward and is highly dependent on the reaction conditions. The base plays a crucial role in activating the organoboron species, typically a boronic acid or a boronic ester.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium.[10]
The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent can significantly impact the rate and efficiency of transmetalation.[7] For instance, the use of aqueous solvent mixtures can facilitate the formation of the active boronate species.[10] While boronic acids are common, boronic esters are also widely used and can transmetalate directly without prior hydrolysis.[11]
Reductive Elimination: Forging the New C-C Bond
The final step, reductive elimination, involves the coupling of the two organic moieties on the palladium(II) complex to form the desired biaryl product and regenerate the Pd(0) catalyst.[12] This step is generally facile and irreversible. The nature of the phosphine ligand also influences this step; bulky and electron-donating ligands can promote reductive elimination.[7]
Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound with a generic arylboronic acid.
Caption: Catalytic cycle of the Suzuki coupling of this compound.
Application Notes & Experimental Protocol
This section provides a reliable, step-by-step protocol for the Suzuki coupling of this compound with a representative arylboronic acid.
Pre-reaction Considerations: The "Why" Behind the Choices
-
Catalyst System: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ can be effective, modern Buchwald-type ligands (e.g., SPhos, XPhos) often provide higher yields and turnover numbers, especially with challenging substrates.[8] Pd(OAc)₂ is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[13]
-
Base Selection: Potassium carbonate (K₂CO₃) is a good starting point as it is inexpensive and effective.[14] For less reactive boronic acids or to accelerate the reaction, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[15]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal.[16] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species. It is crucial to degas the solvent mixture thoroughly to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]
Detailed Experimental Protocol
The following protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously overnight.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Data Presentation
The following table provides representative conditions for the Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 110 | 88 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 80 | 92 |
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure proper degassing to prevent catalyst oxidation. Use fresh, high-quality palladium sources and ligands.
-
Insufficient Base: The base may have degraded or is not strong enough. Consider using a stronger base like K₃PO₄ or Cs₂CO₃.
-
Poorly Soluble Reagents: Adjust the solvent system to ensure all components are sufficiently soluble.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction is not sufficiently deoxygenated or if the oxidative addition is slow.[17] Using a more active catalyst system can minimize this.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using anhydrous conditions or minimizing reaction time can help.[16]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of medicinally relevant 2-aryldibenzofurans. A thorough understanding of the reaction mechanism, particularly the roles of the catalyst, ligand, base, and solvent, is essential for achieving high yields and purity. The protocol provided in this guide serves as a robust starting point for researchers to explore the synthesis of novel dibenzofuran derivatives.
References
- Benchchem. Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Kumar M, et al. Medicinal active applications of Dibenzofuran derivatives. ResearchGate. 2024.
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. 2024.
- Kumar M, et al. Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters. 2022.
- Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2018.
- Carrow, B. P., & Hartwig, J. F. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. National Institutes of Health. 2011.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. 2023.
- Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. 2022.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. 2025.
- Moustafa, G. O., et al. Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace.
- C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. ResearchGate.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). 2016. Available from: [Link]
- Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
- Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
- Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. 2025.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Oxidative Addition & Reductive Elimination. csbsju.edu.
- Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. 2025.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics.
- Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions. ResearchGate.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. 2018.
- Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. Inorganic Chemistry.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. 2025.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. 2020.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. PubMed Central.
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- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: 2-Iododibenzofuran as a Strategic Linchpin in Natural Product Synthesis
Introduction: The Dibenzofuran Core and the Strategic Value of 2-Iododibenzofuran
The dibenzofuran scaffold is a privileged heterocyclic structure found in a multitude of natural products, particularly those isolated from lichens, fungi, and higher plants.[1][2] These compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them highly attractive targets in medicinal chemistry and drug development.[3][4][5] The rigid, planar tricyclic system of dibenzofuran serves as a robust framework for the precise spatial orientation of various functional groups, which is critical for targeted biological interactions.
Within the synthetic chemist's toolkit, this compound emerges as a uniquely valuable and versatile building block. Its utility stems from the carbon-iodine bond at the C2 position—a functional handle primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are cornerstones of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon bonds.[6][7][8] The strategic introduction of this compound allows for the late-stage elaboration of complex molecular architectures, providing a convergent and flexible approach to the total synthesis of intricate natural products. This guide provides an in-depth analysis of its application, focusing on the causality behind experimental choices and providing detailed, field-proven protocols.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-I bond in this compound is dominated by its susceptibility to oxidative addition to a Palladium(0) complex, the crucial first step in most cross-coupling catalytic cycles.[9] This reaction's efficiency makes this compound an ideal substrate for building molecular complexity.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.[8][10] In the context of natural product synthesis, this reaction is instrumental for linking the dibenzofuran core to other aromatic or heteroaromatic systems.
Mechanistic Rationale: The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The choice of ligand, base, and solvent is critical for optimizing reaction yield and minimizing side products, such as homocoupling of the boronic acid.
Application Protocol: Synthesis of 2-Aryl-dibenzofurans
This protocol details a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, adapted from established procedures for similar heterocyclic systems.[11][12][13]
| Parameter | Description | Rationale / Expert Insight |
| Reactants | This compound (1.0 eq), Arylboronic Acid (1.2-1.5 eq) | A slight excess of the boronic acid is used to drive the reaction to completion and compensate for potential homocoupling. |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, a modern catalyst system with a bulky phosphine ligand like SPhos can improve efficiency. |
| Base | K₂CO₃ (2.0-3.0 eq) or Cs₂CO₃ (2.0 eq) | An aqueous solution of an inorganic base is crucial for activating the boronic acid for transmetalation. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent System | Toluene/EtOH/H₂O (e.g., 4:1:1 v/v) or Dioxane/H₂O (e.g., 4:1 v/v) | A biphasic solvent system is typical, allowing both organic and inorganic reagents to be in proximity at the interface. Dioxane is often preferred for its higher boiling point. |
| Temperature | 80-110 °C | The reaction requires heating to promote all steps of the catalytic cycle, especially the initial oxidative addition and final reductive elimination. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until consumption of the starting this compound is observed. |
| Work-up | Dilute with ethyl acetate, wash with water and brine, dry over MgSO₄, concentrate. | Standard extractive work-up to remove the inorganic base and salts. |
| Purification | Silica gel column chromatography. | Typically using a hexane/ethyl acetate gradient to isolate the pure 2-aryl-dibenzofuran product. |
Expected Yields: 75-95%, depending on the electronic and steric properties of the arylboronic acid.[12][14]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful and direct route to introduce alkynyl functionalities onto the dibenzofuran core.[15] This is a critical transformation, as terminal alkynes are themselves versatile functional groups that can be further elaborated into a wide range of structures, including heterocycles, or used in "click" chemistry applications.
Mechanistic Rationale: This reaction typically involves a dual-catalyst system of palladium and copper(I).[16] The palladium catalyst follows a cycle similar to the Suzuki coupling, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[15]
Application Protocol: Synthesis of 2-Alkynyl-dibenzofurans
This protocol outlines a general procedure for the Sonogashira coupling of this compound, based on common practices for aryl iodides.[15][16][17]
| Parameter | Description | Rationale / Expert Insight |
| Reactants | This compound (1.0 eq), Terminal Alkyne (1.1-1.3 eq) | A small excess of the alkyne is used. It is crucial that the alkyne is of high purity. |
| Catalysts | PdCl₂(PPh₃)₂ (1-3 mol%), CuI (2-5 mol%) | This is the classic catalyst combination. The copper(I) iodide is essential for the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-4.0 eq) | An amine base is required to neutralize the HI formed during the reaction and to deprotonate the terminal alkyne. It often serves as the solvent as well. |
| Solvent | THF or DMF (if the amine base is not used as the solvent) | The solvent must be thoroughly degassed to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira reactions proceed efficiently at room temperature, but gentle heating can accelerate the reaction for less reactive substrates. |
| Reaction Time | 2-12 hours | Reaction progress is monitored by the disappearance of the starting iodide. |
| Work-up | Filter off amine salts, concentrate, and perform extraction. | The work-up often involves an aqueous ammonium chloride wash to remove the copper catalyst. |
| Purification | Silica gel column chromatography. | Careful chromatography is needed to separate the product from any alkyne homocoupling byproduct. |
Expected Yields: 70-90%, generally high for electron-neutral or electron-poor alkynes.[18]
Strategic Application in the Total Synthesis of Morphine Alkaloids
While a direct total synthesis of a natural product starting from commercially available this compound is not prominently featured in broad reviews, the strategic principles are vividly illustrated in the synthesis of complex molecules containing the dibenzofuran or related dihydrodibenzofuran core, such as the morphine alkaloids.[19][20]
The morphine skeleton contains a rigid pentacyclic structure, including a dihydrodibenzofuran moiety (the A, B, and E rings). The formation of this core is a significant synthetic challenge. Several total syntheses of morphine and its analogues have relied on an intramolecular Heck reaction to construct the crucial C4a-C12b bond, forming the dihydrofuran E-ring.[20][21]
Conceptual Link to this compound:
The precursor for such an intramolecular Heck reaction is typically an aryl iodide or triflate connected by a tether to an alkene. The synthesis of this complex precursor often involves coupling simpler aromatic fragments. A strategy employing this compound could be envisioned where it serves as the foundational "A-B ring" fragment. A subsequent Suzuki or Sonogashira coupling could be used to attach the tethered "C-ring" precursor, setting the stage for the key intramolecular cyclization. This highlights the role of this compound not just as a reactant for a single step, but as a strategic component in a multi-step synthetic sequence, allowing for the convergent assembly of complex intermediates. The Heck reaction itself involves the palladium-catalyzed coupling of an aryl halide with an alkene, following a similar catalytic cycle of oxidative addition, migratory insertion, and beta-hydride elimination.[6][7][22]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex natural products and medicinally relevant molecules. Its utility is anchored in its ability to participate reliably in a range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions provide robust and efficient methods for constructing critical carbon-carbon bonds, allowing for the strategic and convergent assembly of intricate molecular architectures. The protocols and strategic insights provided herein demonstrate the practical application of this compound, equipping researchers and drug development professionals with the knowledge to leverage this key intermediate in their synthetic endeavors.
References
- ScienceIn Publishing. Medicinal active applications of Dibenzofuran derivatives.
- Benchchem. Application of 1-Dibenzofuranamine in Medicinal Chemistry: Application Notes and Protocols.
- Kumar, M. et al. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate.
- Unknown Author. (2024). Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities.
- Savanur, M. R. S. et al. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate.
- Moustafa, G. O. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry.
- Wikipedia. Total synthesis of morphine and related alkaloids.
- ResearchGate. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities | Request PDF.
- PubMed Central. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases.
- ResearchGate. Total Synthesis of (−)-Morphine.
- ResearchGate. Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst | Request PDF.
- Guo, M. et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH.
- PubMed Central. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A.
- Unknown Author. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- ResearchGate. Total Synthesis of (-)-Morphine.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. Heck reaction.
- Unknown Author. Total Synthesis of Morphine.
- Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- Chemistry LibreTexts. Heck Reaction.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. Sonogashira coupling for the synthesis of benzofuran 3a.
- PubMed. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.
- ResearchGate. Substrate scope of benzofuran synthesis via domino Sonogashira coupling/cyclization reactions.
- Unknown Author. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
- YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
Sources
- 1. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 2. Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. researchgate.net [researchgate.net]
- 16. spuvvn.edu [spuvvn.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 22. chem.libretexts.org [chem.libretexts.org]
scale-up synthesis of 2-Iododibenzofuran
Application Notes and Protocols
Topic: Scale-Up Synthesis of 2-Iododibenzofuran
Audience: Researchers, scientists, and drug development professionals.
A Robust and Scalable Protocol for the Synthesis of this compound: A Key Intermediate for Pharmaceutical and Materials Science
Abstract: This application note provides a comprehensive and detailed protocol for the , a critical building block in the development of novel pharmaceuticals and organic electronic materials. Dibenzofuran derivatives are prevalent in a wide array of biologically active molecules, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of an iodine atom at the 2-position provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a highly valuable intermediate. This guide is designed for researchers in both academic and industrial settings, offering a clear, step-by-step methodology, critical safety information, and expert insights into process optimization and troubleshooting to ensure a successful and efficient scale-up.
Introduction: The Strategic Importance of this compound
The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its rigid, planar structure is a key feature in the design of molecules targeting various biological pathways. Specifically, benzofuran-containing compounds have been investigated as promising agents in the treatment of neurodegenerative diseases like Alzheimer's.[3][4] Furthermore, the unique electronic properties of the dibenzofuran core have established its derivatives as potential materials for organic light-emitting diodes (OLEDs).[1]
The synthesis of this compound is a strategic step in the elaboration of more complex molecules. The carbon-iodine bond is amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the precise installation of diverse functional groups. This application note details a reliable method for the direct iodination of dibenzofuran, focusing on scalability, safety, and product purity.
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. Dibenzofuran is an electron-rich aromatic system, susceptible to attack by electrophiles. The oxygen atom of the furan ring directs electrophilic attack to the 2, 8, 3, and 7 positions. Under controlled conditions, iodination occurs preferentially at the 2-position.
The reaction employs molecular iodine (I₂) as the iodine source and periodic acid (H₅IO₆) as an in-situ oxidizing agent. Periodic acid oxidizes I₂ to the highly electrophilic iodonium ion (I⁺), which is the active iodinating species. This approach avoids the use of harsher or more expensive iodinating agents and is well-suited for large-scale production.
Materials, Reagents, and Equipment
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Notes |
| Dibenzofuran | C₁₂H₈O | 168.19 | >98% | Starting Material |
| Iodine (I₂) | I₂ | 253.81 | >99.8% | Iodinating Agent |
| Periodic Acid (H₅IO₆) | H₅IO₆ | 227.94 | >99% | Oxidizing Agent |
| Acetic Acid | CH₃COOH | 60.05 | Glacial | Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Catalyst |
| Deionized Water | H₂O | 18.02 | - | For workup |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | >98% | Quenching Agent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | >99% | For neutralization |
| Ethanol | C₂H₅OH | 46.07 | >95% | Recrystallization Solvent |
-
5 L three-neck round-bottom flask (or appropriately sized glass-lined reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Condenser
-
Addition funnel (500 mL)
-
Large Buchner funnel and filter flask for filtration
-
Vacuum pump
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
Critical Safety Precautions
Iodination reactions require strict adherence to safety protocols due to the hazardous nature of the reagents involved.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile gloves. It is recommended to wear double gloves when handling iodine.[5][6]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of iodine vapors or acid fumes.[5][7] Iodine is volatile and toxic, with chronic exposure potentially causing a range of health issues.[7][8]
-
Reagent Handling:
-
Iodine (I₂): Crystalline iodine is a severe skin and respiratory irritant.[7][9] Avoid creating dust. In case of skin contact, wash immediately with soap and water.[7]
-
Acids: Glacial acetic acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care, ensuring no contact with skin or clothing.
-
Periodic Acid (H₅IO₆): Strong oxidizer. Do not mix with combustible materials.
-
-
Spill & Emergency Procedures:
-
Keep a quenching solution, such as 10% aqueous sodium thiosulfate, readily available to neutralize any iodine spills.[5]
-
Have sodium bicarbonate available to neutralize acid spills.
-
Ensure access to an emergency shower and eyewash station.
-
Detailed Step-by-Step Synthesis Protocol (100 g Scale)
This protocol is optimized for a 100 g scale synthesis of this compound.
Sources
- 1. Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 7. LCSS: IODINE [web.stanford.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iododibenzofuran
Welcome to the technical support center for the synthesis of 2-Iododibenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to improve the yield, purity, and scalability of your this compound synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in organic synthesis, particularly for the construction of complex pharmaceutical intermediates and materials through cross-coupling reactions. However, its synthesis can be challenging due to issues with regioselectivity, low yields, and difficult purification. This guide addresses the most common hurdles encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main challenge lies in controlling the regioselectivity of the iodination. Dibenzofuran has multiple positions susceptible to electrophilic attack. The electronic properties of the dibenzofuran nucleus direct iodination primarily to the 2-position, but the formation of other isomers, such as 4-iododibenzofuran, and di-iodinated byproducts is common, complicating purification and reducing the yield of the desired product.
Q2: Why does electrophilic iodination preferentially occur at the 2-position of dibenzofuran?
Electrophilic substitution on the dibenzofuran ring system is directed by the oxygen heteroatom and the fused benzene rings. The resonance stabilization of the sigma complex (the intermediate formed during electrophilic aromatic substitution) is most favorable when the electrophile attacks the 2-position. This is because the positive charge in the intermediate can be effectively delocalized over the adjacent benzene ring and the oxygen atom without disrupting the aromaticity of the second benzene ring.[1][2] Attack at other positions, such as position 3 or 4, leads to less stable intermediates.
Q3: What are the main synthetic routes to this compound?
There are three primary synthetic strategies, each with its own set of advantages and challenges:
-
Direct Electrophilic Iodination: This is the most straightforward approach, involving the reaction of dibenzofuran with an electrophilic iodine source.
-
Sandmeyer Reaction: This route starts from 2-aminodibenzofuran, which is converted to a diazonium salt and subsequently displaced by iodide.[3][4] This method offers excellent regiochemical control.
-
Halogen Exchange (Finkelstein Reaction): This involves the conversion of a more readily accessible 2-halodibenzofuran (typically 2-bromodibenzofuran) to this compound using an iodide salt.[5]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield in Direct Iodination
Question: I am attempting a direct iodination of dibenzofuran, but my yield of this compound is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yields in direct iodination are typically due to one or more of the following factors: incomplete reaction, formation of isomeric byproducts, or over-iodination. Here’s a systematic approach to troubleshooting:
-
Cause A: Incomplete Reaction
-
Explanation: The iodinating agent may not be sufficiently electrophilic to react completely with the dibenzofuran. Molecular iodine (I₂) itself is a weak electrophile.[6]
-
Solution: An oxidizing agent is required to generate a more potent electrophilic iodine species (I⁺). A classic and effective method is the use of periodic acid (H₅IO₆) or iodic acid (HIO₃) in the presence of molecular iodine.[7]
-
Actionable Advice: Ensure your oxidizing agent is fresh and used in the correct stoichiometric ratio. The Gilman and Jacoby method, which uses iodine and periodic acid in acetic acid, is a reliable starting point.
-
-
Cause B: Formation of Isomeric Byproducts (e.g., 4-Iododibenzofuran)
-
Explanation: While the 2-position is electronically favored, some substitution can occur at the 4-position, especially under harsh reaction conditions.
-
Solution: Reaction conditions should be carefully controlled to favor the kinetically preferred product.
-
Actionable Advice:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Solvent Choice: Acetic acid is a common solvent that helps to moderate the reaction.
-
-
-
Cause C: Over-Iodination (Formation of Di-iododibenzofurans)
-
Explanation: The product, this compound, can undergo a second iodination if the reaction conditions are too harsh or if an excess of the iodinating agent is used.
-
Solution: Carefully control the stoichiometry of your reagents.
-
Actionable Advice:
-
Stoichiometry: Use a slight excess of dibenzofuran relative to the iodinating agent to minimize di-substitution.
-
Slow Addition: Add the iodinating agent or the oxidant solution dropwise to the solution of dibenzofuran to maintain a low concentration of the active electrophile.
-
-
Issue 2: Difficulty in Separating this compound from Isomers
Question: My reaction produces a mixture of 2- and 4-iododibenzofuran, and I'm struggling to separate them. What are the best purification techniques?
Answer: The separation of positional isomers can be challenging due to their similar physical properties.
-
Technique A: Fractional Recrystallization
-
Explanation: Isomers often have slightly different solubilities in a given solvent system, which can be exploited for separation.
-
Actionable Advice:
-
Solvent Screening: Screen a variety of solvents. Ethanol, methanol, or mixtures of hexane and ethyl acetate are good starting points.
-
Procedure: Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. Multiple recrystallizations may be necessary. Monitor the purity of the crystals and the mother liquor by NMR or GC.
-
-
-
Technique B: Column Chromatography
-
Explanation: Silica gel chromatography can separate isomers with even small differences in polarity.
-
Actionable Advice:
-
Solvent System: Use a non-polar eluent system, such as hexane or a hexane/dichloromethane gradient. The small difference in polarity between the isomers requires a long column and a slow, shallow gradient for effective separation.
-
TLC Analysis: First, optimize the separation on a TLC plate to find a solvent system that gives a noticeable difference in Rf values.
-
-
Issue 3: Alternative Synthetic Route - The Sandmeyer Reaction
Question: Direct iodination is not giving me the desired purity. Is the Sandmeyer reaction a better alternative?
Answer: Yes, the Sandmeyer reaction is an excellent alternative for achieving high regioselectivity. The iodine is introduced specifically at the position of the original amino group, eliminating the formation of positional isomers. However, this is a multi-step process.
Workflow for Sandmeyer Route:
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
-
Troubleshooting the Sandmeyer Route:
-
Low Yield in Nitration: Ensure anhydrous conditions and low temperatures (-10 to 0 °C) to prevent side reactions.
-
Incomplete Reduction: Ensure the catalyst (if using catalytic hydrogenation) is active and that the reducing agent (if using a metal like SnCl₂) is used in sufficient excess.
-
Decomposition of Diazonium Salt: This is the most critical step. The diazonium salt is unstable at higher temperatures. Maintain the temperature at 0-5 °C during its formation and subsequent reaction with potassium iodide. The solution of the diazonium salt should be added slowly to the KI solution.
-
Optimized Experimental Protocols
Protocol 1: Direct Iodination via the Gilman and Jacoby Method
This method is a reliable one-pot procedure for the direct iodination of dibenzofuran.
Reagents & Molar Ratios
| Reagent | Molar Eq. | Purpose |
| Dibenzofuran | 1.0 | Starting Material |
| Iodine (I₂) | 0.5 | Iodine Source |
| Periodic Acid (H₅IO₆) | 0.22 | Oxidant |
| Acetic Acid | Solvent | - |
| Sulfuric Acid | Catalyst | - |
| Water | - | - |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzofuran (1.0 eq) in glacial acetic acid.
-
Add pulverized iodine (0.5 eq) and periodic acid dihydrate (0.22 eq) to the solution.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC (using hexane as eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a beaker containing water and a solution of sodium bisulfite to quench the excess iodine.
-
The white precipitate of this compound is collected by filtration, washed thoroughly with water, and then dried.
-
The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Expected Yield: ~85-90%
Protocol 2: Synthesis via Sandmeyer Reaction
This two-step protocol (after obtaining 2-aminodibenzofuran) provides high regiochemical purity.
Part A: Synthesis of 2-Aminodibenzofuran
-
Nitration: Cool a mixture of dibenzofuran in acetic anhydride to 0 °C. Slowly add a mixture of nitric acid and acetic acid while maintaining the temperature. Stir for 1-2 hours, then pour onto ice. Filter the resulting 2-nitrodibenzofuran.
-
Reduction: Reflux the 2-nitrodibenzofuran with stannous chloride (SnCl₂) in ethanol and concentrated hydrochloric acid until the reaction is complete (monitored by TLC). Cool the reaction, basify with NaOH, and extract the 2-aminodibenzofuran with an organic solvent.
Part B: Sandmeyer Iodination
-
Dissolve 2-aminodibenzofuran (1.0 eq) in a mixture of sulfuric acid and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with sodium thiosulfate solution to remove any residual iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Expected Yield: >70% over two steps from 2-aminodibenzofuran.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for improving the yield of this compound.
References
- Keumi, T., Tomioka, N., Hamanaka, K., Kakihara, H., Morita, T., Kitajima, H., & Fukushima, M. (Year). Positional reactivity of dibenzofuran in electrophilic substitutions. The Journal of Organic Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
- Gilman, H., & Jacoby, A. L. (1939). Halogen Derivatives of Dibenzofuran. The Journal of Organic Chemistry, 3(2), 108-119.
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Wikipedia. Finkelstein reaction. Available at: [Link]
-
Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590-6597. Available at: [Link]
- Zubkov, E. A. (Year). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Novosibirsk Institute of Organic Chemistry.
-
Li, J., Xu, Q., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 13653–13661. Available at: [Link]
-
Barluenga, J., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(2), 394–401. Available at: [Link]
- Ellis, G. P. (1977). The Chemistry of Heterocyclic Compounds, Volume 31, Chromenes, Chromanones, and Chromones. John Wiley & Sons.
-
Zangade, S., Mokle, S., Shinde, A., & Vibhute, Y. (2012). Selective iodination of 2-acetyl-1-naphthol using iodine and iodic acid under solvent-free grinding technique. European Journal of Chemistry, 3(3), 314-315. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
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- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dibenzofuran Iodination
Welcome to the technical support center for the iodination of dibenzofuran. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the complexities of introducing iodine to the dibenzofuran scaffold. The iodination of dibenzofuran is a critical transformation for creating intermediates used in cross-coupling reactions, OLED materials, and pharmacologically active compounds. However, controlling the regioselectivity and minimizing common side reactions can be a significant challenge.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the iodination of dibenzofuran challenging?
The primary challenge in the iodination of dibenzofuran lies in controlling regioselectivity . The dibenzofuran ring system has multiple non-equivalent positions available for electrophilic substitution (positions 1, 2, 3, and 4). The electron-donating nature of the oxygen atom activates the aromatic rings, but this activation is nuanced, often leading to a mixture of mono-iodinated isomers and over-iodination (di-, tri-, or even tetra-iodinated products) if the reaction conditions are not carefully controlled. The key is to select a reagent and conditions that favor substitution at the desired position while suppressing further reactions.
Q2: What are the most common side reactions in dibenzofuran iodination?
The most prevalent side reaction is poly-iodination . Due to the activating nature of the dibenzofuran core, the initial mono-iodinated product can be more reactive than the starting material, leading to the formation of di-iodinated species (e.g., 2,8-diiodo- or 3,7-diiododibenzofuran) and other higher-order substitutions. Another potential issue is the formation of undesired isomers. The kinetic and thermodynamic products may differ, and achieving high selectivity for a single isomer can be difficult.
Q3: Which positions on the dibenzofuran ring are most reactive to electrophilic iodination?
Based on the principles of electrophilic aromatic substitution for fused heterocyclic systems, the positions 2, 3, 7, and 8 are the most electron-rich and thus the most susceptible to attack. The 2 and 8 positions are often kinetically favored. Achieving substitution at the 3, 4, 6, or 1 positions typically requires more specialized strategies, such as directed ortho-metalation. Without careful control, a mixture of 2-iodo and 3-iodo isomers, along with their di-iodinated counterparts, is a common outcome.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction produces a mixture of mono-iodinated isomers (e.g., 2-iodo and 3-iodo) and I can't separate them.
Question: How can I improve the regioselectivity to favor a single mono-iodinated product?
Answer: Achieving high regioselectivity is a function of your iodinating agent and reaction conditions.
-
Causality: The choice of the iodinating agent dictates the electrophilicity of the iodine species ("I+"). Highly reactive electrophiles are less selective and will attack multiple activated positions. Milder conditions and less reactive electrophiles provide greater selectivity. Temperature also plays a crucial role; lower temperatures generally favor the kinetically controlled product and increase selectivity.
-
Solutions to Improve Selectivity:
-
Choice of Reagent: Switch to a less reactive iodinating system. If you are using a highly active system like I₂/HNO₃, consider using N-Iodosuccinimide (NIS) with a catalytic amount of a non-coordinating acid like trifluoroacetic acid (TFA).[1] NIS is generally milder and can offer better control.[2]
-
Control Temperature: Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to warm slowly to room temperature. This minimizes the energy available for the system to overcome the activation barrier for the formation of less-favored isomers.
-
Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents may offer different selectivity profiles compared to polar aprotic solvents like DMF or acetonitrile. Chlorinated solvents like dichloromethane (CH₂Cl₂) are common, but one should be mindful of their potential reactivity with certain I+ reagents.[3]
-
Stoichiometry: Use a slight sub-stoichiometric amount of the iodinating agent (e.g., 0.95 equivalents) relative to dibenzofuran. This ensures that the starting material is fully consumed before significant di-iodination can occur, though it may result in some unreacted starting material.
-
Issue 2: My reaction is yielding a significant amount of di-iodinated product, even when using only one equivalent of the iodinating agent.
Question: How can I suppress the formation of di-iododibenzofuran?
Answer: This is a classic problem of the product being more reactive than the starting material.
-
Causality: The iodine atom is an activating, ortho-, para-director for subsequent electrophilic substitutions. Once the first iodine is on the ring (e.g., at the 2-position), it activates the 8-position for a second iodination, leading to the common 2,8-diiododibenzofuran byproduct.
-
Solutions to Minimize Di-iodination:
-
Slow Addition: Add the iodinating agent (e.g., a solution of NIS in DMF) dropwise to the solution of dibenzofuran over a prolonged period (e.g., 1-2 hours) at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting material over the newly formed mono-iodinated product.
-
Use a Bulky Reagent: While less common for iodination, using a sterically hindered iodinating agent can sometimes disfavor a second substitution.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed or when the di-iodinated product begins to appear as a major spot/peak. It is often better to accept a lower conversion rate than to deal with an inseparable mixture.
-
Issue 3: My iodination reaction is not proceeding or the yield is very low.
Question: What are the possible causes for low conversion and how can I fix it?
Answer: Low reactivity can stem from several factors, primarily related to the generation of a sufficiently electrophilic iodine species.
-
Causality: Molecular iodine (I₂) itself is not very electrophilic and typically requires an activating agent or catalyst to generate a potent electrophile ("I+").[4] If this activation is inefficient, the reaction will stall.
-
Solutions to Improve Yield:
-
Activating Agent: If using I₂, ensure you have an effective oxidizing agent present, such as periodic acid (HIO₃) or nitric acid.[5] These agents oxidize I₂ to a more electrophilic species.
-
Acid Catalyst: When using N-Iodosuccinimide (NIS), an acid catalyst is often necessary to protonate the succinimide nitrogen, making the iodine more electrophilic.[2] Catalytic amounts of trifluoroacetic acid (TFA) or sulfuric acid are commonly used. For deactivated systems, stronger acids may be required.[1][2]
-
Check Reagent Quality: Ensure your NIS is pure and has not decomposed. Similarly, ensure solvents are anhydrous if the reaction is sensitive to water.
-
Increase Temperature: While lower temperatures favor selectivity, if the reaction is not proceeding at all, a modest increase in temperature (e.g., from 0 °C to room temperature or 40 °C) may be necessary to overcome the activation energy.
-
Data Summary & Reagent Comparison
The choice of iodinating system is critical for success. The following table summarizes common reagents and their typical outcomes.
| Reagent System | Typical Conditions | Pros | Cons / Common Side Reactions |
| I₂ / HIO₃ | Acetic Acid, H₂SO₄, H₂O | Inexpensive, powerful iodinating agent. | Often leads to over-iodination; low regioselectivity; harsh conditions.[5] |
| I₂ / HNO₃ | Acetic Acid | Strong electrophile generation. | Risk of nitration as a side reaction; poor selectivity.[5] |
| N-Iodosuccinimide (NIS) | CH₂Cl₂, Acetonitrile, or DMF | Milder, easier to handle solid. | Often requires an acid catalyst; can still lead to di-iodination if not controlled.[6][7] |
| NIS / TFA (cat.) | CH₂Cl₂, 0 °C to RT | Good for activated systems; generally provides better regioselectivity than stronger systems.[1] | May not be reactive enough for deactivated dibenzofurans. |
| Iodine Monochloride (ICl) | CH₂Cl₂ or CCl₄ | Highly reactive. | Can be difficult to control selectivity; potential for chlorination side products. |
Visualized Workflow & Mechanisms
Diagram 1: Regioselectivity in Dibenzofuran
This diagram illustrates the common sites for electrophilic attack on the dibenzofuran nucleus. The 2, 3, 7, and 8 positions are the most activated and likely to be substituted.
Caption: Relative reactivity of dibenzofuran positions to electrophilic attack.
Diagram 2: Troubleshooting Workflow for Poor Selectivity
This flowchart provides a logical path for addressing issues with product mixtures.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
Technical Support Center: Purification of 2-Iododibenzofuran by Column Chromatography
Welcome to the technical support center for the purification of 2-Iododibenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming challenges associated with the column chromatography of this compound. Here, we synthesize technical expertise with field-proven insights to ensure your purification processes are both efficient and reliable.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Impurities in a synthesis can originate from various sources including starting materials, byproducts, intermediates, and degradation products.[1][2] In the synthesis of this compound and related benzofuran structures, common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.[2] For instance, if the synthesis involves an iodocyclization reaction, you might find residual alkynes or phenols.[3] Additionally, oxidation or decomposition of the desired product can lead to colored impurities.[4]
Q2: My purified this compound has a slight coloration. What could be the cause and how can I remove it?
A2: A yellowish or brownish tint in iodinated aromatic compounds often suggests the presence of trace amounts of elemental iodine (I₂). This can arise from slight decomposition of the product. To address this, you can perform a pre-column wash. Dissolve your crude product in a suitable organic solvent and wash it with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will reduce the colored iodine to colorless iodide ions.[5] If the color persists after chromatography, treating a solution of the purified compound with a small amount of activated charcoal followed by filtration through celite can also be effective.[5]
Q3: Is this compound stable on silica gel during column chromatography?
A3: While specific stability data for this compound on silica gel is not extensively documented, it's important to consider that silica gel is slightly acidic.[6] Some organic molecules can be sensitive to prolonged exposure to acidic conditions, potentially leading to degradation.[7] To mitigate this risk, it is advisable to minimize the time the compound spends on the column by using flash chromatography techniques.[8] If degradation is suspected, using a deactivated (neutral) silica gel or an alternative stationary phase like neutral alumina could be beneficial.[7][9]
Q4: How do I choose the right solvent system (mobile phase) for the column chromatography of this compound?
A4: The ideal solvent system is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[10][11] The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.[10] This Rf value generally ensures good separation from impurities without requiring an excessively large volume of eluent. A common approach for compounds of moderate polarity like this compound is to use a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[10] You can start with a high hexane ratio (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to find the optimal separation.
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of this compound, providing causes and actionable solutions.
Problem 1: Poor Separation of this compound from a Close-Running Impurity
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the compound of interest from a structurally similar impurity.
-
Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.
-
Improper Column Packing: Channels or cracks in the stationary phase can result in an uneven flow of the mobile phase and poor separation.[6]
Solutions:
-
Optimize the Mobile Phase:
-
Perform a detailed TLC analysis with various solvent mixtures of differing polarities.[12]
-
Consider using a less polar solvent system to increase the retention time and potentially improve separation.
-
Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity.[5]
-
-
Reduce Sample Load: The amount of crude material should typically be 1-5% of the weight of the stationary phase. For difficult separations, a lower ratio (e.g., 1:100 sample to silica) is recommended.[10]
-
Ensure Proper Column Packing:
-
Use the "wet slurry" method to pack the column, which helps in creating a uniform and homogenous stationary phase bed.[10]
-
Gently tap the column during packing to settle the silica gel and remove any air bubbles.[6]
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the eluent.[6]
-
Problem 2: The Product is Eluting Too Quickly (High Rf) or Not at All (Low Rf)
Possible Causes:
-
Solvent Polarity is Too High: A highly polar eluent will move all compounds, including your product, through the column quickly, resulting in poor separation.[13]
-
Solvent Polarity is Too Low: A non-polar eluent may not be strong enough to move your product along the stationary phase.[13]
Solutions:
-
Adjust Solvent Polarity:
-
If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
-
If the Rf is too low, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
-
TLC is Key: Always optimize your solvent system using TLC before committing to a large-scale column separation.[11]
Problem 3: Tailing of the Product Spot on TLC and Broad Bands on the Column
Possible Causes:
-
Sample is Too Concentrated: Applying a highly concentrated sample can lead to tailing.
-
Acidic or Basic Nature of the Compound: If the compound has acidic or basic functional groups, it can interact strongly with the silica gel, causing tailing.
-
Decomposition on Silica: The compound may be slowly degrading on the stationary phase.
Solutions:
-
Dilute the Sample: Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.[14]
-
Modify the Mobile Phase:
-
For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can help.
-
For basic compounds, adding a small amount of a base like triethylamine (e.g., 0.1-1%) can improve the peak shape.[7]
-
-
Change the Stationary Phase: If tailing persists, consider using a different adsorbent like alumina, which is available in acidic, neutral, and basic forms.[15]
Problem 4: Low Recovery of this compound After Chromatography
Possible Causes:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.
-
Product Decomposition: As mentioned, the compound might be degrading on the column.[7]
-
Co-elution with an Unseen Impurity: The desired product might be eluting with a non-UV active impurity, leading to what appears to be a pure fraction but with lower than expected mass.
Solutions:
-
Use a More Polar Eluent: After collecting the main fractions, flush the column with a much more polar solvent (e.g., pure ethyl acetate or methanol) to see if any remaining product elutes.
-
Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation and reduce the time the compound is in contact with the silica gel.[8]
-
Thorough Fraction Analysis: Analyze all collected fractions by TLC. Sometimes, the product can spread across more fractions than anticipated. Combine all fractions that contain the pure product.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
- Select a glass column of an appropriate size for the amount of material to be purified.
- Securely clamp the column in a vertical position in a fume hood.[14]
- Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]
- Add a thin layer of sand over the plug.[14]
- Prepare a slurry of silica gel in the initial, low-polarity eluent.
- Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[6]
- Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel to prevent disruption.[6]
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[16]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
- Carefully apply the sample solution to the top of the column using a pipette.[14]
- Allow the sample to absorb completely into the top layer of the sand.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).[8]
- Collect the eluting solvent in a series of labeled test tubes or flasks.[10]
- If using a gradient elution, start with the lowest polarity solvent mixture and gradually increase the polarity.
4. Analysis of Fractions:
- Spot each collected fraction onto a TLC plate.[11]
- Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.
- Combine the fractions that contain the pure this compound.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[17]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60-200 mesh) | A common, effective, and relatively inexpensive adsorbent for a wide range of organic compounds.[8][18] |
| Stationary to Sample Ratio | 20:1 to 100:1 by weight | A higher ratio is used for more difficult separations to ensure adequate interaction and resolution.[10] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Mixture | A versatile solvent system where polarity can be finely tuned to achieve optimal separation.[10] |
| Target Rf Value on TLC | 0.2 - 0.3 | This range typically provides the best balance between separation efficiency and the time/solvent required for elution.[10] |
Workflow Visualization
Caption: Workflow for the purification of this compound by flash column chromatography.
References
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). A convenient synthesis of two dibenzofurans. Retrieved from [Link]
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MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(12), 2913. Retrieved from [Link]
-
I. K. Patel Institute of Pharmaceutical Education and Research. (n.d.). column chromatography.pdf. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
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Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276–302. Retrieved from [Link]
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. Retrieved from [Link]
-
CORE. (2017). Preparation and isolation of isobenzofuran. Retrieved from [Link]
-
YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Decoding RF Values: A Step-by-Step Guide. Retrieved from [Link]
-
Journal of Chromatography A. (1974). The RF value as a constant in thin-layer chromatography. 97(1), 107-112. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Preparation and isolation of isobenzofuran. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
PMC - NIH. (2017). Preparation and isolation of isobenzofuran. Beilstein J Org Chem, 13, 2736-2740. Retrieved from [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved from [Link]
-
ResearchGate. (2010). Pharmaceutical Impurities: An Overview. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Scribd. (n.d.). Troubleshooting Guide - Barnstead - Nanopure - Low Purity Document | PDF. Retrieved from [Link]
-
PMC - NIH. (2014). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. J Planar Chromatogr Mod TLC, 27(4), 282-288. Retrieved from [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29249-29255. Retrieved from [Link]
-
YouTube. (2016, February 18). ICP-OES Troubleshooting and Maintenance to optimize performance Part 2: Nebulizers. Retrieved from [Link]
-
PubMed. (2000). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. J Chromatogr A, 866(2), 281-92. Retrieved from [Link]
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Technical Support Center: Recrystallization of 2-Iododibenzofuran
Document ID: TSC-DBF-I-2026-01
Last Updated: January 11, 2026
Introduction
2-Iododibenzofuran is a key building block in the synthesis of advanced materials and pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions, such as Suzuki and Heck cross-couplings.[1] Recrystallization is a powerful and cost-effective technique for purifying this solid compound.[2][3] This guide provides a comprehensive resource for researchers, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful purification of this compound.
Core Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[4] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5] By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the solvent (mother liquor).[2][4]
Caption: The fundamental workflow of purification by recrystallization.
Recommended Protocol for Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes may vary depending on the nature and quantity of impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (see Table 1)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose an appropriate solvent from Table 1. Ethanol or a hexane/ethyl acetate mixture are common starting points for iodoaromatic compounds.[6][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent portion-wise until the solid is completely dissolved. Note: Avoid adding a large excess of solvent, as this will reduce your yield.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[8]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely. Storing the purified iodoarenes in the dark is recommended.[9]
Data Summary: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent System | Boiling Point (°C) | Suitability Notes |
| Ethanol | 78 | A good general-purpose solvent for many organic solids. |
| Hexane | 69 | Often used for nonpolar compounds; may need to be used in a mixed system.[6] |
| Ethyl Acetate | 77 | A moderately polar solvent. |
| Toluene | 111 | Effective for many aromatic compounds. |
| Hexane / Ethyl Acetate | Variable | A common mixed-solvent system that can be fine-tuned for optimal solubility.[7] |
Troubleshooting Guide
Caption: A decision tree for troubleshooting common recrystallization issues.
Question: My compound has formed an oil instead of crystals. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the solid separates from the solution above its melting point.[10] It can also happen if the solution is too concentrated or cooled too quickly.
-
Probable Cause: The boiling point of your solvent is higher than the melting point of this compound, or the solution is supersaturated.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to decrease the saturation.[10][11]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the heat loss.[10]
-
If the problem persists, consider using a different solvent with a lower boiling point.
-
Question: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
Answer: This is a common issue that usually indicates the solution is not sufficiently supersaturated or that there are no nucleation sites for crystals to begin growing.[10]
-
Probable Cause: Too much solvent was used, or the solution is reluctant to nucleate.[10]
-
Solution:
-
Scratch the Flask: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[10][11] The microscopic scratches on the glass provide a surface for crystal nucleation.
-
Add a Seed Crystal: If you have a pure crystal of this compound, add a tiny speck to the solution.[10][11] This provides a template for further crystal growth.
-
Reduce Solvent Volume: If the above methods fail, you likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[10]
-
Question: My final product has a very low yield. What went wrong?
Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.
-
Probable Cause: The most common reason for low yield is the use of too much solvent during the dissolution step.[5][11] Other causes include incomplete crystallization or premature filtration.
-
Solution:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization and have cooled the flask in an ice bath to maximize the amount of product that crystallizes out of the solution.
-
Check the Filtrate: If you have kept the mother liquor, you can try cooling it further or evaporating some solvent to recover more product, although this second crop may be less pure.
-
Question: The crystals I obtained are colored, but the pure compound should be colorless. How can I fix this?
Answer: Colored crystals indicate the presence of impurities that have been incorporated into the crystal lattice or are adsorbed onto the crystal surface.
-
Probable Cause: Highly colored impurities were present in the crude material.
-
Solution:
-
Use Activated Charcoal: Dissolve the impure crystals in hot solvent as before. Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution and swirl. The colored impurities will adsorb to the carbon.[8]
-
Perform Hot Filtration: Remove the charcoal via hot gravity filtration. Be careful, as the solution will be hot and prone to premature crystallization.[8]
-
Recrystallize Again: Allow the filtered, colorless solution to cool slowly as before. The resulting crystals should be free of colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for this compound? A1: There is no single "best" solvent, as it depends on the impurities. However, for iodoaromatic compounds, solvents like hexane, ethanol, ethyl acetate, or toluene are good starting points.[6] A mixed solvent system, such as hexane/ethyl acetate, can also be highly effective.[7] It is recommended to perform small-scale solubility tests first.
Q2: How can I be sure my recrystallized product is pure? A2: A successful recrystallization should yield crystals that appear uniform with shiny surfaces.[5] The most common method to assess purity is to measure the melting point. A pure compound will have a sharp melting point range that is elevated compared to the impure starting material.[5]
Q3: What safety precautions should I take when handling this compound and the solvents? A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is an irritant, and many organic solvents are flammable and have associated health risks. It is also prudent to protect iodo-compounds from light during storage.
References
- Process for the preparation of iodoaromatic compounds.
-
2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. National Institutes of Health (NIH). [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- Processes for preparing iodinated aromatic compounds.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Recrystallization and Crystallization. University of California, Davis. [Link]
-
A possible mechanism of iodination for aromatic compounds. ResearchGate. [Link]
-
TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. National Center for Biotechnology Information (NCBI). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Iododibenzofuran
Introduction for the Modern Researcher
In the synthesis of functionalized aromatic scaffolds, the selective introduction of a single substituent is a frequent challenge. The direct iodination of dibenzofuran to produce 2-iododibenzofuran is a prime example of a reaction where precise control is paramount, yet often elusive. Over-iodination, leading to the formation of di-iodinated byproducts, is a common side reaction that complicates downstream applications and necessitates robust purification strategies.[1][2]
This technical guide provides a focused, question-and-answer-style resource for researchers encountering di-iodinated impurities during the synthesis and purification of this compound. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed an iodination reaction on dibenzofuran. How do I know if I've formed di-iodinated byproducts?
Answer: The first step is to analyze your crude reaction mixture using Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: Di-iodinated byproducts are generally less polar than the mono-iodinated product. On a normal-phase silica gel TLC plate, the di-iodinated species will have a higher Retention Factor (Rf) value, meaning it travels further up the plate. You will observe a distinct spot, or multiple spots, above your main this compound spot.
-
LC-MS Analysis: This provides definitive evidence. The mass spectrum will show a peak corresponding to the molecular weight of your desired product (C₁₂H₇IO, MW: 294.09 g/mol ) and another peak corresponding to the di-iodinated byproduct (C₁₂H₆I₂O, MW: 419.99 g/mol ).
Table 1: Illustrative Analytical Data for Iodinated Dibenzofurans (Note: These are representative values. Actual results will vary based on exact conditions.)
| Compound | Molecular Weight ( g/mol ) | Expected Polarity | Illustrative TLC Rf* |
| Dibenzofuran (Starting Material) | 168.19 | Low | 0.85 |
| This compound (Product) | 294.09 | Medium | 0.60 |
| 2,8-Diiododibenzofuran (Byproduct) | 419.99 | Low-Medium | 0.75 |
*Illustrative TLC on silica gel, eluted with 95:5 Hexane:Ethyl Acetate. Visualization by UV light (254 nm) and iodine vapor.[3]
Q2: What are the most likely di-iodinated byproducts I'm dealing with?
Answer: The inherent electronic properties of the dibenzofuran ring system dictate the regioselectivity of electrophilic aromatic substitution. The furan oxygen atom is an activating, ortho-para directing group. The most electronically rich and accessible positions are C2 and C8.
Therefore, when synthesizing this compound, the most probable di-iodinated byproduct is 2,8-diiododibenzofuran (CAS 5943-11-3).[4] The first iodine atom is slightly deactivating, but the powerful directing effect of the oxygen still favors substitution at the corresponding position on the other aromatic ring.
dot graph LogicalFlow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Reaction outcome of dibenzofuran iodination.
Q3: My main impurity is the di-iodinated byproduct. What's the best purification strategy?
Answer: The difference in polarity between the mono- and di-iodinated products is the key to their separation.[2] We recommend two primary methods, often used in sequence: Flash Column Chromatography followed by Recrystallization .
-
Flash Column Chromatography: This is the most effective method for bulk separation of the components.
-
Recrystallization: This is an excellent final polishing step to remove trace impurities and obtain highly pure, crystalline material.
Troubleshooting Guide 1: Flash Column Chromatography
Core Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). Less polar compounds, like 2,8-diiododibenzofuran, interact less with the polar silica gel and elute faster with a non-polar solvent system.
dot graph Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Workflow for purification by flash column chromatography.
Detailed Protocol: Flash Column Chromatography
1. Materials & Setup:
-
Stationary Phase: Standard flash-grade silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system. A mixture of Hexane and Ethyl Acetate (EtOAc) is a good starting point. Based on TLC, a ratio of 95:5 to 99:1 (Hexane:EtOAc) should provide good separation.[5]
-
Glass column, flasks for fraction collection, TLC plates, UV lamp.
2. Procedure:
-
TLC Optimization: Develop a TLC solvent system where the desired this compound has an Rf of ~0.3-0.4. This provides the best resolution on a column.
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 99:1 Hexane:EtOAc) and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is just level with the silica surface.[6][7]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves separation.[8]
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply gentle positive pressure (flash chromatography) to begin elution.
-
Start collecting fractions immediately. The less polar compounds (unreacted dibenzofuran, 2,8-diiododibenzofuran) will elute first.
-
-
Monitoring:
-
Spot every few fractions on a TLC plate.
-
Visualize the plates under UV light (254 nm).
-
The first fractions should contain the highest Rf spot (dibenzofuran), followed by the di-iodinated byproduct, and finally your desired this compound.
-
-
Isolation: Once TLC analysis confirms which fractions contain only your pure product, combine them and remove the solvent under reduced pressure.
Chromatography Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| Poor Separation (Overlapping Spots) | Eluent is too polar. | Decrease the percentage of the polar solvent (e.g., move from 95:5 to 98:2 Hexane:EtOAc). |
| Column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. | |
| Cracked or Channeled Column Bed | Poor packing technique; silica bed ran dry. | Ensure the silica bed is always covered with solvent. Repack the column if necessary. |
| Product Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). For example, after all byproducts are off, switch to a 90:10 Hexane:EtOAc mixture.[8] |
Troubleshooting Guide 2: Recrystallization
Core Principle: Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The key is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.
Detailed Protocol: Two-Solvent Recrystallization
This technique is often more effective than a single-solvent system for achieving high purity.[1]
1. Solvent Selection:
-
"Good" Solvent: A solvent that readily dissolves this compound at room temperature or upon gentle heating. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are good candidates.
-
"Bad" Solvent (Anti-solvent): A non-polar solvent in which the compound is poorly soluble, but is miscible with the "good" solvent. Hexane or Heptane are excellent choices.[9]
2. Procedure:
-
Place the semi-purified solid from the column in an Erlenmeyer flask.
-
Add the "good" solvent (e.g., DCM) dropwise while gently warming and swirling until the solid just dissolves. Use the absolute minimum amount of solvent necessary.
-
While the solution is still warm, add the "bad" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.[1]
-
Add one or two drops of the "good" solvent to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best results, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold "bad" solvent (Hexane).
-
Dry the crystals under vacuum.
Recrystallization Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| No Crystals Form | Too much "good" solvent was used. | Gently boil off some solvent to concentrate the solution and try cooling again. |
| Solution cooled too quickly. | Re-heat to dissolve, then ensure slow cooling (e.g., by wrapping the flask in glass wool). | |
| "Oiling Out" (Product separates as a liquid) | Solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the mixture to dissolve the oil. Add slightly more "good" solvent before attempting slow cooling again. |
| Poor Recovery | Compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Advanced Purification: Preparative HPLC
For exceptionally difficult separations or for obtaining material of the highest analytical purity, preparative High-Performance Liquid Chromatography (HPLC) is an option.
-
Rationale: HPLC offers significantly higher resolving power than flash chromatography. For separating aromatic positional isomers, specialized columns can be used.
-
Recommended Column Types:
-
Phenyl-based columns (e.g., Phenyl-Hexyl): These columns provide alternative selectivity to standard C18 columns by enabling π-π stacking interactions between the phenyl stationary phase and the aromatic rings of your compounds. This can effectively resolve isomers with subtle differences in electron density.[10][11]
-
Porous Graphitic Carbon (PGC) columns: These have been shown to be effective for fractionating halogenated dibenzofurans, separating mono- and di-substituted congeners.[12][13]
-
References
-
Echols, K., et al. (1997). An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column. USGS Publications Warehouse. [Link]
-
MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]
-
Echols, K., et al. (1997). An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column. OSTI.gov. [Link]
-
Kannan, N., et al. (1992). Fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans on porous graphitic carbon. Analytical Chemistry, 64(1), 1-8. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Silver, J. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC? ResearchGate. [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]
- Langer, P., & Simon, A. (1955). Separation of position isomers. U.S.
-
Pavia, D. L., et al. (n.d.). Mixed Solvent Recrystallization. Department of Chemistry, Western Washington University. [Link]
-
Ressner, E. (2021). Why is it possible to remove the o-isomer from p-isomers? Quora. [Link]
-
Minomo, K., et al. (2025). Peak separation of all seventeen 2,3,7,8-substituted polychlorinated dibenzo-p-dioxins and dibenzofurans in a single injection using a narrow-bore extended-length DB-17ms chromatography capillary column. ResearchGate. [Link]
-
Cornforth, J., et al. (1982). A convenient synthesis of two dibenzofurans. Australian Journal of Chemistry, 35(11), 2419-2422. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]
-
Reddit. (2023). r/Chempros: Go-to recrystallization solvent mixtures. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. [Link]
-
MilliporeSigma. (n.d.). Thin Layer Chromatography. MilliporeSigma. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (2020). Thin Layer Chromatography. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
Reddit. (2019). r/Chempros: Recrystallization with two solvents. [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Novosibirsk Institute of Organic Chemistry. [Link]
-
Elgailani, I. E. H. (2018). Separation the Biphenyls and Dibenzofurans. ResearchGate. [Link]
-
Magritek. (n.d.). Column Chromatography. [Link]
-
Variya, K. (2014). How to develop solvent system for TLC when the compound is unknown? ResearchGate. [Link]
-
Fieser, L. F. (n.d.). Common Solvents for Crystallization. Harvard University. [Link]
-
Chen, F., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega, 3(10), 14516-14522. [Link]
-
Giernoth, R., & Schmalz, T. (2017). Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry, 13, 2659-2662. [Link]
-
Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5092-5096. [Link]
-
Mandrile, V., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5522. [Link]
Sources
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- 2. quora.com [quora.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 2,8-Diiodo-dibenzofuran | 5943-11-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
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- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. welch-us.com [welch-us.com]
- 12. An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column [pubs.usgs.gov]
- 13. An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Selective Synthesis of 2-Iododibenzofuran
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the nuanced challenge of regioselective iodination of dibenzofuran to produce the 2-iodo isomer. Dibenzofuran derivatives are crucial scaffolds in pharmaceuticals and organic electronics, and the precise installation of a halogen at the C2 position is a common yet challenging synthetic step required for further cross-coupling reactions.
This document moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and data-driven recommendations to enhance the success of your experiments.
Section 1: The Core Challenge – Understanding Regioselectivity
The direct electrophilic iodination of dibenzofuran is fundamentally a question of controlling regioselectivity. The dibenzofuran ring system has several positions susceptible to electrophilic attack (C1, C2, C3, C4). The inherent electronic properties of the scaffold favor substitution at the C2 and C8 positions due to the oxygen atom's ability to stabilize the intermediate carbocation (Wheland intermediate) through resonance. However, achieving high selectivity for the 2-position over other isomers, particularly the 3- and 4-positions, and preventing di-substitution, requires careful optimization.
FAQ: Why is the C2 position electronically favored for electrophilic attack?
Answer: The preference for electrophilic attack at the C2 position is a direct consequence of the stability of the cationic intermediate formed during the reaction. The oxygen atom in the furan ring can effectively delocalize the positive charge through its lone pairs when the electrophile adds to the C2 position. This creates more stable resonance structures compared to an attack at C3 or C4.
The mechanism of electrophilic aromatic substitution, in this case, iodination, proceeds via the formation of a sigma complex (or arenium ion). The stability of this complex dictates the reaction's regiochemical outcome.
Caption: Regiochemical pathways in the electrophilic iodination of dibenzofuran.
Section 2: Troubleshooting the Iodination Reaction
This section provides direct answers to common issues encountered during the synthesis.
FAQ: I am starting a new project. What is a reliable starting protocol for the selective 2-iodination of dibenzofuran?
Answer: A robust starting point for the iodination of electron-rich arenes is the use of molecular iodine (I₂) in the presence of a strong oxidizing agent. The oxidant's role is to generate a more potent electrophilic iodine species, often represented as I⁺.[1] A common and effective system is Iodine with periodic acid (H₅IO₆) or N-Iodosuccinimide (NIS) in an appropriate solvent system.
Protocol 1: Iodination using I₂ / H₅IO₆
This protocol is a strong starting point for achieving good yields of iodinated arenes.
| Reagent/Parameter | Quantity/Value | Rationale |
| Dibenzofuran | 1.0 equiv | Starting material. |
| Iodine (I₂) | 0.5 - 0.6 equiv | Iodine source. Using slightly more than the stoichiometric requirement can drive the reaction. |
| Periodic acid (H₅IO₆) | 0.4 - 0.5 equiv | Oxidant to generate the electrophilic iodine species in situ. |
| Solvent | Acetic Acid / H₂O | A polar protic solvent system helps to solvate the reagents and facilitate the reaction. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC until consumption of starting material. |
Step-by-Step Methodology:
-
To a solution of dibenzofuran (1.0 equiv) in glacial acetic acid, add water (typically ~10% v/v).
-
Add molecular iodine (I₂, 0.6 equiv) and periodic acid (H₅IO₆, 0.4 equiv) to the mixture.
-
Heat the reaction mixture to 70 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Upon completion, cool the reaction to room temperature and pour it into a solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which will require further purification.
FAQ: My reaction is very slow or results in low conversion. What factors should I investigate?
Answer: Low reactivity is a common issue and can typically be addressed by systematically evaluating the following parameters.
Caption: Troubleshooting flowchart for low reaction conversion.
-
Oxidant Potency : The efficiency of the in-situ generation of the electrophile is critical. Ensure your oxidizing agent (e.g., periodic acid, nitric acid) has not degraded. Consider using a pre-formed, highly electrophilic iodinating agent like N-Iodosuccinimide (NIS) activated with a catalytic amount of a Brønsted or Lewis acid.[2][3]
-
Temperature : Electrophilic iodination can have a significant activation energy barrier. If the reaction is sluggish at 70 °C, consider cautiously increasing the temperature to 90-100 °C while monitoring for the appearance of side products on the TLC.
-
Solvent : The choice of solvent can dramatically influence reaction rates. While acetic acid is a good starting point, other solvents like dioxane or a mixture of acetonitrile and a stronger acid (like H₂SO₄) might enhance the reactivity of the iodinating agent.[2]
FAQ: My main problem is a mixture of 2-, 3-, and 4-iodo isomers. How can I improve the regioselectivity for the 2-position?
Answer: This is the central challenge of this synthesis. While the C2 position is electronically favored, the energy differences between the intermediates can be small, leading to mixtures.
Strategies to Enhance 2-Selectivity:
-
Lowering Reaction Temperature : Kinetically controlled reactions at lower temperatures often favor the formation of the most stable intermediate. If your reaction proceeds at a higher temperature, try running it at a lower temperature for a longer period. This can sometimes increase the ratio of the thermodynamically favored 2-isomer.
-
Bulky Iodinating Agents : While less common, employing a sterically hindered iodinating agent can sometimes influence regioselectivity. However, for dibenzofuran, the primary driver is electronics.
-
Use of Directing Groups : For complex syntheses where high selectivity is paramount, a multi-step approach involving a directing group can be employed.[4] This involves installing a group that directs the iodination to a specific position, followed by its removal. While this adds steps, it provides unparalleled control over regioselectivity.[4][5]
-
Solvent Effects : The polarity and coordinating ability of the solvent can subtly influence the transition state energies. Experimenting with less polar solvents (e.g., dichloromethane with a strong acid catalyst) versus polar protic solvents (acetic acid) may alter the isomer ratio.
Section 3: Post-Reaction Work-up and Purification
A successful reaction is only half the battle; isolating the pure this compound is equally critical.
FAQ: What is the recommended method for purifying the crude product?
Answer: The primary method for purifying this compound is silica gel column chromatography .
-
Initial Quenching : It is crucial to thoroughly quench any remaining iodine with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the work-up. Residual iodine will appear as a purple/brown streak on the silica column and can co-elute with your product.
-
Column Chromatography Protocol :
-
Stationary Phase : Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent) : A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase it. A typical gradient would be from 100% Hexane to 2-5% Ethyl Acetate in Hexane.
-
Elution Order : Unreacted dibenzofuran (starting material) is the least polar and will elute first. The iodo-isomers will follow. Due to their similar polarities, they often elute close to one another, with the 2-iodo isomer typically eluting just after the starting material. Di-iodinated products will be the last to elute.
-
-
TLC Monitoring : Use a UV lamp to visualize the spots on your TLC plates. Dibenzofuran and its derivatives are highly UV-active. Collect fractions carefully and run TLCs on them to identify which contain the pure desired product.
FAQ: I am struggling to separate the 2-iodo isomer from the 3- and 4-iodo isomers via column chromatography. What can I do?
Answer: Separating these isomers is notoriously difficult due to their very similar polarities.
-
Optimize Chromatography : Use a long column with a high surface area and run a very shallow solvent gradient. This increases the residence time on the column and can improve separation.
-
Recrystallization : If you have a mixture of isomers that is enriched in the 2-iodo product, recrystallization can be a powerful purification technique. Try dissolving the mixed-isomer solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a hexane/toluene mixture) and allowing it to cool slowly. The major isomer will preferentially crystallize out, leaving the minor isomers in the mother liquor. This may require several attempts with different solvents to find the optimal conditions.
Section 4: Characterization and Purity Assessment
FAQ: How can I definitively confirm that I have synthesized the this compound isomer?
Answer: Confirmation requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
-
¹H NMR Spectroscopy : The proton NMR spectrum is the most powerful tool for distinguishing between the isomers. The substitution pattern dramatically affects the chemical shifts and, more importantly, the coupling (splitting) patterns of the aromatic protons. For this compound, you would expect to see a unique set of signals corresponding to the seven remaining aromatic protons. The proton at the C1 position, being adjacent to the iodine-substituted carbon, will often appear as a doublet, and the proton at C3 will also be a doublet, coupled to the proton at C4.
-
¹³C NMR Spectroscopy : The carbon spectrum will show eight distinct signals for the aromatic carbons. The carbon directly attached to the iodine atom (C2) will have its chemical shift significantly altered (typically shifted upfield due to the heavy atom effect).
-
Mass Spectrometry (MS) : This will confirm the correct mass for the mono-iodinated product (C₁₂H₇IO, MW ≈ 294.09 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
By combining these troubleshooting steps and analytical methods, researchers can overcome the challenges inherent in the selective synthesis of this compound and confidently proceed to the next steps in their research and development endeavors.
References
-
Li, J., Xu, Q., Chen, S., & Liu, L. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega. [Link]
-
Li, J., Xu, Q., Chen, S., & Liu, L. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem. [Link]
-
Kumar, A., et al. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. PubMed. [Link]
-
Wikipedia contributors. (2023). Electrophilic halogenation. Wikipedia. [Link]
- Google Patents. (2009). CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
-
Padwa, A., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Altarawneh, M., et al. (2015). Detailed mechanism of dibenzofuran oxidation. ResearchGate. [Link]
-
McCombie, S. W., & Palmer, J. R. (1982). A convenient synthesis of two dibenzofurans. Journal of Heterocyclic Chemistry. [Link]
-
Balasubramanian, K. K., & Selvaraj, S. (2005). Regioselective control of aromatic halogenation reactions in carbon nanotube nanoreactors. Chemical Communications. [Link]
-
Li, J., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes by iodination or substitution. [Link]
-
Singh, F. V., & Wirth, T. (2018). Hypervalent Iodine(III)-Catalyzed Synthesis of 2-Arylbenzofurans. Request PDF. [Link]
-
Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Arkivoc. [Link]
-
Kim, J., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. [Link]
-
LibreTexts Chemistry. (2024). Other Aromatic Substitutions. [Link]
-
Reddy, V. R., et al. (2023). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of regioselective halogenation. [Link]
-
YouTube. (2019). regioselectivity of radical halogenation of alkanes. [Link]
-
Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave. [Link]
-
Reddy, G. S., et al. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Chalmers Research. [Link]
-
Lee, J., et al. (2017). Selective F or Br Functionalization of Dibenzofuran for Application as Host Materials of Phosphorescent Organic Light-Emitting Diodes. PubMed. [Link]
-
Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Wudarczyk, J., et al. (2017). Preparation and isolation of isobenzofuran. PubMed. [Link]
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- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. research.chalmers.se [research.chalmers.se]
Technical Support Center: Optimizing Catalyst Loading for 2-Iododibenzofuran Suzuki Coupling
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 2-iododibenzofuran. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing palladium catalyst loading—a critical parameter for reaction efficiency, cost-effectiveness, and reproducibility.
This resource moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and refine your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting catalyst loading for the Suzuki coupling of an aryl iodide like this compound?
A1: For aryl iodides, which are highly reactive electrophiles, a good starting point for catalyst loading is typically between 0.5 mol% and 2 mol% of the palladium source.[1][2] The high reactivity of the C-I bond often allows for lower catalyst loadings compared to less reactive aryl bromides or chlorides.[3] However, the optimal loading is highly dependent on the specific ligand, base, solvent, and the steric and electronic properties of the boronic acid coupling partner.
Q2: Is increasing the catalyst loading always a reliable way to improve a low-yielding reaction?
A2: Not necessarily. While insufficient catalyst is a common reason for low conversion, excessively high catalyst concentrations can be detrimental. High loadings can increase the rate of side reactions, such as the formation of palladium black (catalyst decomposition) and homocoupling of the boronic acid reagent.[4] This not only decreases the yield of the desired product but also complicates purification. Optimization to find the minimum effective catalyst concentration is crucial for an efficient and clean reaction.[4][5]
Q3: How does my choice of ligand impact the optimal catalyst loading?
A3: The ligand is critical for stabilizing the active Pd(0) catalytic species and modulating its reactivity.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can create highly active and stable catalysts that maintain their efficacy at very low loadings (0.001–1 mol%).[6][7][8] In contrast, less robust ligands like triphenylphosphine (PPh₃) may require higher loadings (1-5 mol%) and are more prone to decomposition, especially at elevated temperatures.[9][10] The optimal palladium-to-ligand ratio is also a key parameter, with a 1:1 to 1:2 ratio being common.
Q4: When should I use a pre-formed catalyst (pre-catalyst) versus generating the active catalyst in situ?
A4: Pre-catalysts, such as palladacycles or well-defined Pd(II)-ligand complexes, are often preferred for ensuring reproducibility and achieving high activity at low loadings.[4][11] They provide a more reliable and efficient generation of the active LPd(0) species compared to traditional in situ methods using sources like Pd(OAc)₂ or Pd₂(dba)₃.[4] For complex or sensitive substrates like those often found in drug development, or when scaling up a reaction, the consistency offered by pre-catalysts is a significant advantage.
Q5: Can the reaction solvent influence the required catalyst loading?
A5: Absolutely. The solvent system affects catalyst solubility, stability, and the rate of key steps in the catalytic cycle.[12][13] For Suzuki-Miyaura couplings, polar aprotic solvents (like dioxane, THF, DMF) or toluene, often with the addition of water, are common.[12][14][15] A solvent system that promotes the solubility of all components, including the inorganic base, can facilitate the reaction and may allow for lower catalyst loadings.[13]
Troubleshooting Guide: Catalyst Loading & Reaction Performance
This section addresses specific experimental issues in a question-and-answer format, providing a logical framework for diagnosis and resolution.
Problem 1: My reaction shows low or no conversion of this compound, even after extended reaction times.
-
Possible Cause: Insufficient active catalyst throughout the reaction.
-
Causality: The initial catalyst loading may be too low to achieve a reasonable reaction rate, or the catalyst may be deactivating faster than the reaction proceeds. The C-I bond in this compound is reactive, so persistent low conversion often points to a catalyst issue.[9]
-
Troubleshooting Steps:
-
Verify Catalyst & Ligand Quality: Ensure the palladium source and ligand have not degraded during storage. Use of a new or purified batch is a reliable check.
-
Systematic Loading Increase: Set up parallel reactions with incrementally higher catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%). Monitor each by TLC or LC-MS to see if conversion improves. If a sharp improvement is seen, you have likely found a more appropriate loading range.
-
Consider a More Robust Ligand: If using a simple ligand like PPh₃, switch to a modern biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand. These form more stable and active catalysts that resist decomposition, providing higher turnover numbers (TONs) at lower loadings.[6][7][16]
-
Check for Inhibitors: Ensure reagents and solvents are pure and free of potential catalyst poisons like sulfur-containing compounds.[17]
-
-
Problem 2: The reaction starts quickly but stalls at 50-70% conversion.
-
Possible Cause: Catalyst deactivation or decomposition.
-
Causality: The active Pd(0) species is unstable and can aggregate to form inactive palladium black, especially at higher temperatures or concentrations.[4] While the reaction is initially fast, the concentration of active catalyst diminishes over time, causing the reaction to stall.
-
Troubleshooting Steps:
-
Lower the Catalyst Loading: Counterintuitively, a lower initial catalyst concentration can sometimes lead to a longer catalyst lifetime by disfavoring bimolecular decomposition pathways. Try reducing the loading by half.
-
Lower the Reaction Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition. If possible, reduce the temperature by 10-20 °C and allow for a longer reaction time.
-
Use a Pre-catalyst: Switch to a well-defined pre-catalyst that generates the active Pd(0) species slowly and consistently throughout the reaction, maintaining a low, steady concentration of the active species.[4][11]
-
-
Problem 3: I am observing significant formation of homocoupled biaryl from my boronic acid reagent.
-
Possible Cause: High catalyst loading and/or presence of oxygen.
-
Causality: Homocoupling is a common side reaction in Suzuki couplings. It can be catalyzed by palladium, and its rate often increases with higher catalyst concentrations. The presence of oxygen can also promote this side reaction.
-
Troubleshooting Steps:
-
Reduce Catalyst Loading: This is the most direct way to minimize catalyst-driven side reactions. Find the lowest loading that still provides an acceptable rate for the main cross-coupling reaction.
-
Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period).[8][18] Maintain a positive pressure of an inert gas throughout the experiment.
-
-
Catalyst Systems & Recommended Loading Ranges
The table below summarizes common catalyst systems for Suzuki couplings of aryl iodides, providing a starting point for optimization.
| Palladium Source | Ligand Example | Typical Loading (mol%) | Key Considerations & Causality |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2 - 5% | A classic, readily available catalyst. Requires higher loadings due to lower stability and activity compared to modern systems.[9] |
| Pd₂(dba)₃ / Pd(OAc)₂ | SPhos / XPhos (Buchwald Ligands) | 0.1 - 2% | In situ generation. Bulky, electron-rich ligands promote fast oxidative addition and reductive elimination, leading to high TONs.[6][7] |
| Pd(OAc)₂ | P(t-Bu)₃ / PCy₃ | 0.5 - 2% | Electron-rich, bulky alkylphosphine ligands create highly active catalysts suitable for challenging or sterically hindered substrates. |
| [PdCl₂(Amphos)]₂ | Amphos | 1 - 2% | An air-stable Pd(II) pre-catalyst that is effective for heteroaryl couplings and tolerant of functional groups like amines.[17] |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | 0.5 - 2% | Highly stable and active pre-catalyst. The strong Pd-NHC bond prevents catalyst decomposition, making it robust for difficult couplings. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for troubleshooting. Each step is influenced by the catalyst, ligands, and reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Optimizing Catalyst Loading
This diagram outlines a logical workflow for moving from an initial test reaction to a fully optimized protocol.
Caption: A logical workflow for troubleshooting and optimizing catalyst loading.
Experimental Protocol: Screening Catalyst Loading
This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading for the coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium pre-catalyst (e.g., SPhos Pd G3)
-
Base (e.g., K₃PO₄, finely ground)
-
Solvent (e.g., Dioxane/Water, 10:1 ratio, degassed)
-
Array of reaction vials (e.g., microwave vials with stir bars)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and stirring hotplate
Safety: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE). Palladium compounds are toxic and should be handled with care.
Procedure:
-
Stock Solution Preparation: To minimize weighing errors, prepare a stock solution of the palladium pre-catalyst in a portion of the degassed dioxane. For example, dissolve 10.0 mg of the pre-catalyst in 10.0 mL of solvent to create a 1.0 mg/mL solution.
-
Reagent Loading: In a glovebox or under a positive flow of inert gas, add the following to each of four labeled reaction vials:
-
This compound (e.g., 0.2 mmol, 1.0 eq)
-
Arylboronic acid (0.3 mmol, 1.5 eq)
-
K₃PO₄ (0.6 mmol, 3.0 eq)
-
-
Catalyst Addition: Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings:
-
Vial A: Target 0.25 mol%
-
Vial B: Target 0.5 mol%
-
Vial C: Target 1.0 mol%
-
Vial D: Target 2.0 mol%
-
-
Solvent Addition: Add the appropriate amount of degassed dioxane and water to each vial to reach the desired final concentration (e.g., 0.1 M).[18]
-
Reaction Execution: Seal the vials tightly and place them in a pre-heated aluminum block on a stirring hotplate (e.g., 80-100 °C). Ensure vigorous stirring.
-
Monitoring & Analysis: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the conversion in each vial. Continue the reaction, monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reaction with the optimal loading reaches completion.
-
Workup & Interpretation: Once complete, perform a standard aqueous workup. The ideal catalyst loading is the lowest concentration that provides a high yield of the desired product in a reasonable timeframe with minimal byproduct formation.
References
- Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
- TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Tokyo Chemical Industry Co., Ltd.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Al-Zoubi, R. M., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Guo, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Carrow, B. P., & Hartwig, J. F. (2014). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- O'Brien, C. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
- Ishiyama, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction. The Portal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. The Portal of Organic Chemistry.
- Fagnou, K., et al. (2007). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society.
- Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. youtube.com [youtube.com]
preventing deiodination of 2-Iododibenzofuran during reaction
A Guide to Preventing Deiodination in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iododibenzofuran. This guide is designed to provide in-depth, practical solutions to a common and frustrating challenge: the undesired deiodination of your substrate during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of dibenzofuran in my reaction. What is happening and why is it a problem?
A: You are observing a side reaction known as hydrodehalogenation, or more specifically, deiodination.[1] This process replaces the iodine atom on your this compound with a hydrogen atom, yielding the parent dibenzofuran. This is a common competing reaction in palladium-catalyzed cross-couplings and is detrimental because it consumes your starting material, reduces the yield of your desired product, and complicates purification.[1]
Q2: Why does this compound seem particularly prone to this deiodination?
A: Several factors contribute to the susceptibility of this compound. Aryl iodides, in general, are the most reactive aryl halides in the crucial oxidative addition step of the catalytic cycle.[2] While this high reactivity is often beneficial, it can also accelerate side reactions. The dibenzofuran core is electron-rich, which can further influence the stability and reactivity of the organopalladium intermediates. Furthermore, certain reaction conditions, especially the choice of base and the presence of protic impurities like water, can create pathways that favor the removal of the iodide.[3]
Q3: What are the primary mechanistic causes of deiodination in palladium-catalyzed reactions?
A: Deiodination is not caused by a single mechanism, but several competing pathways can lead to the formation of dibenzofuran. A prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen, for example, when a palladium-alkoxide or -hydroxide intermediate (formed from the reaction of the catalyst with an alcohol solvent or water and base) undergoes β-hydride elimination.[1] This Pd-H species can then reductively eliminate with the aryl group to form the deiodinated product. Another potential pathway involves the generation of aryl radicals, which can then be quenched by a hydrogen source.[4][5][6][7]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with actionable advice grounded in mechanistic principles.
Q4: My Suzuki coupling of this compound is giving me mostly dibenzofuran. My conditions are Pd(PPh₃)₄, Na₂CO₃ in DME/water. What should I change first?
A: This is a classic scenario where the catalyst system and conditions are not optimal for a sensitive substrate. The triphenylphosphine (PPh₃) ligand is often not sufficient to prevent deiodination.[2] The key is to accelerate the desired productive steps of the catalytic cycle (transmetalation and reductive elimination) so they outcompete the deiodination pathway.
Primary Recommendation: Change Your Ligand.
Switch from PPh₃ to a modern, sterically bulky, and electron-rich phosphine ligand.[8][9][10] These ligands promote faster reductive elimination, which is the final step in forming your desired product. Excellent choices include:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, or RuPhos.[11][12][13]
-
Bulky alkylphosphine ligands: Tri-tert-butylphosphine (P(tBu)₃) or Tricyclohexylphosphine (PCy₃).
Secondary Recommendation: Re-evaluate Your Base and Solvent.
While Na₂CO₃ is a common choice, for sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.[11] These bases are less likely to generate high concentrations of hydroxide that can lead to Pd-H formation. Ensure your solvent is rigorously degassed to remove oxygen, which can degrade the catalyst.[14]
.
Catalytic Cycle: Desired Coupling vs. Deiodination
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q5: I am performing a Buchwald-Hartwig amination and observing deiodination. I'm using a strong base like NaOtBu. Could this be the problem?
A: Yes, very likely. While strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are standard for Buchwald-Hartwig aminations to deprotonate the amine, they can also promote deiodination.[15][16] The tert-butoxide anion can react with the palladium center, and subsequent β-hydride elimination from the ligand or other species can generate Pd-H.
Troubleshooting Steps:
-
Lower the Temperature: Deiodination can have a different activation energy than the desired C-N coupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time.
-
Use a Weaker Base: If your amine is sufficiently acidic, consider a weaker base like K₃PO₄ or Cs₂CO₃.
-
Use a Pre-formed Catalyst: Start with a well-defined Pd(0) pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst).[2] This ensures rapid and efficient entry into the catalytic cycle, minimizing side reactions that can occur during the in-situ reduction of a Pd(II) source like Pd(OAc)₂.
-
Ensure Anhydrous Conditions: Water can be a proton source for the final step of deiodination.[3] Use anhydrous solvents and handle reagents under an inert atmosphere.[14][17]
Q6: For a Sonogashira coupling, what are the key parameters to control to avoid deiodination of this compound?
A: The Sonogashira coupling has its own unique challenges, including the potential for alkyne homocoupling (Glaser coupling) in addition to deiodination.[14]
Key Recommendations:
-
Consider a Copper-Free Protocol: The copper(I) co-catalyst, while traditional, can sometimes contribute to side reactions. Many modern, highly effective copper-free Sonogashira protocols exist.[8][18] These often rely on bulky, electron-rich phosphine ligands.
-
Base Selection is Crucial: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[14] Ensure it is high purity and distilled/dried before use, as impurities can poison the catalyst.
-
Slow Addition: If you still observe significant side products, try adding the terminal alkyne slowly via syringe pump. This keeps its concentration low, disfavoring homocoupling and potentially giving the desired cross-coupling a kinetic advantage.[14]
-
Inert Atmosphere: Like all palladium-catalyzed reactions, a rigorously inert atmosphere is critical to prevent catalyst oxidation and other side reactions.[14]
Optimized Starting Protocols & Data Summary
The following table provides recommended starting conditions for various cross-coupling reactions with this compound, designed to minimize deiodination.
| Parameter | Suzuki Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling (Cu-Free) |
| Pd Source | Pd₂(dba)₃ or XPhos Pd G3 | Pd₂(dba)₃ or SPhos Pd G3 | Pd(PPh₃)₂Cl₂ |
| Catalyst Loading | 1-2 mol% | 1-2 mol% | 1-2 mol% |
| Ligand | XPhos or SPhos (1.2:1 L:Pd) | SPhos or RuPhos (1.2:1 L:Pd) | SPhos or P(tBu)₃ (2:1 L:Pd) |
| Base | K₃PO₄ (3 equiv) | K₃PO₄ or Cs₂CO₃ (2 equiv) | DIPEA or TEA (3 equiv) |
| Solvent | Dioxane or Toluene | Toluene | THF or Dioxane |
| Temperature | 80-100 °C | 80-100 °C | 50-70 °C |
| Notes | Use anhydrous, degassed solvent. | Rigorously anhydrous conditions. | Rigorously anhydrous and degassed. |
Detailed Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for minimizing deiodination.
Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
SPhos (0.024 equiv, 2.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Setup: To an oven-dried Schlenk tube, add this compound, phenylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of starting material and the formation of both the desired product and dibenzofuran.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting deiodination.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11650-11652. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. DOI:10.1039/C3CC46271D. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2015). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 34(15), 3783–3793. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. ResearchGate. [Link]
-
Bavand, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. DOI:10.1039/D0RA10575A. [Link]
-
Chen, Y., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. ACS Catalysis. [Link]
-
Chen, Y., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Murphy, J. A., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. PubMed Central. [Link]
-
Kumar, A., et al. (2018). Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions. ResearchGate. [Link]
-
The Org Chem Group. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Sasamori, T., et al. (2007). Phosphorus ligands with a large cavity: synthesis of triethynylphosphines with bulky end caps and application to the rhodium-catalyzed hydrosilylation of ketones. PubMed. [Link]
-
Widenhoefer, R. A., & Stengone, C. N. (1999). The Use of Phosphine Ligands to Control the Regiochemistry of Pd-Catalyzed Hydrostannations of 1-Alkynes: Synthesis of (E)-1-Tributylstannyl-1-alkenes. ResearchGate. [Link]
-
Pollice, R., et al. (2021). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Pollice, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Murphy, J. A., et al. (2023). A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv. [Link]
-
Ali, W., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central. [Link]
-
Murphy, J. A., et al. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. ResearchGate. [Link]
-
Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PubMed Central. [Link]
-
Murphy, J. A., et al. (2023). A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv. [Link]
-
Kumar, V., & Kumar, S. (2020). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 25(7), 1696. [Link]
-
Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. ResearchGate. [Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting the Heck Reaction of 2-Iododibenzofuran
Welcome to the technical support center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Heck-Mizoroki reaction, specifically involving the coupling of 2-iododibenzofuran. This substrate, while seemingly straightforward, presents unique challenges due to its electron-rich nature and steric profile. This document provides a structured, in-depth troubleshooting guide based on mechanistic principles and field-proven insights.
Introduction: Understanding the Challenge
The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1][2] The catalytic cycle, which typically involves a Pd(0)/Pd(II) manifold, consists of three primary steps: oxidative addition, migratory insertion, and β-hydride elimination.[3][4][5] However, the success of this reaction is highly dependent on the electronic and steric properties of the substrates. This compound is an electron-rich aryl iodide. This high electron density can slow down the rate-determining oxidative addition step, a common challenge with electron-rich aryl halides.[6] Furthermore, the planar, somewhat bulky nature of the dibenzofuran core can influence ligand coordination and subsequent steps in the catalytic cycle.
This guide is structured to help you diagnose and resolve common issues encountered when this reaction fails to proceed as expected.
Part 1: Initial Diagnosis - "My Reaction Isn't Working"
A failed reaction can manifest in several ways: no conversion of starting materials, formation of side products, or the dreaded precipitation of palladium black. Let's break down the initial steps to take.
Frequently Asked Questions (FAQs) - First Response
Q1: I see no consumption of my this compound. What's the most likely culprit?
A1: The most common issue with electron-rich aryl iodides is a sluggish or failed oxidative addition step.[6] The electron-donating character of the dibenzofuran ring system makes the carbon-iodine bond less susceptible to cleavage by the Pd(0) catalyst. Your immediate focus should be on the catalyst system: the palladium precursor and, crucially, the supporting ligand.
Q2: My reaction mixture turned black, and the reaction stalled. What is "palladium black" and how do I prevent it?
A2: Palladium black is finely divided, catalytically inactive metallic palladium that has precipitated from the solution.[7] Its formation indicates that the active Pd(0) catalyst, which should be stabilized by ligands, has aggregated. This is a sign of catalyst decomposition and can be caused by:
-
Insufficient Ligand Stabilization: The ligand may not be effectively protecting the Pd(0) center.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Presence of Oxygen: Failure to maintain a strictly inert atmosphere can lead to oxidation and subsequent decomposition of the catalyst.[8]
To prevent this, ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) and consider screening different ligands that offer better stabilization.[7]
Q3: I'm seeing side products but not my desired coupled product. What are they likely to be?
A3: Common side reactions in Heck couplings include:
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound (2,2'-bidibenzofuran). This is often more prevalent at higher temperatures.[7]
-
Reductive Dehalogenation: Your this compound is converted back to dibenzofuran. This can occur if there are sources of hydride in the reaction mixture.
-
Olefin Isomerization: The double bond in your alkene starting material or product can migrate.[7][9]
The presence of these side products can provide clues about what needs to be adjusted in your reaction conditions.
Part 2: Systematic Troubleshooting - A Deeper Dive
If the initial checks don't resolve the issue, a more systematic approach is necessary. The following sections provide a logical workflow for optimizing your reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting a failed Heck reaction.
The Catalyst System: Ligand is Key
For challenging substrates like this compound, the choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. You need ligands that are both sterically bulky and electron-rich.[10]
-
Why Bulky and Electron-Rich?
-
Electron-rich phosphines increase the electron density on the palladium center, which promotes the oxidative addition step with the electron-rich aryl iodide.
-
Sterically bulky ligands promote reductive elimination (the final product-forming step) and can help prevent the formation of inactive bis-ligated palladium species.[10]
-
Recommended Ligand Classes for Screening:
| Ligand Class | Examples | Rationale |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos[11] | These are the "gold standard" for many challenging cross-couplings. Their bulk and electron-donating properties are ideal for promoting oxidative addition. |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | These are highly electron-rich and can be very effective, though they are also air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | These are strong σ-donors and can provide excellent stability to the palladium catalyst. |
Experimental Protocol: Ligand Screening
-
Set up a parallel series of reactions in small vials.
-
To each vial, add this compound (1.0 equiv), your alkene (1.2-1.5 equiv), and the chosen base (2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2 mol%).
-
To each vial, add a different ligand (4 mol%).
-
Add degassed solvent and run the reactions under identical conditions (temperature, time).
-
Monitor by TLC or LC-MS to identify the most promising ligand.
Optimizing Reaction Parameters
If ligand screening doesn't yield the desired result, or if you wish to optimize a promising lead, the next step is to adjust the base, solvent, and temperature.
Base Selection
The base plays a critical role in regenerating the Pd(0) catalyst at the end of the cycle.[9] The choice between an organic amine base and an inorganic carbonate base can significantly impact the reaction.
| Base Type | Examples | Considerations |
| Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often used in polar aprotic solvents like DMF or DMAc. They are generally less prone to side reactions with the substrates. |
| Organic | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Can also act as the solvent in some cases. However, they can sometimes lead to catalyst inhibition or side reactions. |
A study on the Heck reaction with various substrates found that optimizing the base and solvent combination is crucial for achieving high conversion rates.[12][13]
Solvent Choice
Polar aprotic solvents are generally the best choice for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.[14]
-
Common Choices: DMF, DMAc, NMP, Dioxane.
-
Troubleshooting: If you suspect your starting materials or catalyst are not fully soluble, switching to a more effective solvent can make a significant difference. Ensure all solvents are anhydrous and thoroughly degassed.[15]
Temperature
Higher temperatures generally increase the reaction rate but also increase the risk of catalyst decomposition and side reactions.[7]
-
Starting Point: Begin with a moderate temperature (e.g., 80-100 °C).
-
Optimization: If no reaction occurs, incrementally increase the temperature (e.g., in 10-20 °C steps). If you observe catalyst decomposition (palladium black), try lowering the temperature.
Advanced Strategies
Additives
In some cases, additives can be beneficial. For example, silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can be used as halide scavengers, which can be particularly useful when using aryl triflates, but may also have an effect in reactions with aryl iodides by promoting a cationic pathway.[9][16]
Reagent Purity
Never underestimate the importance of reagent purity.
-
Ensure your this compound is pure and free of any potential catalyst poisons.
-
Use fresh, high-purity alkenes.
-
Verify that your solvents are anhydrous and your bases are not contaminated.[15]
Part 3: Understanding the "Why" - A Mechanistic Perspective
A deeper understanding of the Heck catalytic cycle can help rationalize your troubleshooting efforts.
Caption: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond. As discussed, this is often the rate-limiting step for electron-rich substrates. Using electron-rich ligands makes the Pd(0) center more nucleophilic and accelerates this step.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base removes the iodide and the hydride from the palladium, regenerating the active Pd(0) catalyst.
By understanding which step is likely failing, you can make more informed decisions about how to modify your reaction conditions. For this compound, the focus should almost always be on facilitating the initial oxidative addition.
References
-
Heck, R. F. (2010). The Heck Reaction. In Nobel Lectures in Chemistry 2001-2010. World Scientific. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Heck Reaction of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Albisson, D. A., Bedford, R. B., & Scully, P. N. (1998). The first example of a highly active catalyst for the Heck reaction of aryl chlorides with alkenes: the use of a palladium/P(tBu)3 catalyst. Tetrahedron Letters, 39(50), 9793–9796. [Link]
-
Che Soh, S. K., Jusoh, S. A., Yusof, M. S. M., Khairul, W. M., & Shamsuddin, M. (2018). The effect of bases, catalyst loading and reaction temperature on the catalytic evaluation of supported Palladium (II) catalyst in the Mizoroki-Heck. International Journal of Engineering and Technology, 7(4.36), 723-727. [Link]
-
Hassan, F., Velmurugan, N., Yamane, Y., Nic Chormaic, S., & Luscombe, C. K. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 26(45), 9741–9745. [Link]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 11. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 12. pubs.aip.org [pubs.aip.org]
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- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 16. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 2-Iododibenzofuran
Welcome to the technical support center for the Sonogashira coupling, with a specific focus on the reaction of 2-iododibenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here, we will delve into the critical role of the base, offering practical solutions to common experimental challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Sonogashira coupling?
A: The base performs two essential functions in the catalytic cycle.[1] First, it deprotonates the terminal alkyne, making it a more potent nucleophile (in the form of a copper acetylide in the traditional mechanism) that can engage with the palladium center.[1][2] Second, it acts as a scavenger for the hydrogen halide (in this case, HI) that is generated during the reaction.[1][3] This neutralization is crucial for regenerating the active Pd(0) catalyst and driving the reaction to completion.
Q2: For an aryl iodide like this compound, what are the recommended bases?
A: Aryl iodides are the most reactive halides in Sonogashira couplings and often react under mild conditions, including at room temperature.[1][3] Liquid amine bases are highly effective and commonly used. Triethylamine (Et₃N) and diisopropylamine (DIPA) are standard choices that often serve as both the base and a co-solvent.[1][2] For more challenging substrates or when optimizing, other amines like piperidine or inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be employed.[3][4]
Q3: Can I use an inorganic base like K₂CO₃ instead of an amine for this compound?
A: Yes, it is possible. Inorganic bases are frequently used in "copper-free" Sonogashira protocols.[3][5] Using a base like cesium carbonate may require different reaction conditions, such as a different solvent (e.g., DMF, NMP, or acetonitrile instead of just the amine) and potentially higher temperatures to achieve good results.[3][6][7] The choice depends on the specific alkyne and the overall stability of your starting materials.
Q4: How does my choice of base affect the formation of the Glaser-Hay homocoupling byproduct?
A: The Glaser-Hay reaction is the oxidative homocoupling of the terminal alkyne to form a diyne, a common side reaction in copper-mediated Sonogashira couplings.[3][8] This side reaction is primarily promoted by the presence of oxygen and the copper(I) catalyst.[1][8] While the base itself isn't the direct cause, the overall reaction conditions it necessitates can play a role. To minimize this side reaction, ensure your reaction is rigorously degassed and maintained under an inert atmosphere.[1] Alternatively, employing a copper-free protocol, which often involves specific combinations of ligands and bases (both amine and inorganic), can eliminate the Glaser-Hay side reaction.[3][8][9]
Q5: Why is the purity and dryness of the amine base so important?
A: The purity of all reagents is critical for the health of the palladium catalyst.[1] Amine bases can oxidize over time, and both water and oxidative impurities can poison or deactivate the palladium catalyst, leading to the formation of inactive palladium black and resulting in low or no product yield.[1][10][11] It is highly recommended to use a fresh bottle of the amine base or to distill it prior to use to ensure it is anhydrous and free of contaminants.[1][11]
Troubleshooting Guide: Base-Related Issues
This section addresses specific experimental failures and provides a systematic approach to resolving them, with a focus on the role of the base.
Issue 1: Low to No Product Yield with this compound.
-
Potential Cause: The base may be inadequate for the reaction.
-
Is the base strong enough? While aryl iodides are reactive, a base that is too weak may not efficiently deprotonate the alkyne, stalling the catalytic cycle.
-
Is the base pure and dry? As mentioned in the FAQ, impurities or water in the base can kill the catalyst.[1]
-
Is there enough base? Stoichiometrically, at least two equivalents of an amine base are required: one to deprotonate the alkyne and one to neutralize the HI byproduct. Using the amine as the solvent ensures a sufficient excess.
-
-
Troubleshooting Steps & Solutions:
-
Verify Base Quality: Use a freshly opened bottle of high-purity amine base (e.g., Et₃N, DIPA) or distill your current stock.[11]
-
Increase Base Stoichiometry: If not using the amine as a solvent, ensure you are using at least 2-3 equivalents.
-
Switch Base Type: If a standard amine base fails, consider an alternative. For copper-free conditions, a combination of a strong inorganic base like Cs₂CO₃ with an appropriate phosphine ligand can be effective.[6]
-
Check Other Reagents: Low yield is not always a base issue. Ensure your palladium catalyst is active, the copper(I) iodide is fresh (if applicable), and all solvents are properly degassed.[1][10]
-
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product.
-
Potential Cause: The reaction conditions are favoring the copper-catalyzed oxidative homocoupling of your alkyne.[3][8] This is almost always due to the presence of oxygen.
-
Troubleshooting Steps & Solutions:
-
Improve Inert Atmosphere Technique: This is the most critical step. Ensure your solvent and base are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with argon or nitrogen for an extended period.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
Reduce Copper Catalyst Loading: Minimizing the amount of CuI (e.g., to 0.5 - 2 mol%) can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[1]
-
Switch to a Copper-Free Protocol: This is the most definitive way to eliminate Glaser coupling.[3][9] These protocols often require specific palladium catalysts, specialized ligands (e.g., bulky, electron-rich phosphines), and may use either amine or inorganic bases under carefully optimized conditions.[6][12]
-
Issue 3: Catalyst Decomposition (Formation of Black Precipitate).
-
Potential Cause: The formation of palladium black indicates the Pd(0) catalyst has crashed out of the catalytic cycle.[10] This can be triggered by several factors, including the base.
-
Base Impurities: As stated previously, impurities can poison the catalyst.[1]
-
Inappropriate Base/Solvent Combination: Some combinations of solvents and bases can promote catalyst decomposition. For instance, some anecdotal evidence suggests THF can promote the formation of palladium black in certain contexts.[10][11]
-
-
Troubleshooting Steps & Solutions:
-
Ensure Reagent Purity: Use the highest purity, anhydrous reagents available, especially the base and solvent.[1]
-
Optimize Solvent: If using a co-solvent with an amine base, consider alternatives. Toluene or DMF are common choices.[1] If using an amine as the sole solvent/base, ensure it has been freshly distilled.
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst.[1] If catalyst decomposition is a persistent issue, using more robust, bulky, and electron-rich ligands can enhance catalyst stability and prevent decomposition.
-
Data & Protocols
Table 1: Comparison of Common Bases for Sonogashira Coupling of Aryl Iodides
| Base | Type | Typical Conditions | Expected Outcome | Key Considerations |
| Triethylamine (Et₃N) | Amine | Solvent or co-solvent (≥2 eq.), RT to 60 °C | Good to excellent yields, relatively fast | Standard choice. Must be anhydrous and pure. Can be distilled.[1][11] |
| Diisopropylamine (DIPA) | Amine | Solvent or co-solvent (≥2 eq.), RT to 60 °C | Often gives higher yields than Et₃N | Can be more effective for certain substrates. Must be anhydrous.[1] |
| Piperidine | Amine | Co-solvent (≥2 eq.), RT to 80 °C | Very effective, sometimes faster than Et₃N | Can participate in side reactions with sensitive functional groups.[4] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | 2 eq. in solvent (e.g., DMF, MeCN), 70-100 °C | Good yields, especially in copper-free systems | Requires higher temperatures. Essential for many copper-free methods.[5][6] |
| Potassium Carbonate (K₂CO₃) | Inorganic | 2 eq. in solvent (e.g., DMF), 80-120 °C | Moderate to good yields | Weaker base than Cs₂CO₃, may require more forcing conditions.[3][4] |
Standard Experimental Protocol: Sonogashira Coupling of this compound
This is a representative protocol and should be optimized for each specific alkyne.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and the copper(I) iodide co-catalyst (1-2 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., toluene or THF, if not using the amine as solvent) followed by the degassed amine base (e.g., triethylamine, 3-5 equiv.).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature.[10] Monitor the reaction progress by TLC or LC-MS. If no reaction is observed, gentle heating (e.g., 40-60 °C) may be required.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), and wash with water or saturated ammonium chloride solution to remove the amine hydrohalide salt. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualized Workflows
Below are diagrams illustrating the key chemical and logical processes involved.
Caption: Fig 1. Role of the base in the Sonogashira cycle.
Caption: Fig 2. Troubleshooting workflow for low yield.
References
- Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- BYJU'S. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Organic Chemistry Portal. (2008, August 15). Copper-free Sonogashira coupling.
- RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
- ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
- Organic Chemistry Portal. (n.d.). glaser coupling - Literature.
- RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. DOI:10.1039/D0RA10575A.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction a. [Download Table].
- Benchchem. (n.d.). impact of base selection on the outcome of 5-Iodofuran-2-amine reactions.
- ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-Iododibenzofuran
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of 2-Iododibenzofuran in common cross-coupling reactions. Our focus is on providing causal explanations and actionable protocols to overcome experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the function and selection of solvents for reactions involving this compound.
Q1: What is the primary role of the solvent in a palladium-catalyzed cross-coupling reaction?
A1: The solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the reaction.[1][2][3] Its primary roles include:
-
Solubilization: Dissolving the aryl halide (this compound), coupling partner (e.g., boronic acid), base, and catalyst system to enable a homogeneous reaction environment.[1]
-
Stabilization: Stabilizing the active catalyst and charged intermediates that form throughout the catalytic cycle. Highly polar solvents are particularly effective at stabilizing polar transition states.[1][4]
-
Catalyst Interaction: Coordinating to the palladium center. This can be beneficial by stabilizing the catalyst, but excessive coordination can also inhibit reactivity by blocking substrate access.[1][5]
-
Modulating Reactivity: Influencing the rates of key mechanistic steps, such as oxidative addition and reductive elimination, thereby affecting overall reaction time, yield, and selectivity.[1][4]
Q2: How does the choice between a polar aprotic and a polar protic solvent affect my reaction?
A2: The distinction is critical and depends on the specific cross-coupling reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, Dioxane, THF): These are the most common choices for Suzuki, Heck, and Buchwald-Hartwig reactions.[1] They excel at dissolving inorganic bases (like K₂CO₃ or K₃PO₄) and stabilizing charged intermediates.[1] However, some polar aprotic solvents, like DMF and acetonitrile, are coordinating and can influence the active catalytic species, sometimes altering reaction selectivity.[1][5][6]
-
Polar Protic Solvents (e.g., water, alcohols like t-BuOH): These solvents can form hydrogen bonds.[7][8] While less common for Suzuki reactions, aqueous or alcohol-containing systems are sometimes used, especially for greener chemistry applications or with water-soluble substrates.[2][9] In Buchwald-Hartwig aminations, protic solvents like t-BuOH are sometimes preferred, especially when using hydroxide bases.[1] However, protic solvents can cage nucleophiles through hydrogen bonding, potentially reducing their reactivity in some mechanisms.[7]
Q3: Can the solvent choice help prevent common side reactions?
A3: Yes, absolutely. Two prevalent side reactions are directly influenced by the solvent:
-
Hydrodehalogenation (Protodeboronation/Dehalogenation): This is the undesired replacement of the iodine atom with hydrogen. It can occur if the palladium-aryl intermediate reacts with a hydride source. Solvents like alcohols can sometimes act as hydride donors, especially at high temperatures.[10] Choosing a non-protic solvent and ensuring anhydrous conditions can mitigate this.
-
Homocoupling: This is the dimerization of the boronic acid (in Suzuki reactions) or the aryl halide itself. While primarily influenced by the catalyst and presence of oxygen, the solvent can play a role. A solvent that promotes a rapid rate for the desired cross-coupling pathway will naturally suppress competing side reactions like homocoupling.[11]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing targeted advice.
Issue 1: Low or No Conversion of this compound
Q: My Suzuki reaction has stalled. I see starting material and some product, but the reaction won't go to completion. Could the solvent be the cause?
A: Yes, this is a classic problem where the solvent plays a key role. The issue is often related to catalyst deactivation or poor solubility of the base.
-
Causality: The catalytic cycle requires a base to activate the boronic acid for transmetalation. If the inorganic base (e.g., K₂CO₃, Cs₂CO₃) has poor solubility in your chosen solvent (like Toluene or THF alone), the reaction will be slow or stall. Polar aprotic solvents like DMF or the addition of water can dramatically increase base solubility and accelerate the reaction.[1]
-
Troubleshooting Steps:
-
Switch to a More Polar Solvent: If you are using a nonpolar solvent like Toluene, consider switching to 1,4-Dioxane or DMF.
-
Use a Biphasic System: Add a small amount of water (e.g., a 10:1 ratio of organic solvent to water) to your THF or Dioxane system. This often enhances the solubility and efficacy of carbonate or phosphate bases.[2][9]
-
Check for Catalyst Decomposition: At high temperatures ( >100-120 °C), some solvents can contribute to the decomposition of the palladium catalyst into inactive palladium black.[12][13] If you see this, consider running the reaction at a lower temperature for a longer time or using a more robust ligand.
-
Issue 2: Poor Yield and Significant Byproduct Formation
Q: I'm attempting a Buchwald-Hartwig amination on this compound and getting a low yield of my desired arylamine, along with a significant amount of dibenzofuran (the hydrodehalogenated product). How can I fix this with solvent selection?
A: This points to a competition between the desired C-N bond formation and an undesired C-H bond formation (reductive dehalogenation). The solvent choice is critical here.
-
Causality: Reductive dehalogenation can be promoted by protic solvents or impurities (like water or alcohols) that can serve as a proton source. While t-BuOH is a common solvent for this reaction, its use must be carefully controlled.[1] The choice of base is also coupled to the solvent. Using a strong, non-nucleophilic base like NaOt-Bu or LHMDS in an aprotic solvent like Toluene or Dioxane often gives cleaner results.[14]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents. Use a solvent like Toluene or Dioxane, which are less likely to act as proton donors compared to alcohols.
-
Optimize the Base-Solvent Pair: For Buchwald-Hartwig aminations, the combination of a strong alkoxide base in a nonpolar, aprotic solvent (e.g., NaOt-Bu in Toluene) is a standard starting point that often minimizes side reactions.[14]
-
Consider Ligand Effects: While solvent is key, the ligand also plays a major role. Sterically hindered ligands like XPhos or SPhos can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[15][16]
-
Issue 3: Inconsistent Results in Ullmann Couplings
Q: My copper-catalyzed Ullmann homocoupling of this compound is highly variable. Sometimes it works, and sometimes it fails completely. What role does the solvent play here?
A: Traditional Ullmann reactions are notorious for their sensitivity, often requiring high temperatures and stoichiometric copper. Solvent choice is crucial for reproducibility.[17][18]
-
Causality: The Ullmann reaction often proceeds via organocopper intermediates. The solvent must be able to withstand high temperatures (often 150-200 °C) and effectively mediate the reaction. High-boiling, polar aprotic solvents like DMF, DMAc, or NMP are classic choices because they help solubilize the copper salts and intermediates.[19] In some modern protocols, ligands are used to enable lower reaction temperatures, making solvent choice more flexible.
-
Troubleshooting Steps:
-
Use a High-Boiling Polar Aprotic Solvent: For traditional, ligand-free Ullmann reactions, switch to a solvent like DMAc or NMP and ensure it is anhydrous.
-
Explore Solvent-Free Conditions: For some Ullmann couplings, heating the aryl iodide directly with copper powder in the absence of a solvent can be an effective, albeit aggressive, strategy.[20]
-
Consider a Ligand-Assisted Protocol: Modern Ullmann-type reactions often use ligands (like diamines or phenanthrolines) that allow the reaction to proceed in less harsh solvents like Dioxane or Toluene at lower temperatures.[18]
-
Part 3: Data-Driven Solvent Screening
To illustrate the impact of solvent choice, the following table summarizes representative outcomes for a model Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.
Table 1: Effect of Solvent on the Suzuki Coupling of this compound
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Observations |
| Toluene | K₂CO₃ | 110 | 12 | 35% | Incomplete conversion; poor base solubility. |
| THF | K₂CO₃ | 66 | 24 | <10% | Low temperature, very poor base solubility. |
| 1,4-Dioxane | K₃PO₄ | 100 | 8 | 85% | Good solubility and reaction rate. |
| DMF | K₂CO₃ | 100 | 4 | 95% | Excellent solvent; rapid and clean conversion. |
| THF / H₂O (10:1) | K₂CO₃ | 66 | 12 | 78% | Biphasic system improves base effectiveness.[2] |
| 2-MeTHF | K₃PO₄ | 100 | 10 | 82% | A greener alternative to THF/Dioxane.[21] |
Data are representative and intended for illustrative purposes.
Part 4: Standardized Experimental Protocols & Visual Guides
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
1. Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (to achieve ~0.1 M concentration)
2. Reaction Setup (Critical Steps):
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum. Evacuate and backfill with inert gas (Argon or Nitrogen) three times. This step is crucial to prevent catalyst oxidation.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the anhydrous dioxane. Allow this mixture to stir for 5-10 minutes to pre-form the active catalyst.
-
Add the anhydrous, degassed 1,4-Dioxane to the Schlenk flask via syringe, followed by the catalyst solution.
3. Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with Ethyl Acetate and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Workflow Guides
The following diagrams illustrate key decision-making processes for your experiments.
Caption: General Experimental Workflow for Cross-Coupling.
Caption: Decision Tree for Initial Solvent Selection.
References
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, RSC Publishing. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Semantic Scholar. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available at: [Link]
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Europe PMC. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. Available at: [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. Available at: [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. NIH. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Practical Heck Reaction problems!. Reddit. Available at: [Link]
-
The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Research Square. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Publications. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. beilstein-archives.org [beilstein-archives.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. rsc.org [rsc.org]
- 21. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Selective 2-Iododibenzofuran Synthesis
A Guide to Managing Temperature for Optimal Regioselectivity
Welcome to the Technical Support Center for the selective synthesis of 2-iododibenzofuran. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on the dibenzofuran scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a particular focus on the critical role of temperature in achieving high regioselectivity.
The Challenge of Regioselectivity in Dibenzofuran Iodination
The direct iodination of dibenzofuran presents a classic challenge in synthetic organic chemistry: controlling the position of electrophilic attack. The dibenzofuran ring system has multiple reactive sites, primarily at the 2, 4, 6, and 8 positions. Achieving selective iodination at the 2-position is often desired for the synthesis of advanced intermediates in pharmaceutical and materials science applications. The distribution of iodinated isomers is highly dependent on the reaction conditions, with temperature being a key parameter that can steer the reaction towards the desired product.
This guide will explore the principles of kinetic and thermodynamic control in the context of dibenzofuran iodination and provide practical advice for maximizing the yield of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound and provides potential causes and solutions, emphasizing the role of temperature.
Issue 1: Low Yield of this compound and Formation of Multiple Isomers
-
Potential Cause: The reaction conditions are favoring a mixture of kinetic and thermodynamic products, leading to a complex product distribution. Electrophilic iodination of dibenzofuran can occur at multiple positions, and without careful control, a mixture of 2-, 4-, and other iodinated isomers is likely.
-
Solution:
-
Temperature Control for Kinetic Product: To favor the formation of the 2-iodo isomer, which is often the kinetically favored product, it is crucial to maintain a low reaction temperature.[1][2][3] The rationale is that the activation energy for the formation of the 2-substituted product is lower than that for other isomers. By keeping the temperature low, the reaction is less likely to have sufficient energy to overcome the higher activation barriers for the formation of more thermodynamically stable isomers.
-
Recommended Temperature Range: Start with temperatures in the range of 0 °C to room temperature. It is advisable to perform small-scale experiments at various low temperatures (e.g., -20 °C, 0 °C, 25 °C) to determine the optimal condition for your specific reaction setup.
-
Choice of Iodinating Agent: The reactivity of the iodinating agent can influence selectivity. Milder reagents may offer better control. Consider using N-iodosuccinimide (NIS) in a suitable solvent.[4][5] For deactivated systems, NIS in the presence of an acid like sulfuric acid can be effective at low temperatures (0-20 °C).[5]
-
Issue 2: Predominant Formation of the 4-Iododibenzofuran Isomer
-
Potential Cause: The reaction is being run under thermodynamic control, where the most stable isomer is the major product. Higher reaction temperatures can provide the necessary energy for the reaction to be reversible, allowing the product distribution to equilibrate and favor the thermodynamically most stable isomer.[6][7] It is possible that 4-iododibenzofuran is the more thermodynamically stable isomer.
-
Solution:
-
Lower the Reaction Temperature: To shift the selectivity towards the kinetic product (this compound), significantly lower the reaction temperature.[1][3] If you are running the reaction at elevated temperatures, reduce it to room temperature or below.
-
Shorten Reaction Time: At higher temperatures, even if the kinetic product forms first, it may isomerize to the thermodynamic product over time. Therefore, at any given temperature, shorter reaction times may favor the kinetic product. Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is formed, before significant isomerization occurs.
-
Issue 3: Incomplete Reaction or No Reaction
-
Potential Cause: The reaction temperature is too low, or the iodinating agent is not sufficiently reactive under the chosen conditions. While low temperatures are crucial for selectivity, they can also slow down the reaction rate to an impractical level.
-
Solution:
-
Gradual Temperature Increase: If no reaction is observed at very low temperatures, gradually increase the temperature in small increments (e.g., 5-10 °C) while carefully monitoring the product formation and isomer ratio.
-
Use a More Reactive Iodinating System: If increasing the temperature compromises selectivity, consider using a more potent iodinating agent. For instance, using iodine in the presence of an oxidizing agent like hydrogen peroxide or a copper salt can generate a more powerful electrophilic iodine species.[8] Another option for deactivated aromatic compounds is the use of N-iodosuccinimide in a strong acid like sulfuric acid.[5]
-
Catalyst: The use of a catalyst can sometimes promote the reaction at lower temperatures. However, the choice of catalyst must be made carefully to avoid altering the desired regioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for temperature control in the selective synthesis of this compound?
A1: The principle lies in the concepts of kinetic and thermodynamic control of chemical reactions.[6][7]
-
Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the product distribution is determined by the relative rates of formation of the different isomers. The isomer that forms the fastest (i.e., has the lowest activation energy) will be the major product. This is referred to as the kinetic product. In the case of dibenzofuran, the 2-position is often more sterically accessible and electronically favored for initial electrophilic attack, making this compound the likely kinetic product.
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible. This allows for the isomerization of the initially formed products. Over time, the reaction mixture will reach equilibrium, and the most thermodynamically stable isomer will predominate. This is the thermodynamic product.
By carefully controlling the temperature, you can favor one regime over the other to selectively obtain the desired isomer.
Q2: What is a good starting point for a protocol for the selective synthesis of this compound?
A2: Based on general procedures for regioselective iodination of similar aromatic compounds, a good starting point would be:
Experimental Protocol: Selective Synthesis of this compound (Kinetic Control)
-
Materials:
-
Dibenzofuran
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath or cryocooler
-
-
Procedure:
-
Dissolve dibenzofuran (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed and the desired product is formed (typically within a few hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
-
Important Note: This is a general protocol and may require optimization for your specific setup. It is crucial to monitor the reaction to avoid over-reaction or isomerization.
Q3: How does the choice of iodinating reagent affect the reaction temperature and selectivity?
A3: The choice of iodinating reagent is critical as it dictates the reactivity of the electrophilic iodine species.
-
Milder Reagents (e.g., NIS): N-Iodosuccinimide is a commonly used and relatively mild iodinating agent.[4][5] It often requires activation by an acid, especially for less reactive substrates. Reactions with NIS can often be performed at lower temperatures, which is advantageous for kinetic control.
-
More Reactive Reagents (e.g., I₂ with an oxidant): Using molecular iodine in the presence of an oxidizing agent (like H₂O₂ or CuCl₂) generates a more potent electrophile, "I+".[8] This can be useful for less reactive substrates or to increase the reaction rate at lower temperatures. However, the higher reactivity might also lead to lower selectivity.
-
Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene can also be used for iodinations and may offer different selectivity profiles.
The optimal combination of reagent and temperature should be determined experimentally to maximize the yield of this compound.
Q4: How can I confirm the identity and purity of my this compound product?
A4: A combination of spectroscopic techniques is essential for the characterization of the product and to determine the isomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between isomers. The substitution pattern on the dibenzofuran ring will result in unique chemical shifts and coupling patterns for each isomer.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the iodinated product. GC-MS can be used to determine the ratio of different isomers in the product mixture.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the molecule but is less effective for distinguishing between regioisomers.
Comparing the obtained spectroscopic data with literature values for this compound and its other isomers is crucial for unambiguous identification.
Data Summary and Visualization
Table 1: Expected Effect of Temperature on Dibenzofuran Iodination
| Temperature Range | Expected Control | Major Product (Hypothesized) | Rationale |
| Low (e.g., -20°C to 25°C) | Kinetic Control | This compound | The reaction is likely irreversible, favoring the product with the lowest activation energy.[1] |
| High (e.g., > 50°C) | Thermodynamic Control | Potentially 4-Iododibenzofuran or a mixture | The reaction becomes reversible, allowing equilibrium to be established and favoring the most stable isomer.[6][7] |
Diagram 1: Conceptual Reaction Pathway for Dibenzofuran Iodination
Caption: Kinetic vs. Thermodynamic control in dibenzofuran iodination.
References
-
N-Iodosuccinimide – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 11, 2026, from [Link]
- Yusubov, M. S., & Zhdankin, V. V. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Journal of Organic Chemistry, 43(9), 1281-1283.
- Al-Masum, M., & Kumar, D. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. The Journal of Organic Chemistry, 80(13), 6590–6597.
-
McMurry, J. (2024). 16.2: Other Aromatic Substitutions. In Organic Chemistry (10th ed.). LibreTexts. Retrieved from [Link]
-
Soderberg, T. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. LibreTexts. Retrieved from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.). Retrieved January 11, 2026, from [Link]
-
33: Kinetic control vs. thermodynamic control. (2020, December 10). [Video]. YouTube. [Link]
-
Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, March 17). Retrieved January 11, 2026, from [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.). Retrieved January 11, 2026, from [Link]
-
33: Kinetic control vs. thermodynamic control. (2020, December 10). [Video]. YouTube. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. jackwestin.com [jackwestin.com]
- 8. Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for 2-Iododibenzofuran Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the workup procedures of common reactions involving 2-Iododibenzofuran. The following information is structured to address specific challenges you may encounter during your experiments, ensuring scientific integrity and providing actionable solutions.
I. General Workup Principles for Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. A successful outcome for these reactions is critically dependent on a meticulous workup procedure to remove the catalyst, unreacted starting materials, and byproducts.
FAQ 1: What is a standard aqueous workup for a palladium-catalyzed reaction of this compound?
A general aqueous workup is often the first step in purification. The goal is to remove inorganic salts and water-soluble impurities.
Step-by-Step Protocol:
-
Cooling: Once the reaction is deemed complete by a monitoring technique like TLC or GC-MS, allow the reaction mixture to cool to room temperature.[1][2]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate or diethyl ether.[1][2] This facilitates subsequent extractions.
-
Quenching/Washing: Transfer the diluted mixture to a separatory funnel.
-
Wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the bulk of inorganic salts and highly polar impurities.[3]
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions or to neutralize any acidic byproducts.
-
A final wash with brine (saturated aqueous NaCl) is recommended to reduce the amount of dissolved water in the organic layer.[2]
-
-
Drying: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[1][4]
Diagram: General Aqueous Workup Workflow
Caption: A standard workflow for the aqueous workup of a this compound reaction.
II. Troubleshooting Specific Cross-Coupling Reactions
Different cross-coupling reactions present unique workup challenges due to the specific reagents and byproducts involved.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples this compound with an organoboron compound.[5][6] A key challenge is the removal of boron-containing byproducts.
FAQ 2: How do I remove boronic acid and its byproducts after a Suzuki coupling?
Boronic acids and their corresponding boronate salts can be difficult to remove completely with a standard aqueous workup.
Troubleshooting Steps:
-
Acidic or Basic Wash: An acid/base extraction can be effective.
-
Basic Wash: Washing the organic layer with a mild aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Acidic Wash: If your product is not acid-sensitive, a wash with dilute acid (e.g., 1M HCl) can also be employed.
-
-
Filtration through Silica Gel: After the initial aqueous workup, filtering the crude product through a short plug of silica gel, eluting with an appropriate solvent, can effectively remove residual boron impurities.[7]
-
Recrystallization: If the product is a solid, recrystallization is an excellent purification method.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between this compound and an amine.[8][9] Workup often involves removing the phosphine ligand and inorganic base.
FAQ 3: My Buchwald-Hartwig reaction workup results in an emulsion. What should I do?
Emulsions are common, especially when using strong bases and polar aprotic solvents.
Solutions:
-
Addition of Brine: Adding a saturated solution of NaCl can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can break the emulsion and remove fine solid precipitates that may be stabilizing it.[1]
-
Solvent Modification: Adding a less polar solvent to the organic phase can sometimes resolve the emulsion.
FAQ 4: How can I effectively remove the phosphine ligand and its oxide?
Phosphine ligands and their oxidized byproducts can be persistent impurities.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method. The polarity difference between the desired product and the phosphine oxide usually allows for good separation.
-
Acidic Wash: For basic phosphine ligands, an extraction with dilute aqueous acid (e.g., 1M HCl) can remove them into the aqueous layer, provided the product is not basic.
Diagram: Troubleshooting Buchwald-Hartwig Workup
Caption: Decision-making workflow for troubleshooting common issues in Buchwald-Hartwig amination workups.
Stille Coupling
The Stille reaction utilizes organotin reagents, and a major workup challenge is the removal of toxic and often difficult-to-separate organotin byproducts.[3][10]
FAQ 5: What is the most effective way to remove organotin residues from my reaction?
Several methods exist, and the choice often depends on the scale of the reaction and the nature of the product.
Methods for Organotin Removal:
| Method | Procedure | Advantages | Disadvantages |
| Aqueous KF Wash | Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF).[3] | Simple and effective for many common organotin byproducts. | Can form a gelatinous precipitate (Bu₃SnF) that complicates separation.[3] |
| Chromatography on K₂CO₃/Silica | Column chromatography using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel.[11] | Highly effective, can reduce tin to ppm levels.[11] | Requires an additional chromatography step. |
| Acidic Extraction | Washing with dilute aqueous acid (e.g., 5% oxalic acid or dilute HCl).[3] | Can be effective for certain organotin species. | Product must be stable to acidic conditions. |
| Iodine Treatment | Treatment with iodine (I₂) converts some tin byproducts to tin halides, which are more easily removed by a subsequent KF wash.[3][11] | Good for removing unreacted tin hydrides and ditins. | Introduces iodine, which may need to be removed. |
Troubleshooting Organotin Removal
-
Precipitate Formation during KF Wash: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite® to remove the solid tributyltin fluoride (Bu₃SnF).[3]
-
Solid Products: For solid products, slurrying the crude material in a solvent like methyl tert-butyl ether (MTBE) followed by filtration and recrystallization can be very effective at reducing tin contamination.[3]
III. General Purification and Characterization
After a successful workup, the crude product will likely require further purification.
FAQ 6: My TLC shows multiple spots with very similar Rf values. How can I differentiate them?
In reactions involving dibenzofuran, the formation of regioisomers is a common issue, which can result in spots with similar Rf values on a TLC plate.[12]
Identification and Separation Strategies:
-
Co-spotting: Spot your reaction mixture alongside the this compound starting material on the same TLC plate to identify any unreacted starting material.[12]
-
Relative Polarity: The product of a cross-coupling reaction will generally be less polar than the starting this compound.
-
Column Chromatography: Careful column chromatography with a shallow solvent gradient is often necessary to separate isomers.
-
NMR Spectroscopy: A definitive way to identify your product and any isomeric impurities is through ¹H and ¹³C NMR spectroscopy. The substitution pattern on the dibenzofuran core will give rise to a unique set of signals.[12]
FAQ 7: My product is an oil and will not solidify. What are the potential reasons?
The presence of impurities, such as residual solvent or isomeric byproducts, can prevent a product from crystallizing.[13]
Solutions:
-
High Vacuum: Ensure all residual solvent is removed by placing the oil under a high vacuum for an extended period.
-
Purification: If impurities are suspected, further purification by column chromatography is recommended.[13]
-
Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent (e.g., hexanes) to the oil and scratching the side of the flask with a glass rod.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran.
- ACS Publications. (n.d.). A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Acetyldibenzofuran.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- ACS Publications. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Organotin chemistry.
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Amination of 2-Butyl-5-iodofuran.
- Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. (2022, June 18). Suzuki Coupling Mechanism.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. rose-hulman.edu [rose-hulman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 11. sdlookchem.com [sdlookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 2-Iododibenzofuran Synthesis
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis of 2-iododibenzofuran. Here, we address common challenges related to impurity characterization, offering troubleshooting strategies and detailed analytical protocols to ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via electrophilic iodination?
A1: The electrophilic iodination of dibenzofuran is a primary route for the synthesis of this compound. However, this reaction can lead to a mixture of products. The most common impurities include:
-
Regioisomers: Due to the nature of electrophilic aromatic substitution on the dibenzofuran ring, iodination can occur at positions other than the desired C-2 position. The primary regioisomeric impurities are 3-iododibenzofuran and 4-iododibenzofuran . The general reactivity order for electrophilic substitution on dibenzofuran is 2 > 3 > 4 > 1.[1]
-
Poly-iodinated Species: Over-iodination can lead to the formation of di- and tri-iodinated dibenzofurans. A common di-iodinated impurity is 2,8-diiododibenzofuran .
-
Unreacted Starting Material: Incomplete reactions can result in the presence of residual dibenzofuran .
-
Degradation Products: Depending on the reaction conditions, minor degradation of the starting material or product may occur.
Q2: How can I minimize the formation of regioisomers during the synthesis?
A2: Controlling regioselectivity is a key challenge in the iodination of dibenzofuran. Here are some strategies to favor the formation of the desired 2-iodo isomer:
-
Choice of Iodinating Agent: The reactivity of the iodinating agent can influence the isomer distribution. Milder reagents may offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity of the reaction. Screening different solvents is recommended.
-
Use of Directing Groups: While more synthetically involved, introducing a directing group onto the dibenzofuran scaffold can provide excellent control over the position of iodination.
Q3: What are the typical byproducts of synthesizing dibenzofuran derivatives using the Ullmann condensation?
A3: The Ullmann condensation, a copper-catalyzed reaction, is another route to dibenzofuran and its derivatives. Potential byproducts in this reaction include:
-
Homocoupling Products: Coupling of the starting aryl halides can lead to the formation of biphenyl or substituted biphenyl impurities.
-
Unreacted Starting Materials: Incomplete reaction can leave residual aryl halides and phenols.
-
Products of Ether Cleavage: If the reaction temperature is too high, cleavage of the diaryl ether product can occur.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Degradation of iodinating agent. | Increase reaction time and/or temperature incrementally. Ensure the iodinating agent is fresh and has been stored correctly. |
| Poor regioselectivity (high percentage of 3- and 4-iodo isomers) | Highly reactive iodinating agent; High reaction temperature. | Use a milder iodinating agent. Lower the reaction temperature to favor the kinetic product. Screen different solvents to assess their impact on isomer distribution. |
| Presence of significant amounts of di- and poly-iodinated impurities | Excess of iodinating agent; Prolonged reaction time. | Use a stoichiometric amount of the iodinating agent. Monitor the reaction closely by TLC or GC-MS to avoid over-reaction. |
| Difficulty in purifying this compound from its isomers | Similar polarities of the regioisomers. | Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., phenyl or cyano-bonded silica) for better separation.[2] Consider preparative TLC for small-scale purification. |
| NMR spectrum shows broad or unexpected peaks | Presence of paramagnetic impurities (e.g., residual copper from Ullmann reaction); Sample degradation. | Pass the sample through a small plug of silica gel or activated carbon to remove metal contaminants. Ensure the purified product is stored under an inert atmosphere and protected from light. |
Characterization of Key Impurities
Accurate identification of impurities is crucial for process optimization and quality control. Below is a summary of expected analytical data for the most common impurities.
Table 1: Analytical Data for this compound and its Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Spectrum (m/z) | Key ¹H NMR Signals (indicative) |
| This compound | C₁₂H₇IO | 294.09 | 294 (M⁺), 167 (M⁺ - I) | Distinct aromatic proton signals. |
| 3-Iododibenzofuran | C₁₂H₇IO | 294.09 | 294 (M⁺), 167 (M⁺ - I) | A different pattern of aromatic proton signals compared to the 2-iodo isomer. |
| 4-Iododibenzofuran | C₁₂H₇IO | 294.09 | 294 (M⁺), 167 (M⁺ - I) | A unique set of aromatic proton signals, distinguishable from the 2- and 3-iodo isomers. |
| 2,8-Diiododibenzofuran | C₁₂H₆I₂O | 420.00 | 420 (M⁺), 293 (M⁺ - I), 166 (M⁺ - 2I) | A more simplified aromatic proton region in the NMR spectrum due to symmetry. |
| Dibenzofuran | C₁₂H₈O | 168.19 | 168 (M⁺) | Characteristic aromatic proton signals of the unsubstituted ring system.[3] |
Experimental Protocols
Protocol 1: Analytical Method for Impurity Profiling by GC-MS
This method is suitable for the separation and identification of this compound and its common impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and inject 1 µL.
Protocol 2: HPLC Method for the Separation of Iododibenzofuran Isomers
This method is designed for the quantitative analysis and purification of this compound from its regioisomers.
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: A phenyl-hexyl or biphenyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can provide good selectivity for aromatic isomers.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 100% B over 20 minutes. Hold at 100% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Synthesis and Impurity Formation Pathway
Caption: Synthetic pathway for this compound and formation of common impurities.
Troubleshooting Workflow for Low Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). [Source details not fully available]
-
Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). PMC - NIH. Retrieved from [Link]
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutical Analytica Acta.
- GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. (n.d.).
- Technical Support Center: Regioisomer Formation in Dibenzofuran Acyl
- Technical Support Center: Managing Regioselectivity in the Iodin
-
Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. (2015). PubMed. Retrieved from [Link]
- Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Chemistry Stack Exchange.
- Characterization of iodinated disinfection by-products in chlorinated and chloraminated waters using Orbitrap based gas chromatography-mass spectrometry. (n.d.).
- Copper‐Catalyzed One‐Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums. (2025).
- GCMS Analysis of Dibenzofuran Sample. (n.d.). Scribd.
- Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. (n.d.). RSC Publishing.
- Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (n.d.). RSC Publishing.
- Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. (2021). VHU.
- Synthesis and Characterization of Dibenzofuran Derivatives. (2025).
- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.).
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
-
Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS). (n.d.). PubMed. Retrieved from [Link]
- Application Notes & Protocols: Purification of 5-Iodofuran-2-amine Deriv
- Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. (2025).
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). NIH. Retrieved from [Link]
-
Selective C–H Iodination of (Hetero)arenes. (2021). PMC - NIH. Retrieved from [Link]
- separation of two isomers. (2009).
- Copper-catalyzed divergent construction of naphthofurans and benzochromanes from 2-naphthols, 4-methylene-quinazolin(thi)ones, and N,N-dimethylethanolamine. (n.d.). RSC Publishing.
- Scheme 1 The synthesis of dibenzofuran derivatives 2-5. (n.d.).
-
Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. (n.d.). PubMed. Retrieved from [Link]
- High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (n.d.). MDPI.
- How to separate isomers by Normal phase HPLC?. (2019).
-
Dibenzofuran. (n.d.). NIST WebBook. Retrieved from [Link]
- Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. (2014). Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Low Regioselectivity in Arene Fluorin
- 1(3H)-Isobenzofuranone. (n.d.). NIST WebBook.
- Synthesis and characterization of 3ˊ,4ˊ,5ˊ trihydroxy benzofuran compound for quantification of amyloid fibrillar aggregates (part 2). (2020).
Sources
Technical Support Center: Alternative Purification Techniques for 2-Iododibenzofuran
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 2-Iododibenzofuran. Moving beyond standard column chromatography, this document explores alternative techniques that can offer superior purity, yield, and efficiency. The information presented herein is a synthesis of established chemical principles and field-proven insights to empower you to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound appears as a colored solid after synthesis. What are the likely impurities?
A1: Colored impurities in the synthesis of this compound and other aryl iodides often arise from trace amounts of residual iodine or the formation of polymeric or oxidized byproducts. Exposure to light and air can accelerate the degradation of halogenated and amino-substituted aromatic compounds, leading to discoloration. It is recommended to store your crude and purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing a low yield after purification. What are the common causes?
A2: Low recovery during purification can stem from several factors depending on the chosen technique. For recrystallization, using an excessive amount of solvent or selecting a solvent in which your compound is too soluble at low temperatures are common culprits.[1] In sublimation, improper temperature and pressure control can lead to incomplete transfer of the material. With preparative HPLC, suboptimal fraction collection parameters can result in the loss of product.
Q3: My purified this compound shows broad peaks in the NMR spectrum. What could be the issue?
A3: Broad peaks in an NMR spectrum can indicate the presence of paramagnetic impurities, residual solvent, or sample degradation. If you suspect paramagnetic impurities, washing the organic layer with a solution of sodium thiosulfate during the workup can help remove residual halogen reagents.[2] Ensure your sample is thoroughly dried to remove any remaining solvent.
Q4: Is it necessary to purify this compound if the next step in my synthesis is a coupling reaction?
A4: The purity of starting materials is critical for the success of many coupling reactions. Impurities can poison the catalyst, lead to unwanted side reactions, and complicate the purification of the final product. While a small-scale trial of the next step without purification can sometimes be informative, it is generally advisable to start with highly pure this compound for reproducible and high-yielding results.
Troubleshooting and Optimization of Alternative Purification Techniques
While column chromatography is a workhorse in organic synthesis, it can be time-consuming, expensive, and may lead to product degradation on silica gel for sensitive compounds.[3] Here, we explore robust alternatives for purifying this compound.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.[4]
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the presence of significant impurities is depressing the melting point. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the boiling point of the mixture.- Try a different solvent with a lower boiling point.- If significant impurities are suspected, consider a preliminary purification step like a charcoal treatment or a quick filtration through a plug of silica. |
| No Crystal Formation | Too much solvent was used, or the solution is supersaturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- Cool the solution slowly in an ice bath. |
| Rapid Precipitation | The solution is too concentrated, or the cooling is too fast. | - Add a small amount of hot solvent to the solution before cooling.- Allow the solution to cool slowly at room temperature before moving it to an ice bath.[1] |
| Low Recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | - Ensure the solution is cooled sufficiently to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.- The filtrate can be concentrated to obtain a second crop of crystals. |
A published synthesis of a related dibenzofuran derivative reports successful recrystallization from ethanol. Based on this and general principles for halogenated aromatics, the following protocol is recommended:
-
Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Ethanol is a good starting point. Other potential solvent systems include ethanol/water or toluene/heptane mixtures.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Sublimation: A Solvent-Free Approach
Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas phase, and then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind.[5] This method is particularly suitable for compounds like this compound which, as a polycyclic aromatic hydrocarbon, may have sufficient vapor pressure at elevated temperatures.
| Problem | Potential Cause | Troubleshooting Steps |
| No Sublimation | The temperature is too low, or the vacuum is not sufficient. | - Gradually increase the temperature of the heating mantle.- Ensure all joints are properly sealed and the vacuum pump is functioning correctly. |
| Decomposition | The temperature is too high. | - Reduce the temperature.- Improve the vacuum to allow sublimation at a lower temperature. |
| Product Contamination | Impurities are co-subliming with the product. | - This indicates the impurities have a similar vapor pressure. Consider a preliminary purification by recrystallization or a short column filtration.- A fractional sublimation with a temperature gradient can sometimes separate compounds with different volatilities. |
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Lightly grease the joints and assemble the apparatus with a cold finger.
-
Vacuum Application: Connect the apparatus to a high-vacuum line and evacuate the system.
-
Cooling the Cold Finger: Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The optimal temperature will need to be determined empirically but will be below the melting point of this compound.
-
Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold finger.
-
Product Recovery: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully vent the system and collect the purified crystals from the cold finger.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Preparative HPLC is a high-resolution purification technique that is particularly useful for separating closely related impurities or for obtaining highly pure material for sensitive applications.[6][7]
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution | Inappropriate mobile phase, stationary phase, or gradient. | - Optimize the mobile phase composition and gradient profile at the analytical scale first.- Consider a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | - For basic compounds, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape. |
| Column Overloading | Injecting too much sample for the column dimensions. | - Determine the maximum sample load on an analytical column before scaling up.- Use a larger diameter preparative column. |
| Low Recovery | Product precipitation on the column or incomplete elution. | - Ensure the sample is fully dissolved in the mobile phase.- A strong solvent wash at the end of the run can help elute any remaining compound. |
Based on methods for similar aromatic compounds, a reversed-phase HPLC method is recommended.
-
Analytical Method Development: Develop an analytical scale HPLC method to achieve good separation of this compound from its impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Method Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a suitable solvent like methanol or a methanol/DMSO mixture. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, ≥ 20 mm internal diameter |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized based on analytical separation (e.g., 50-95% B over 20 minutes) |
| Flow Rate | Scaled up from analytical method (e.g., 20-50 mL/min) |
| Detection | UV at 254 nm |
Common Impurities in the Synthesis of this compound
Understanding the potential impurities from the synthetic route is crucial for selecting the appropriate purification method and for analytical characterization. Common synthetic routes to this compound often involve the iodination of dibenzofuran or a cyclization strategy.
| Impurity | Potential Source | Purification Strategy |
| Dibenzofuran (Starting Material) | Incomplete iodination reaction. | Recrystallization or preparative HPLC can effectively separate the less polar dibenzofuran from the product. |
| Di-iododibenzofurans | Over-iodination of dibenzofuran. | These isomers are often more challenging to separate. Preparative HPLC is the most effective technique. |
| Unidentified Polymeric Byproducts | Side reactions during synthesis, especially at elevated temperatures. | These are typically non-volatile and can be removed by sublimation or are often insoluble and can be removed by hot filtration during recrystallization. |
| Residual Solvents | From the reaction or workup. | Drying the purified product under high vacuum. |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. ([Link])
-
Chemistry LibreTexts. 3.6F: Troubleshooting. ([Link])
-
MBiotech. Purification Techniques in Organic Chemistry: A Comprehensive Guide. ([Link])
-
Scribd. Organic Compound Purification Guide. ([Link])
-
Vassar College. Recrystallization. ([Link])
-
Innovation.world. Purification By Sublimation. ([Link])
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. ([Link])
-
Teledyne LABS. The Power of Preparative HPLC Systems. ([Link])
- Google Patents.
-
Labcompare. LABTips: Preparative HPLC for Purification Workflows. ([Link])
-
Agilent. Strategy for Preparative LC Purification. ([Link])
-
Reddit. Purification by Sublimation. ([Link])
-
Organistry. Purification of impurities by preparative HPLC. ([Link])
-
NINGBO INNO PHARMCHEM CO.,LTD. Sourcing this compound: Your Guide to Quality and Reliability. ([Link])
-
Chemistry LibreTexts. Recrystallization. ([Link])
-
Pharmaceutical Technology. How to Approach Preparative LC for Compound Purification in the Research and Development Laboratory. ([Link])
-
University of California, Los Angeles. Recrystallization and Crystallization. ([Link])
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. ([Link])
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. ([Link])
-
Royal Society of Chemistry. Sublimation of Iodine. ([Link])
-
YouTube. Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. ([Link])
-
PubMed. Preparation and isolation of isobenzofuran. ([Link])
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- 3. Separation of Dibenzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Validation & Comparative
A Technical Guide to the 1H and 13C NMR Spectral Analysis of 2-Iododibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-iododibenzofuran. In the absence of directly published experimental spectra for this specific molecule, this document leverages established NMR principles and comparative data from the parent dibenzofuran and related substituted analogs to offer a robust and scientifically grounded predictive analysis. This approach is designed to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Introduction to this compound and its Spectroscopic Characterization
This compound is a halogenated derivative of dibenzofuran, a heterocyclic aromatic compound with a core structure that is a key pharmacophore in various biologically active molecules. The introduction of an iodine atom at the 2-position significantly influences the electronic environment of the dibenzofuran scaffold, making it a valuable intermediate in cross-coupling reactions for the synthesis of more complex derivatives with potential applications in medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By providing detailed information about the chemical environment of individual protons (1H NMR) and carbon atoms (13C NMR), it allows for unambiguous confirmation of molecular structure and purity. This guide will delve into the expected NMR spectral characteristics of this compound, offering a comprehensive reference for researchers working with this compound.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the 1H and 13C nuclei of this compound. These predictions are based on the known spectral data of dibenzofuran and the well-established substituent effects of iodine on aromatic systems. The numbering of the dibenzofuran core is as follows:
Caption: Numbering of the dibenzofuran scaffold.
Predicted 1H NMR Data (in CDCl3, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~ 8.1 - 8.2 | d | J ≈ 2.0 |
| H-3 | ~ 7.5 - 7.6 | dd | J ≈ 8.4, 2.0 |
| H-4 | ~ 7.9 - 8.0 | d | J ≈ 8.4 |
| H-6 | ~ 7.6 - 7.7 | d | J ≈ 8.0 |
| H-7 | ~ 7.3 - 7.4 | t | J ≈ 7.6 |
| H-8 | ~ 7.4 - 7.5 | t | J ≈ 7.6 |
| H-9 | ~ 7.9 - 8.0 | d | J ≈ 8.0 |
Predicted 13C NMR Data (in CDCl3, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 128 - 130 |
| C-2 | ~ 90 - 95 |
| C-3 | ~ 129 - 131 |
| C-4 | ~ 121 - 123 |
| C-4a | ~ 123 - 125 |
| C-5a | ~ 155 - 157 |
| C-6 | ~ 111 - 113 |
| C-7 | ~ 127 - 129 |
| C-8 | ~ 122 - 124 |
| C-9 | ~ 120 - 122 |
| C-9a | ~ 124 - 126 |
| C-9b | ~ 156 - 158 |
Interpretation and Rationale for Predicted Spectra
The predicted chemical shifts are derived from the known NMR data of dibenzofuran and the application of substituent chemical shift (SCS) effects for an iodine atom on an aromatic ring.
1H NMR Spectrum:
-
H-1 and H-3: The iodine at the 2-position will exert a significant electronic effect on the neighboring protons. H-1 is expected to be a doublet with a small meta-coupling to H-3. H-3 will appear as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-1.
-
H-4: This proton will be a doublet due to ortho-coupling with H-3.
-
H-6, H-7, H-8, H-9: These protons on the unsubstituted ring are expected to show chemical shifts and coupling patterns similar to those in the parent dibenzofuran. H-6 and H-9 will be doublets, while H-7 and H-8 will appear as triplets (or more complex multiplets due to mutual coupling).
13C NMR Spectrum:
-
C-2: The most significant effect of the iodine substituent is the large upfield shift of the directly attached carbon, C-2, due to the "heavy atom effect". This is a characteristic feature of iodo-substituted aromatic compounds.
-
C-1 and C-3: The carbons ortho to the iodine (C-1 and C-3) are expected to experience a downfield shift.
-
C-4 and C-9b (ipso-carbons): The carbons para and ipso to the iodine are expected to show smaller shifts compared to the ortho and meta positions.
-
Other Carbons: The carbons in the unsubstituted ring (C-6, C-7, C-8, C-9, C-5a, C-9a) are predicted to have chemical shifts similar to those in dibenzofuran.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak at 7.26 ppm (1H) and 77.16 ppm (13C) can be used for spectral calibration.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both 1H and 13C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
For 1H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For 13C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as 13C is much less sensitive than 1H.
-
Relaxation delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the 1H NMR spectrum to establish connectivity.
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Caption: Experimental workflow for NMR analysis.
Comparative Analysis: this compound vs. Dibenzofuran
A comparison with the NMR data of the parent dibenzofuran highlights the significant influence of the iodine substituent.
| Feature | Dibenzofuran | This compound (Predicted) | Rationale for Difference |
| Symmetry | C2v symmetry (4 1H and 6 13C signals) | Cs symmetry (7 1H and 12 13C signals) | The iodine substituent breaks the molecular symmetry. |
| 1H Chemical Shifts | Aromatic protons typically between 7.3-8.0 ppm. | Deshielding of H-1 and H-3; other protons in similar regions. | Anisotropic and electronic effects of iodine. |
| 13C Chemical Shifts | Aromatic carbons between 111-156 ppm. | Significant upfield shift of C-2 (~90-95 ppm). | Heavy atom effect of iodine. |
This comparative analysis demonstrates that while the fundamental dibenzofuran scaffold remains, the introduction of the iodine atom at the 2-position induces predictable and measurable changes in the NMR spectra, which are crucial for its unambiguous identification.
Conclusion
This technical guide provides a comprehensive overview of the predicted 1H and 13C NMR spectral data for this compound. By leveraging established principles of NMR spectroscopy and comparative data from related compounds, this guide offers a reliable framework for the characterization of this important synthetic intermediate. The detailed experimental protocol and comparative analysis further enhance its utility for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The application of 2D NMR techniques is strongly recommended for definitive structural confirmation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
- Kalman, R. E. (Ed.). (1983). 13C NMR Spectroscopy. John Wiley & Sons.
- Gunther, H. (2013).
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Dibenzofuran. Retrieved from [Link]
Interpreting the Mass Spectrum of 2-Iododibenzofuran: A Comparative Guide for Researchers
For researchers and scientists engaged in drug development and organic synthesis, the unambiguous identification of novel or modified compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular weight determination and structural elucidation. This guide provides an in-depth analysis of the mass spectrum of 2-Iododibenzofuran, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. By comparing its fragmentation pattern with the parent compound, dibenzofuran, we offer a framework for interpreting the mass spectra of substituted dibenzofurans.
The Significance of Mass Spectrometry in Structural Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] In electron ionization (EI) mass spectrometry, high-energy electrons bombard a molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged species.[1][2] The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable information about its molecular weight and structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The data presented and interpreted in this guide are based on standard EI-MS protocols.
Methodology:
-
Sample Introduction: A dilute solution of the analyte (this compound or dibenzofuran) in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of electrons, typically at 70 eV.[2] This energy is sufficient to cause ionization and induce fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Caption: A generalized workflow for Electron Ionization Mass Spectrometry.
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct fragmentation pattern dominated by the loss of the iodine atom.
Predicted Mass Spectrum of this compound:
| m/z | Proposed Fragment Ion | Formula | Interpretation |
| 294 | Molecular Ion [M]+• | [C₁₂H₇IO]+• | The intact ionized molecule. |
| 167 | [M - I]+ | [C₁₂H₇O]+ | Loss of an iodine radical. This is expected to be the base peak. |
| 139 | [M - I - CO]+ | [C₁₁H₇]+ | Subsequent loss of carbon monoxide from the [M - I]+ fragment. |
| 127 | [I]+ | [I]+ | Iodine cation, characteristic of iodinated compounds.[3][4] |
Fragmentation Pathway Analysis:
The primary fragmentation of this compound under EI conditions is the cleavage of the C-I bond, which is the weakest bond in the molecule.[5] This facile cleavage is a characteristic feature of halogenated compounds, with the ease of loss following the trend I > Br > Cl > F.[2]
-
Formation of the Molecular Ion (m/z 294): The initial ionization event removes an electron from the this compound molecule to form the molecular ion, [C₁₂H₇IO]+•. The presence of a clear molecular ion peak is crucial for determining the molecular weight of the compound.
-
Formation of the Base Peak ([M - I]+, m/z 167): The most abundant ion in the spectrum, the base peak, is predicted to be at m/z 167. This corresponds to the loss of an iodine radical (•I) from the molecular ion. The resulting cation, [C₁₂H₇O]+, is a dibenzofuran cation. The high stability of this aromatic cation drives this fragmentation pathway.
-
Subsequent Fragmentation ([M - I - CO]+, m/z 139): The dibenzofuran cation can undergo further fragmentation. A common fragmentation pathway for furan and benzofuran derivatives is the loss of a neutral carbon monoxide (CO) molecule.[6][7] This results in the formation of the [C₁₁H₇]+ ion at m/z 139.
-
Iodine Cation ([I]+, m/z 127): A peak at m/z 127, corresponding to the iodine cation ([I]+), is also expected.[4][5] The presence of this peak is a strong indicator of an iodine-containing compound.
Caption: Predicted fragmentation pathway of this compound.
Comparative Analysis: this compound vs. Dibenzofuran
To understand the influence of the iodine substituent on the fragmentation pattern, it is instructive to compare the mass spectrum of this compound with that of the parent compound, dibenzofuran.[8][9]
Mass Spectrum of Dibenzofuran:
The mass spectrum of dibenzofuran is dominated by the molecular ion peak.
| m/z | Proposed Fragment Ion | Formula | Interpretation |
| 168 | Molecular Ion [M]+• | [C₁₂H₈O]+• | The intact ionized molecule. This is the base peak.[8] |
| 139 | [M - CHO]+ | [C₁₁H₇]+ | Loss of a formyl radical. |
| 113 | [M - CO - C₂H₂]+ | [C₁₀H₅]+ | Loss of carbon monoxide and acetylene. |
Key Differences in Fragmentation:
-
Base Peak: In dibenzofuran, the molecular ion (m/z 168) is the base peak, indicating its high stability.[8] In contrast, for this compound, the base peak is expected to be the [M - I]+ fragment (m/z 167), highlighting the lability of the C-I bond.
-
Dominant Fragmentation Pathway: The fragmentation of dibenzofuran involves the cleavage of the heterocyclic ring system. For this compound, the primary fragmentation is the loss of the substituent, a much lower energy process.
-
Characteristic Ions: The presence of a peak at m/z 127 is unique to the mass spectrum of this compound and serves as a definitive marker for the presence of iodine.
Conclusion
The interpretation of the mass spectrum of this compound is a clear example of how fundamental principles of mass spectrometry can be applied to elucidate the structure of a molecule. The fragmentation pattern is dominated by the facile cleavage of the carbon-iodine bond, leading to a characteristic base peak corresponding to the dibenzofuran cation. Comparison with the mass spectrum of the parent dibenzofuran molecule underscores the profound influence of the halogen substituent on the fragmentation pathways. This guide provides researchers with a robust framework for the analysis of halogenated dibenzofurans and related heterocyclic compounds.
References
-
National Institute of Standards and Technology. (n.d.). Dibenzofuran, octachloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dibenzofuran. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dibenzofuran, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of the West Indies. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Kiontgka, E., & Aalizadeh, R. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2469–2476. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Kiprof, P., & Giumanini, A. G. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. Retrieved from [Link]
-
Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(3), 235–246. Retrieved from [Link]
-
Indira Gandhi National Open University. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Retrieved from [Link]
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- 4. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Spectroscopic Data of 2-Iododibenzofuran and Its Halogenated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 2-iododibenzofuran, a halogenated heterocyclic compound with potential applications in organic synthesis and materials science. In the absence of extensive experimental data for this compound, this document leverages predicted spectroscopic information and compares it with the established data for its parent compound, dibenzofuran, and its 2-bromo and 2-chloro analogs. This comparative approach allows for a deeper understanding of the structural and electronic effects of halogen substitution on the dibenzofuran scaffold.
Introduction to Spectroscopic Characterization
The precise identification and characterization of a molecule are paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy provide a detailed fingerprint of a molecule's structure, connectivity, and electronic properties. For a molecule like this compound, understanding its spectroscopic signature is crucial for confirming its synthesis, assessing its purity, and predicting its reactivity.
This guide will delve into the predicted and experimental spectroscopic data for this compound and its analogs, offering insights into the influence of the halogen substituent on the spectral features.
Molecular Structures
Caption: Molecular structures of Dibenzofuran and its 2-halogenated derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing valuable information about the connectivity and substitution patterns.
¹H NMR Spectroscopy
The ¹H NMR spectrum of dibenzofuran exhibits a complex multiplet pattern in the aromatic region (approximately 7.3-8.0 ppm) due to the coupling of the eight distinct protons[1]. Upon substitution with a halogen at the 2-position, the symmetry of the molecule is broken, leading to more complex splitting patterns.
Predicted ¹H NMR Data Comparison
| Compound | Predicted Chemical Shift Ranges (ppm) | Key Observations |
| Dibenzofuran | 7.3 - 8.0 (multiplets)[1] | Symmetrical pattern. |
| 2-Chlorodibenzofuran | 7.2 - 8.1 | The proton at C1 (ortho to chlorine) is expected to be a doublet, and the proton at C3 (also ortho to chlorine) will also be a doublet, both likely shifted downfield due to the electron-withdrawing nature of chlorine. |
| 2-Bromodibenzofuran | 7.2 - 8.2 | Similar to the chloro-derivative, but with potentially larger downfield shifts for the ortho protons due to the greater electronegativity and size of bromine. |
| This compound | 7.1 - 8.3 | The "heavy atom effect" of iodine can lead to broader signals and more significant downfield shifts for the ortho protons (C1 and C3). The proton at C1 will likely appear as a doublet, and the proton at C3 as a doublet of doublets due to coupling with H1 and H4. |
The introduction of a halogen at the 2-position is predicted to cause a downfield shift for the adjacent protons (H-1 and H-3) due to the electron-withdrawing inductive effect of the halogen. The magnitude of this shift is expected to increase with the electronegativity and size of the halogen (I > Br > Cl).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of dibenzofuran shows six distinct signals for the twelve carbon atoms due to the molecule's symmetry[2]. Halogenation at the 2-position will result in twelve unique carbon signals.
Predicted ¹³C NMR Data Comparison
| Compound | Predicted Chemical Shift Ranges (ppm) | Key Observations |
| Dibenzofuran | 111 - 156[2] | Six signals corresponding to the unique carbons. |
| 2-Chlorodibenzofuran | 90 - 160 | The carbon directly attached to the chlorine (C2) will experience a significant downfield shift. The ortho and para carbons (C1, C3, and C9a) will also be affected. |
| 2-Bromodibenzofuran | 85 - 160 | The C2 carbon will be even further downfield compared to the chloro-derivative due to the larger polarizability of bromine. |
| This compound | 70 - 160 | The C2 carbon will show the most significant downfield shift due to the strong deshielding effect of the iodine atom. This is a key diagnostic signal. |
The most notable feature in the predicted ¹³C NMR spectra of the halogenated compounds is the significant downfield shift of the carbon atom directly bonded to the halogen (C2). This effect is most pronounced for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, characteristic ions.
Experimental and Predicted Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) | Observations |
| Dibenzofuran | 168.19 | 168 (M⁺), 139 ([M-CHO]⁺), 115[3] | The molecular ion is the base peak. Loss of a CHO radical is a characteristic fragmentation. |
| 2-Chlorodibenzofuran | 202.63 | 202/204 (M⁺/M+2⁺), 167 ([M-Cl]⁺), 139 | The presence of chlorine is indicated by the characteristic M⁺/M+2⁺ isotopic pattern in a ~3:1 ratio.[3] |
| 2-Bromodibenzofuran | 247.09 | 246/248 (M⁺/M+2⁺), 167 ([M-Br]⁺), 139 | The presence of bromine is indicated by the M⁺/M+2⁺ isotopic pattern in a ~1:1 ratio.[1] |
| This compound | 294.09 | 294 (M⁺), 167 ([M-I]⁺), 139 | The molecular ion peak is expected to be prominent. The most significant fragmentation will be the loss of the iodine atom to form a stable cation at m/z 167. |
The key diagnostic feature in the mass spectra of the halogenated dibenzofurans is the isotopic pattern of the molecular ion peak. Chlorine gives a characteristic 3:1 ratio for the M⁺ and M+2⁺ peaks, while bromine gives a 1:1 ratio. Iodine is monoisotopic, so only an M⁺ peak is observed. A common fragmentation pathway for all three halogenated compounds is the loss of the halogen atom to form a cation at m/z 167, corresponding to the dibenzofuranyl cation.
Fragmentation Workflow
Caption: General fragmentation pathway for 2-halogenated dibenzofurans in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of IR radiation at specific wavenumbers corresponds to particular functional groups and bond types.
Predicted and Experimental IR Data Comparison
| Compound | C-H Aromatic Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) (X=Cl, Br, I) | Aromatic C=C Stretch (cm⁻¹) |
| Dibenzofuran | ~3060[4] | ~1245[4] | - | ~1600, ~1450[4] |
| 2-Chlorodibenzofuran | ~3070 | ~1250 | ~1050-1100 | ~1600, ~1450 |
| 2-Bromodibenzofuran | ~3070 | ~1250 | ~1000-1050 | ~1600, ~1450 |
| This compound | ~3070 | ~1250 | ~950-1000 | ~1600, ~1450 |
The IR spectra of all four compounds are expected to be dominated by absorptions characteristic of the dibenzofuran core, including aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and a strong C-O-C ether stretch around 1250 cm⁻¹. The key difference will be the presence of a C-X (halogen) stretching vibration in the fingerprint region. The frequency of this vibration decreases with the increasing mass of the halogen (Cl > Br > I).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.
Predicted and Experimental UV-Vis Data Comparison
| Compound | λmax (nm) | Molar Absorptivity (ε) | Observations |
| Dibenzofuran | ~285, ~295, ~305[5][6] | High | Multiple bands corresponding to π-π* transitions within the aromatic system. |
| 2-Chlorodibenzofuran | Red-shifted compared to dibenzofuran | Similar to dibenzofuran | The chlorine atom acts as an auxochrome, causing a slight bathochromic (red) shift of the absorption maxima. |
| 2-Bromodibenzofuran | Red-shifted compared to 2-chlorodibenzofuran | Similar to dibenzofuran | The larger and more polarizable bromine atom leads to a greater red shift compared to chlorine. |
| This compound | Most red-shifted | Similar to dibenzofuran | Iodine, being the most polarizable halogen, is expected to cause the largest bathochromic shift. |
The UV-Vis spectra of the halogenated dibenzofurans are expected to be similar to that of dibenzofuran, with the main absorption bands arising from π-π* transitions. However, the presence of the halogen substituent, acting as an auxochrome, is predicted to cause a bathochromic (red) shift in the absorption maxima. This shift is due to the extension of the conjugated system by the lone pairs of electrons on the halogen atom and is expected to increase with the polarizability of the halogen (I > Br > Cl).
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time are typically required.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a range of mass-to-charge ratios (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory by placing the solid directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.
-
Baseline Correction: Record a baseline spectrum of the solvent-filled cuvette.
-
Sample Spectrum: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε).
Conclusion
This guide provides a comparative overview of the key spectroscopic features of this compound and its chloro and bromo analogs, alongside the parent dibenzofuran. By leveraging predicted data and established spectroscopic principles, we can anticipate the characteristic NMR shifts, mass spectrometric fragmentation patterns, IR vibrational modes, and UV-Vis electronic transitions for this compound. This information is invaluable for researchers working on the synthesis and characterization of this and related compounds, providing a solid foundation for structural verification and purity assessment. The provided experimental protocols offer a practical starting point for obtaining high-quality spectroscopic data in the laboratory.
References
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Unambiguous Assignments for the 1H-NMR Spectrum of Dibenzofuran and Structural Determination of New Isopropyldibenzofurans. (1989). Analytical Sciences, 5(1), 109-112. [Link]
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National Institute of Standards and Technology. (n.d.). Dibenzofuran. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromodibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorodibenzofuran. National Center for Biotechnology Information. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Bromodibenzofuran. In NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran, benzene, naphthalene, and anthracene.... Retrieved from [Link]
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ResearchGate. (n.d.). MPI-UV spectra of dibenzofuran (upper trace) and dibenzodioxion (lower trace).... Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-Iododibenzofuran and 2-Bromodibenzofuran in Cross-Coupling Reactions
For researchers, medicinal chemists, and materials scientists, the dibenzofuran scaffold is a privileged structure, forming the core of numerous pharmaceuticals, natural products, and advanced organic electronic materials.[1][2] The functionalization of this planar, rigid system often relies on palladium-catalyzed cross-coupling reactions, where halogenated dibenzofurans serve as key building blocks. The choice between a bromo or iodo substituent at the 2-position is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.
This in-depth technical guide provides an objective comparison of the reactivity of 2-iododibenzofuran and 2-bromodibenzofuran. We will delve into the fundamental principles governing their differential reactivity, present supporting data from analogous systems, and offer practical, field-proven protocols to guide your experimental design.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The enhanced reactivity of aryl iodides over aryl bromides in the majority of palladium-catalyzed cross-coupling reactions is a well-established principle rooted in the thermodynamics of the carbon-halogen (C-X) bond.[3][4] The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy (BDE) has a direct and significant impact on the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[5][6]
In this step, the palladium(0) catalyst inserts into the C-X bond, forming a palladium(II) intermediate. The lower BDE of the C-I bond in this compound means that less energy is required to break this bond, leading to a lower activation barrier for the oxidative addition step.[5][6] Consequently, reactions with this compound typically proceed faster, at lower temperatures, and may require less sophisticated or lower loadings of the palladium catalyst compared to its bromo-analogue.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side kinetic data for this compound and 2-bromodibenzofuran is sparse in the literature, a wealth of experimental data from closely related heterocyclic and aromatic systems consistently demonstrates the superior reactivity of the iodo-substituted compounds. Below, we summarize the expected performance differences in three of the most widely utilized cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and a boronic acid or ester, is arguably one of the most versatile tools in modern synthesis.[7][8] The reactivity trend for the halide is unequivocally I > Br > Cl.[8]
For a substrate like 2-bromodibenzofuran, successful coupling often requires more forcing conditions. For instance, the Suzuki coupling of the closely related 2-(4-bromophenyl)benzofuran with various arylboronic acids has been shown to proceed in good to excellent yields, but typically requires elevated temperatures (e.g., 80 °C) and a relatively high catalyst loading (3 mol%).[5] In contrast, due to its higher reactivity, this compound is expected to undergo Suzuki-Miyaura coupling under significantly milder conditions, often at or near room temperature, with lower catalyst loadings.[9]
Table 1: Anticipated Conditions for Suzuki-Miyaura Coupling
| Feature | This compound (Expected) | 2-Bromodibenzofuran (Based on Analogy[5]) |
| Reactivity | High | Moderate |
| Typical Temp. | Room Temperature - 60 °C | 80 °C - 100 °C |
| Catalyst Loading | 0.5 - 2 mol% | 2 - 5 mol% |
| Ligand Choice | Standard phosphines (e.g., PPh₃) often suffice | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) may be required |
| Reaction Time | Generally shorter | Generally longer |
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form valuable internal alkynes, a key transformation in the synthesis of conjugated materials and complex natural products.[1][10] The reactivity of the halide partner is critical and follows the same trend: I > OTf > Br >> Cl.[1] This pronounced difference allows for selective couplings; for example, a reaction can be performed on an aryl iodide in the presence of an aryl bromide by carefully controlling the temperature.
Protocols for the Sonogashira coupling of reactive aryl iodides, such as 2-iodo-5-alkylfurans, often proceed smoothly at temperatures ranging from room temperature to 70 °C, using standard Pd/Cu co-catalyst systems.[2] Achieving similar efficiency with 2-bromodibenzofuran would likely necessitate higher temperatures and potentially more specialized catalyst systems to overcome the higher activation energy of the C-Br bond cleavage.
Table 2: Anticipated Conditions for Sonogashira Coupling
| Feature | This compound (Based on Analogy[2]) | 2-Bromodibenzofuran (Expected) |
| Reactivity | High | Moderate to Low |
| Typical Temp. | 25 °C - 70 °C | 70 °C - 110 °C |
| Co-catalyst | CuI is standard | CuI is standard, but catalyst system optimization may be needed |
| Base | Amine bases (e.g., TEA, DIPEA) | Stronger bases may be beneficial |
| Selectivity | High | Potential for side reactions (e.g., Glaser coupling) at higher temperatures |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[11][12] While the reaction has been developed to tolerate a wide range of aryl halides, the underlying principles of reactivity remain. Aryl iodides are generally more reactive substrates.[11] However, the mechanism can be complex, and in some cases, the formation of unreactive palladium-iodide bridged dimers can inhibit catalysis, making aryl bromides or chlorides preferable under specific conditions.[11] Nevertheless, for most standard applications, this compound would be expected to couple with amines under milder conditions than 2-bromodibenzofuran. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands have greatly expanded the scope to include less reactive aryl bromides, but often at the cost of higher temperatures and catalyst loadings.[13]
Table 3: Anticipated Conditions for Buchwald-Hartwig Amination
| Feature | This compound (Expected) | 2-Bromodibenzofuran (Based on Analogy[13]) |
| Reactivity | Generally High | Moderate |
| Typical Temp. | 80 °C - 100 °C | 100 °C - 120 °C |
| Catalyst System | A range of Pd/ligand systems are effective | Often requires specialized bulky phosphine ligands (e.g., XantPhos, t-BuXPhos) |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄) | Strong bases are essential |
| Reaction Time | Typically 4 - 12 hours | Typically 12 - 24 hours |
Mechanistic Insight & Visualization
The differential reactivity is best understood by visualizing the catalytic cycle for a generic cross-coupling reaction, such as the Suzuki-Miyaura coupling. The initial oxidative addition step is where the nature of the halogen has its most profound effect.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
The lower bond energy of the C-I bond in this compound facilitates a more rapid oxidative addition compared to the C-Br bond in 2-bromodibenzofuran, accelerating the entry into the catalytic cycle.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Suzuki-Miyaura coupling of both substrates. As with any reaction, optimization of catalyst, ligand, base, solvent, and temperature is recommended for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Milder Conditions)
This protocol is designed for the more reactive iodo-substrate, leveraging milder conditions for high efficiency.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.015 mmol, 1.5 mol%)
-
Triphenylphosphine (PPh₃) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and PPh₃ in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the water.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromodibenzofuran (More Forcing Conditions)
This protocol, adapted from procedures for similar bromo-aryl-heterocycles, employs more robust conditions to facilitate the activation of the C-Br bond.[5]
Materials:
-
2-Bromodibenzofuran (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-bromodibenzofuran, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry reaction tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Decision workflow for selecting a halogenated dibenzofuran.
Conclusion
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Oxidative Addition of 2-Iodo-5-methylbenzoic Acid to Palladium Complexes. BenchChem.
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2483. [Link]
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National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. [Link]
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ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. BenchChem.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.
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Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Dibenzofuran Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PubMed Central. [Link]
- Pendidikan Kimia. (n.d.).
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide: 2-Iododibenzofuran vs. Other Iodinated Aromatics in Cross-Coupling Reactions
For researchers and professionals in drug development, the strategic construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of this endeavor, with the choice of aryl halide substrate being a critical determinant of success. While simple iodoaromatics like iodobenzene are workhorses in the lab, the functional and structural complexity of molecules often calls for more elaborate building blocks.
This guide provides an in-depth comparison of 2-iododibenzofuran with other common iodinated aromatics, focusing on their relative performance in key cross-coupling reactions. We will move beyond simple procedural descriptions to explore the underlying electronic and steric factors that govern reactivity, offering field-proven insights to inform your experimental design.
The Competitors: A Structural and Electronic Overview
The reactivity of an aryl iodide in a cross-coupling reaction is not solely dictated by the carbon-iodine bond itself. The nature of the aromatic system to which it is attached plays a crucial role, influencing the electron density at the reaction center and presenting unique steric demands.
| Compound | Structure | Key Features |
| Iodobenzene | C₆H₅I | The benchmark aryl iodide. A simple, planar, and relatively non-polar aromatic system. |
| This compound | C₁₂H₇IO | A more complex, rigid, and planar heterocyclic system. The furan's oxygen atom introduces a significant electronic perturbation. |
The dibenzofuran moiety is generally considered electron-rich, which can impact the kinetics of the oxidative addition step—often the rate-determining step in the catalytic cycle.[1] Furthermore, the planar, polycyclic structure of dibenzofuran presents a different steric profile compared to the simple phenyl ring of iodobenzene.
Caption: Structural comparison of iodobenzene and this compound.
Head-to-Head in Cross-Coupling Arenas
The true measure of an aryl iodide's utility is its performance in specific, widely used transformations. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl, primarily due to the decreasing bond dissociation energy of the carbon-halogen bond.[1][2] However, within the class of aryl iodides, subtle structural differences can lead to significant variations in performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most utilized cross-coupling reaction.[3]
-
Reactivity of this compound: As a heteroaromatic halide, this compound is an excellent substrate for Suzuki coupling. The synthesis of 2-aryldibenzofurans, important motifs in materials science and medicinal chemistry, is readily achieved. While direct comparative kinetic data is sparse, the electronic nature of the dibenzofuran ring generally allows for efficient coupling under standard conditions, often comparable to or slightly slower than simple, unactivated iodobenzene. Some studies on heteroaryl compounds suggest that highly active catalyst systems are beneficial.[4]
-
Iodobenzene: Serves as an excellent electrophilic partner due to the high reactivity of the C-I bond, often proceeding under mild conditions.[3]
Comparative Data: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | - | WEB¹ | RT | 0.5 | 95 |
| 2-(4-Bromophenyl)benzofuran² | 4-Methoxyphenylboronic acid | Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91 |
| 2-Bromo-4-iodopyridine³ | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | High |
¹WEB = Water Extract of Banana. A green solvent system. Data from a ligand-free protocol.[5] ²Analogous heteroaromatic system to demonstrate typical conditions. Note the substrate is a bromo-analogue, but the conditions are representative for heteroaryl couplings.[6] ³Demonstrates selective coupling at the iodo-position on a dihalopyridine, underscoring the high reactivity of the C-I bond.[7]
Heck Reaction
The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[8][9]
-
Reactivity of this compound: The synthesis of benzofuran derivatives through Heck-type pathways is a well-established and powerful method.[10][11] this compound is expected to be a highly competent substrate, with the reaction proceeding efficiently. The steric bulk of the dibenzofuran core may influence the regioselectivity of the alkene insertion step compared to iodobenzene.
-
Iodobenzene: Reacts readily with a variety of alkenes. The arylation of 2,3-dihydrofuran with iodobenzene, for example, has been studied extensively.[12]
Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[13][14]
-
Reactivity of this compound: This reaction is particularly relevant as it provides a direct route to synthesizing substituted benzofurans and related heterocycles through coupling-cyclization cascades.[15][16][17] The high reactivity of the C-I bond on the dibenzofuran core makes it an ideal starting point for such transformations.
-
Iodobenzene: Acts as an efficient coupling partner, allowing for the synthesis of arylalkynes, which are crucial intermediates in drug discovery.[3] The reaction generally proceeds under mild conditions, often at room temperature.[14]
Mechanistic Considerations: Why Structure Matters
The differences in reactivity can be rationalized by examining the canonical palladium catalytic cycle. The structure of the aryl iodide directly impacts the initial, and often rate-limiting, oxidative addition step.
Caption: Generalized catalytic cycle for cross-coupling reactions.
-
Oxidative Addition (Ar-I → Ar-Pd(II)-I): The C-I bond of this compound is readily cleaved by the Pd(0) catalyst. The electron-rich nature of the dibenzofuran ring can modulate the electron density on the palladium center in the resulting Pd(II) complex, potentially influencing the subsequent steps.
-
Transmetalation & Reductive Elimination: While less directly impacted by the aryl iodide's initial structure, the steric bulk of the dibenzofuranyl group compared to a phenyl group can affect the rate of reductive elimination, the final step where the new C-C bond is formed and the product is released.[18][19]
Practical Guide: Experimental Protocols
Trustworthy protocols are self-validating. Below is a detailed, generalized procedure for a Suzuki-Miyaura coupling, which can be adapted for either this compound or a simpler aryl iodide like iodobenzene, allowing for a direct comparison in your own laboratory setting.
General Protocol for Suzuki-Miyaura Coupling
This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the catalyst.[20]
Materials and Equipment:
-
Substrates: this compound (or Iodobenzene), desired arylboronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).
-
Solvents: Anhydrous 1,4-Dioxane (or Toluene) and Degassed Deionized Water.
-
Glassware: Schlenk flask or a round-bottom flask equipped with a condenser and magnetic stir bar.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine the aryl iodide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the required time (typically 4-12 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.[20]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Senior Scientist's Perspective and Conclusion
While iodobenzene remains a reliable and cost-effective choice for introducing a simple phenyl group, this compound emerges as a superior substrate when the synthetic goal is the creation of more complex, rigid heterocyclic scaffolds.
Choose this compound when:
-
The target molecule requires the dibenzofuran core for biological activity or material properties.
-
You are performing a domino reaction, such as a Sonogashira coupling followed by an intramolecular cyclization, to build fused ring systems.[16][17]
-
The planarity and extended π-system of the dibenzofuran are desirable for the final product's characteristics.
Choose simpler iodoaromatics (like Iodobenzene) when:
-
A simple aryl group is being introduced.
-
Cost and availability of the starting material are primary concerns.
-
The reaction is in an early, exploratory phase where a benchmark substrate is needed.
Ultimately, the choice between this compound and other iodinated aromatics is a strategic one. By understanding the interplay of electronic and steric effects, and by leveraging robust, adaptable protocols, researchers can confidently select the optimal building block to accelerate their synthetic campaigns and achieve their molecular design goals.
References
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- Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
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- ACS Publications. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones.
- PubMed Central. (2024, April 10). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling.
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- BenchChem. (n.d.). Mechanistic studies comparing the reaction pathways of similar iodinated aromatic compounds.
- ACS Publications. (2022, July 14). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry.
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- ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- BenchChem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
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- NIH. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
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- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions.
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- Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
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- YouTube. (2021, February 20).
- ResearchGate. (2025, August 10). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions.
- Taylor & Francis. (n.d.). Iodobenzene – Knowledge and References.
- ResearchGate. (2025, August 10). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution.
- BenchChem. (n.d.). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- NIH. (n.d.).
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-Bromo- vs. 2-Iodo-5-butylfuran in Key Cross-Coupling and Metallation Reactions.
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A Comparative Guide to the Definitive Structural Validation of 2-Iododibenzofuran: The Primacy of X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. For synthetic intermediates like 2-Iododibenzofuran—a key building block for complex organic molecules—absolute certainty in its structure is not merely an academic exercise; it is a prerequisite for the success of any subsequent research and development. While numerous analytical techniques provide valuable structural clues, single-crystal X-ray crystallography remains the unequivocal gold standard, offering a direct and unambiguous visualization of the molecular architecture.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of this compound. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how a synergistic multi-technique approach creates a self-validating system, ensuring the highest degree of scientific integrity.
The Gold Standard: Single-Crystal X-ray Crystallography
Experimental Protocol: A Pathway to Atomic Resolution
The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous execution.
Part 1: Synthesis and Crystallization of this compound
A plausible synthetic route involves the cyclization of o-arylphenols. An efficient method utilizes a copper-iodide mediated sequential iodination and cycloetherification, which can produce 2- or 4-iododibenzofurans from the corresponding precursors.[7]
-
Synthesis: An o-arylphenol is subjected to reaction with a copper(I) iodide catalyst and an iodine source in a suitable solvent. The reaction proceeds through a sequential C-H bond iodination and an intramolecular C-O bond formation to yield the iododibenzofuran scaffold.[7]
-
Purification: The crude product is purified using column chromatography on silica gel to isolate the this compound isomer.
-
Crystallization: High-quality single crystals are paramount. This is often the most challenging step, relying on a degree of art and empirical screening. A common and effective method is slow evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent system (e.g., dichloromethane/hexane) to achieve saturation.
-
Loosely cover the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.
-
As the solution becomes supersaturated, crystals will begin to form. The goal is to grow a single, defect-free crystal of appropriate size (typically 0.1-0.3 mm).
-
Part 2: Data Collection and Structure Solution
-
Crystal Mounting & Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed on the X-ray diffractometer (e.g., a Bruker SMART APEXII CCD diffractometer).[1][2][3] A quick screening is performed to assess crystal quality and determine the unit cell parameters.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations, leading to higher quality data.[2] It is then rotated in a beam of monochromatic X-rays, and a series of diffraction patterns are collected by the detector.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure.
-
Data Reduction: Programs like SAINT are used to integrate the raw diffraction intensities and apply corrections.[1][2][3]
-
Structure Solution: The "phase problem" is solved using direct methods with software such as SHELXS97 to generate an initial electron density map and atomic model.[1][2][3][8]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method in a program like SHELXL97.[1][2][3][8] This process optimizes atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, high-resolution structure.
-
Data Presentation: The Crystallographic Fingerprint
The output of a successful crystallographic experiment is a rich dataset that unequivocally defines the molecule. The table below shows typical parameters obtained for analogous iodinated benzofuran structures, which would be expected for this compound.
| Parameter | Representative Value (from C₁₅H₁₀FIO₂S)[2][4] | Significance |
| Chemical Formula | C₁₂H₇IO | Confirms elemental composition. |
| Formula Weight | 294.09 g/mol | Molecular mass of the asymmetric unit. |
| Crystal System | Triclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P -1 | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | a = 8.1348, b = 8.6378, c = 10.8350 | Unit cell dimensions. |
| α, β, γ (°) | α = 86.063, β = 82.088, γ = 66.408 | Unit cell angles. |
| Volume (ų) | 690.99 | Volume of the unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| R[F² > 2σ(F²)] | 0.021 | The R-factor, a measure of agreement between the model and data (lower is better). |
| Data / Restraints / Parameters | 3450 / 0 / 182 | Indicates the completeness and complexity of the refinement. |
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography is definitive, it is not performed in isolation. Other spectroscopic techniques are essential for initial characterization, reaction monitoring, and for providing complementary data that must be consistent with the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in solution. For this compound, ¹H and ¹³C NMR would provide the primary evidence of its formation and purity.
-
Expertise & Causality: The iodine atom exerts a strong electronic and anisotropic effect, influencing the chemical shifts of nearby protons and carbons. The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (7.0 - 8.5 ppm).[9] The connectivity can be confirmed using 2D NMR experiments like COSY and HMBC. The ¹³C spectrum will show a signal for the iodine-bearing carbon at a characteristic chemical shift, distinguishable from other aromatic carbons.[10]
| Technique | Predicted Data for this compound | Purpose |
| ¹H NMR | Aromatic Protons: 7.0 - 8.5 ppm (complex multiplets) | Confirms the presence and connectivity of protons on the dibenzofuran core. |
| ¹³C NMR | Aromatic Carbons: 110 - 160 ppm; Iodine-bearing Carbon (C2): ~90-100 ppm | Confirms the carbon skeleton and identifies the site of iodination. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its exact elemental composition.
-
Expertise & Causality: Electron Ionization (EI) mass spectrometry would show a prominent molecular ion peak ([M]⁺). A key diagnostic feature for an iodine-containing compound is the monoisotopic nature of iodine (¹²⁷I), meaning there will be no M+2 peak as seen with chlorine or bromine compounds.[11] The fragmentation pattern can also provide structural clues; for instance, the loss of an iodine radical is a common fragmentation pathway for iodo-aromatic compounds.[11][12]
| Technique | Predicted Data for this compound | Purpose |
| HRMS (ESI/EI) | Calculated m/z for [C₁₂H₇IO]⁺: 293.9593 | Provides exact mass, confirming the elemental formula. |
| MS (EI) | Molecular Ion Peak: m/z = 294; Key Fragment: m/z = 167 ([M-I]⁺) | Confirms molecular weight and provides structural clues from fragmentation. |
Computational Chemistry (Density Functional Theory)
Theoretical calculations serve as a powerful predictive and validation tool. By modeling the molecule in silico, we can predict its properties and compare them against experimental results.
-
Expertise & Causality: Using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)), one can perform a geometry optimization to predict the molecule's lowest energy conformation.[13][14][15] This theoretical structure, including bond lengths and angles, can be directly compared to the experimental results from X-ray crystallography. Furthermore, NMR chemical shifts and vibrational frequencies (IR) can be calculated, providing a theoretical benchmark for the experimental spectra.[13][15]
Visualizing the Workflow: A Synergistic Approach
The validation of a chemical structure is not a linear process but an integrated workflow where each technique informs and corroborates the others. This creates the self-validating system essential for scientific trustworthiness.
Caption: The logical convergence of analytical techniques for structural validation.
Conclusion
While NMR, Mass Spectrometry, and computational methods are indispensable tools in the chemist's arsenal for characterizing this compound, they collectively build a hypothesis about the molecular structure. Single-crystal X-ray crystallography is the definitive experiment that tests and unequivocally proves this hypothesis. It provides the ground truth of atomic arrangement, against which all other data must be reconciled. For researchers and drug development professionals, relying on this integrated, multi-technique approach, with X-ray crystallography as the final arbiter, ensures the foundational accuracy required for advancing science and developing new technologies.
References
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Title: 2-(4-Fluorophenyl)-5-iodo-3-isopropylsulfinyl-1-benzofuran. Source: PMC - NIH. URL: [Link]
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Title: Benzofuran synthesis through iodocyclization reactions: recent advances. Source: MedCrave online. URL: [Link]
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Title: Crystal structure of 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran. Source: PMC - NIH. URL: [Link]
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Title: 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. Source: NIH. URL: [Link]
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Title: Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. Source: ResearchGate. URL: [Link]
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Title: Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. Source: ACS Publications. URL: [Link]
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Title: A convenient synthesis of two dibenzofurans. Source: SciSpace. URL: [Link]
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Title: Experimental procedures, characterization data and copies of NMR spectra. Source: Beilstein Journals. URL: [Link]
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Title: Crystal structure of 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran. Source: ResearchGate. URL: [Link]
-
Title: (PDF) Crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. Source: ResearchGate. URL: [Link]
-
Title: The crystal structure of (2-butyl-benzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, C19H16I2O3. Source: ResearchGate. URL: [Link]
-
Title: The crystal structure of 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran, C24H24I2O2. Source: ResearchGate. URL: [Link]
-
Title: A Density Functional Theory Study. Source: Physical Chemistry Research. URL: [Link]
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Title: 6-Iodo-3-(5-methylfuran-2-yl)-2-benzofuran-1(3H)-one - Optional[MS (GC)] - Spectrum. Source: SpectraBase. URL: [Link]
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Title: Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Source: PMC - NIH. URL: [Link]
-
Title: 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Source: PubMed. URL: [Link]
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Title: Chemical structures of isobenzofurans. | Download Scientific Diagram. Source: ResearchGate. URL: [Link]
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Title: mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Source: docbrown.info. URL: [Link]
-
Title: Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... Source: ResearchGate. URL: [Link]
-
Title: Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Source: SciSpace. URL: [Link]
-
Title: X-ray crystal structure of compound 4d. | Download Scientific Diagram. Source: ResearchGate. URL: [Link]
-
Title: X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one | Request PDF. Source: ResearchGate. URL: [Link]
-
Title: (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Source: ResearchGate. URL: [Link]
-
Title: (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Source: MDPI. URL: [Link]
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A Comparative Guide to Analytical Techniques for Confirming 2-Iododibenzofuran Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the purity of chemical intermediates is paramount. 2-Iododibenzofuran, a key building block in the synthesis of complex organic molecules, is no exception. Its isomeric purity and the absence of residual starting materials or byproducts directly impact the yield, purity, and efficacy of the final active pharmaceutical ingredient (API) or functional material. This guide provides a comprehensive comparison of the primary analytical techniques for the rigorous purity assessment of this compound, offering field-proven insights and detailed methodologies to ensure the integrity of your research.
The choice of an analytical technique is not merely a procedural step but a strategic decision that influences the reliability of your results. This guide will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA), providing a comparative framework to select the most appropriate method for your specific needs, from routine quality control to in-depth impurity profiling.
Potential Impurities in the Synthesis of this compound
A thorough understanding of potential impurities is the foundation of a robust analytical strategy. The synthesis of this compound typically proceeds through electrophilic iodination of dibenzofuran or related precursors. Consequently, the following impurities are plausible:
-
Unreacted Starting Materials: Residual dibenzofuran.
-
Regioisomers: 3-Iododibenzofuran and 4-Iododibenzofuran, which can be challenging to separate from the desired product.
-
Over-iodinated Products: Di-iododibenzofurans and other poly-iodinated species.
-
Residual Reagents and Solvents: Traces of the iodinating agent (e.g., N-Iodosuccinimide) and reaction solvents.
Each analytical technique discussed below offers a unique lens through which to view the purity of this compound, with varying degrees of sensitivity and specificity for these potential contaminants.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and quantitative accuracy. For a non-volatile compound like this compound, reverse-phase HPLC is the method of choice.
Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.
Experimental Protocol: A Starting Point for Method Development
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point for aromatic compounds.[3][4] A typical starting condition could be 70:30 (v/v) acetonitrile:water. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Determined by acquiring a UV spectrum of this compound. Aromatic compounds typically have strong absorbance in the 220-280 nm range. A wavelength of maximum absorbance should be chosen for optimal sensitivity.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of regioisomers or other impurities will manifest as separate peaks, and their retention times can provide clues to their relative polarities. For definitive identification of unknown peaks, HPLC can be coupled with a mass spectrometer (LC-MS).[3]
Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Separation and Identification
For compounds that are thermally stable and sufficiently volatile, GC-MS offers exceptional separation efficiency and the definitive identification of impurities through mass spectral data.[5] this compound, with its rigid aromatic structure, is a suitable candidate for this technique.
Principle: The sample is vaporized and separated in a long capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Experimental Protocol: A Framework for Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for persistent organic pollutants.[2][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[2]
-
Oven Temperature Program: A temperature gradient is typically employed. For example, start at 150 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.[2]
-
Injector Temperature: 280 °C in splitless mode for trace analysis.[2]
-
Mass Spectrometry Conditions:
Data Interpretation: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library of spectra for identification. The molecular ion peak of this compound should be observed at m/z 294. The isotopic pattern of iodine (a single stable isotope at 127 amu) will be evident. Regioisomers will likely have very similar mass spectra but should be separable by their retention times on an appropriate GC column.
Workflow for GC-MS purity analysis and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective on Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides a unique quantitative and qualitative assessment of purity.[7][8]
Principle: NMR detects the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure. The area under an NMR signal is directly proportional to the number of nuclei it represents, allowing for quantitative analysis (qNMR).
Experimental Protocol: Key Considerations
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The aromatic region (typically 7-8.5 ppm) will be of particular interest. Impurities, such as regioisomers or unreacted dibenzofuran, will exhibit distinct sets of signals.
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The carbon directly attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect.
-
Quantitative NMR (qNMR): For a highly accurate purity assessment, a certified internal standard of known purity is added to the sample. By comparing the integral of a known proton signal from the analyte to a signal from the internal standard, the absolute purity can be calculated.
Data Interpretation: The ¹H NMR spectrum of pure this compound is expected to show a complex but well-defined pattern of signals in the aromatic region. The presence of additional, smaller signals indicates impurities. For example, the highly symmetric dibenzofuran would show a simpler spectrum, making it easily identifiable as an impurity. Regioisomers will have different splitting patterns and chemical shifts.
Elemental Analysis: The Fundamental Purity Check
Elemental analysis provides the mass fractions of carbon, hydrogen, and heteroatoms (in this case, iodine and oxygen) in a sample.[9][10] It serves as a fundamental confirmation of the empirical formula and can indicate the presence of inorganic impurities or residual solvents.
Principle: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O) are quantified. The iodine content is typically determined by titration or other methods after combustion.
Data Interpretation: The experimentally determined percentages of C, H, and I are compared to the theoretical values for the molecular formula of this compound (C₁₂H₇IO). A deviation of more than ±0.4% may suggest the presence of impurities.[9] For instance, the presence of dibenzofuran as an impurity would lead to a lower than expected iodine percentage and a higher carbon percentage.
Comparative Overview of Analytical Techniques
| Technique | Principle | Advantages | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning | Robust, quantitative, widely available, suitable for non-volatile compounds.[4] | Requires reference standards for impurity identification, moderate resolution for some isomers. | Routine purity checks, quantification of known impurities. |
| GC-MS | Volatility and mass-to-charge ratio | High separation efficiency for isomers, definitive identification of volatile impurities.[5] | Requires the analyte to be thermally stable and volatile, potential for degradation of labile compounds. | Impurity profiling, identification of unknown volatile impurities, isomer separation. |
| NMR Spectroscopy | Nuclear magnetic resonance | Provides detailed structural information, quantitative (qNMR), does not require a reference standard for every impurity.[7][8] | Lower sensitivity than chromatographic methods, complex spectra can be difficult to interpret, may not detect non-NMR active impurities. | Structural confirmation, identification and quantification of major impurities, analysis of regioisomers. |
| Elemental Analysis | Combustion and detection of elemental composition | Confirms empirical formula, detects inorganic impurities and residual solvents.[9][10] | Provides no information on the nature of organic impurities, not suitable for trace analysis. | Fundamental confirmation of composition, assessment of overall purity. |
Conclusion and Expert Recommendations
For a comprehensive and robust assessment of this compound purity, a multi-technique approach is strongly recommended.
-
For routine quality control and quantification, a validated HPLC-UV method is the industry standard, providing reliable and reproducible purity values.
-
To identify and characterize unknown impurities and resolve regioisomers, GC-MS is the superior technique, offering unparalleled separation and structural information for volatile compounds.
-
NMR spectroscopy is essential for the definitive structural confirmation of the primary compound and can be a powerful tool for identifying and quantifying major organic impurities without the need for individual reference standards.
-
Elemental analysis serves as a crucial, albeit less specific, orthogonal check on the overall purity and elemental composition of the synthesized material.
By judiciously selecting and combining these analytical techniques, researchers, scientists, and drug development professionals can confidently establish the purity of this compound, ensuring the quality and integrity of their subsequent research and development efforts.
References
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Wikipedia contributors. (2023). Organoiodine chemistry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... Retrieved from [Link]
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LCGC International. (n.d.). Comprehensive Analysis of Persistent Organic Pollutants in Complex Matrices Using GC with High-Performance TOF-MS. Retrieved from [Link]
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Wikipedia contributors. (2023). Hypervalent organoiodine compounds. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Retrieved from [Link]
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PubMed. (n.d.). A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry. Retrieved from [Link]
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Welch. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Agilent. (2016). GC-MS/MS Analysis of Persistent Organic Pollutants in Small Volumes of Human Plasma. Retrieved from [Link]
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News-Medical.net. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
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Chromatography Today. (2022). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. Retrieved from [Link]
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ZirChrom. (2004). HPLC Method Development Guide. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-Iododibenzofuran Derivatives
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the dibenzofuran core represents a "privileged scaffold"—a molecular framework that is recurrent in biologically active compounds. Its rigid, planar structure and unique electronic properties make it an ideal starting point for designing novel therapeutics. When this scaffold is modified, particularly through halogenation, its biological profile can be dramatically altered. The introduction of an iodine atom at the 2-position of the dibenzofuran ring is of particular interest. Iodine, the largest and most polarizable of the stable halogens, can significantly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity, often through specific interactions like halogen bonding.
This guide provides a comparative analysis of the biological activities associated with 2-iododibenzofuran derivatives and their close structural analogs. While direct experimental data for this compound itself is emerging, a robust understanding of its potential can be synthesized by examining related halogenated dibenzofurans and benzofurans. We will delve into the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.
Anticancer Activity: Targeting Malignant Proliferation
Dibenzofuran derivatives have shown considerable promise as anticancer agents, with many exhibiting potent cytotoxicity against a range of human cancer cell lines. Halogenation is a key strategy employed to enhance this activity.
Causality in Experimental Design
The decision to test these compounds against cancer cell lines stems from the structural similarities of the dibenzofuran core to natural products known to possess antiproliferative properties. The primary hypothesis is that these planar, aromatic systems can intercalate with DNA or, more commonly, fit into the ATP-binding pockets of key enzymes that regulate cell growth and survival, such as protein kinases.[1][2]
Comparative Performance of Halogenated Analogs
While specific IC50 values for this compound are not yet widely published, data from closely related halogenated benzofuran and dibenzofuran derivatives provide a strong rationale for its investigation. The presence of a halogen often correlates with increased potency.
| Compound Class/Derivative | Cancer Cell Line | Potency (IC₅₀) | Reference |
| Bromo-benzofuran derivative | HL-60 (Leukemia) | 0.1 µM | [3] |
| Bromo-benzofuran derivative | K562 (Leukemia) | 5.0 µM | [3] |
| Dibenzofuran derivative (Lead Compound 44) | MV4-11 (AML) | Low micromolar | [1] |
| Benzofuran-2-carboxamide derivative | A549 (Lung) | 0.57 µM | [4] |
| Benzofuran-2-carboxamide derivative | HeLa (Cervical) | 0.73 µM | [4] |
| 3-Methylbenzofuran derivative | A549 (Lung) | 1.48 µM | [4] |
This table showcases the potent anticancer activity of halogenated and other substituted benzofuran/dibenzofuran derivatives, suggesting that iodinated analogs are highly promising candidates.
Mechanism of Action: Kinase Inhibition
A primary mechanism by which dibenzofurans exert their anticancer effects is through the inhibition of protein kinases, particularly those overexpressed in cancer cells like Pim kinases and Cdc2-like kinases (CLK1).[1][2] These enzymes are crucial for cell cycle progression and survival, making them validated targets for antitumor therapy.[1] The dibenzofuran scaffold acts as an ATP-competitive inhibitor, occupying the site where ATP would normally bind, thereby preventing the phosphorylation of downstream substrates and halting proliferation signals.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a self-validating system for assessing the in vitro cytotoxicity of a compound.
-
Cell Culture: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to allow for multiple cell doubling times, ensuring that any antiproliferative effects are observable.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value—the concentration required to inhibit cell growth by 50%.[5]
Antimicrobial Activity: A Defense Against Pathogens
The intrinsic antimicrobial properties of iodine are well-documented. Incorporating iodine into a dibenzofuran scaffold presents a novel strategy for developing antimicrobial agents with potentially unique mechanisms and improved pharmacological profiles.
Causality in Experimental Design
The rationale for investigating these compounds is twofold: 1) Iodine itself is a potent biocide, and 2) The dibenzofuran core provides a lipophilic carrier that may facilitate the compound's entry into microbial cells. The hypothesis is that the iodinated dibenzofuran will exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, and potentially fungi.
Comparative Performance of Related Compounds
Hydrophobic benzofuran analogs have demonstrated significant antibacterial efficacy, suggesting that the lipophilic nature of the dibenzofuran core is advantageous for antimicrobial activity.
| Compound Class/Derivative | Microbial Strain | Potency (MIC₈₀) | Reference |
| Hydrophobic benzofuran analog | Escherichia coli | 0.39 - 3.12 µg/mL | [6][7] |
| Hydrophobic benzofuran analog | Staphylococcus aureus | 0.39 - 3.12 µg/mL | [6][7] |
| Hydrophobic benzofuran analog | Bacillus subtilis | 0.39 - 3.12 µg/mL | [6][7] |
| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 µg/mL (MIC) | [8] |
MIC: Minimum Inhibitory Concentration. The potent activity of these analogs provides a strong basis for evaluating this compound derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This workflow is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Enzyme Inhibition: Modulating Biological Pathways
Beyond kinases, the benzofuran and dibenzofuran scaffolds have been successfully employed to design inhibitors for a variety of other enzymes implicated in disease. This versatility underscores the potential of this compound derivatives as targeted therapeutic agents.
Comparative Performance as Enzyme Inhibitors
The structural motif of benzofuran is a bioisosteric analog of other important heterocycles like indazole, which is present in many clinically approved kinase inhibitors.[9] This principle has guided the development of benzofuran-based inhibitors for several enzyme classes.
| Compound Class | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |
| Benzofuran-based derivatives | VEGFR-2 | IC₅₀ = 0.058 µM | Cancer | [9] |
| Benzofuran-piperazine hybrids | CDK2 | IC₅₀ = 40.91 nM | Cancer | [10] |
| 2-Arylbenzofuran derivatives | Acetylcholinesterase | IC₅₀ = 0.086 µM | Alzheimer's Disease | [11][12] |
| 2-Arylbenzofuran derivatives | BACE1 | IC₅₀ = 0.043 µM | Alzheimer's Disease | [11][12] |
| 2-Acylbenzofuran derivatives | α-Glucosidase | IC₅₀ = 6.50 µM | Diabetes | [13] |
This table highlights the broad applicability of the benzofuran scaffold in designing potent enzyme inhibitors, suggesting that this compound could be similarly adapted.
Mechanism of Action & The Role of Iodine
In enzyme inhibition, the goal is to achieve high-affinity binding to the target's active site. The iodine atom in a this compound derivative can play a crucial role here. It can form a halogen bond —a highly directional, non-covalent interaction between the electrophilic region of the iodine and a nucleophilic site (like a carbonyl oxygen or a nitrogen) on an amino acid residue in the enzyme's active site. This can significantly increase binding affinity and selectivity compared to non-halogenated or even other halogenated analogs.
Experimental Protocol: General Kinase Inhibition Assay (Luminescence-based)
This protocol measures the remaining ATP after a kinase reaction, providing an indirect measure of enzyme activity.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and the this compound derivative at various concentrations.
-
Initiate Reaction: Add a solution containing ATP to start the kinase reaction. The concentration of ATP should be at or near its Km for the enzyme to ensure sensitivity to competitive inhibitors.[14] Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Stop Reaction & Detect ATP: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a light signal proportional to the amount of remaining ATP.
-
Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.
-
Analysis: A lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition. A higher light signal indicates lower kinase activity and stronger inhibition. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[15]
Conclusion and Future Directions
The collective evidence from related halogenated benzofuran and dibenzofuran structures strongly suggests that this compound derivatives are a promising class of compounds with significant potential in oncology, infectious disease, and the treatment of enzyme-driven pathologies. The unique properties of the iodine atom—its size, polarizability, and ability to form strong halogen bonds—provide a compelling rationale for their synthesis and evaluation.
Future research must focus on building a dedicated library of this compound derivatives to establish concrete structure-activity relationships (SAR). Systematic evaluation of these compounds using the protocols outlined in this guide will be critical to validate their therapeutic potential and identify lead candidates for further preclinical development. The path forward lies in leveraging this privileged, iodinated scaffold to design the next generation of targeted therapies.
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
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Previously reported benzofuran derivatives VII–XII with anti-tumour and kinase inhibition activities. (n.d.). ResearchGate. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]
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Synthesis and antimicrobial evaluation of new benzofuran derivatives. (2012). PubMed. [Link]
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Synthesis and biological evaluation of 2-acylbenzofuranes as novel α-glucosidase inhibitors with hypoglycemic activity. (2017). PubMed. [Link]
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Anticancer therapeutic potential of benzofuran scaffolds. (2023). PubMed Central. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PubMed Central. [Link]
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Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). PubMed Central. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). PubMed. [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (2021). MDPI. [Link]
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The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]
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The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (n.d.). National Institutes of Health. [Link]
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Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). PubMed. [Link]
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Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. (n.d.). PubMed Central. [Link]
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Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). National Institutes of Health. [Link]
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Synthesis, characterization, molecular docking of some novel Benzofuran Chalcone Derivative and their Evaluation of invitro A. (n.d.). IJNRD. [Link]
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Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. [Link]
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IC50 Determination. (n.d.). edX. [Link]
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Synthesis and antimicrobial activity of some benzofuran derivatives. (1995). PubMed. [Link]
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Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (2014). RSC Publishing. [Link]
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Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles. (2009). PubMed. [Link]
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A Comparative Guide to Suzuki and Stille Reactions for the Functionalization of 2-Iododibenzofuran
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, dibenzofuran and its derivatives are privileged scaffolds due to their presence in various natural products and their utility as building blocks for organic light-emitting diodes (OLEDs) and other advanced materials. The carbon-carbon bond-forming reactions at the 2-position of the dibenzofuran core are of particular interest. This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling methods, the Suzuki-Miyaura and the Stille reactions, for the derivatization of 2-iododibenzofuran.
Mechanistic Overview: A Tale of Two Transmetalations
Both the Suzuki and Stille reactions are powerful tools for creating C(sp²)–C(sp²) bonds and share a common mechanistic framework involving a palladium catalyst.[1] The catalytic cycles for both reactions proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.[4][5] This initial step is generally considered the rate-determining step in many cross-coupling reactions.[4]
-
Transmetalation: This is the key step where the two reactions diverge. An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are then eliminated to form the final product with a new carbon-carbon bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
The Suzuki Coupling Catalytic Cycle
In the Suzuki reaction, the organometallic partner is an organoboron compound, typically a boronic acid or a boronic ester.[4] A crucial requirement for the Suzuki reaction is the presence of a base, which activates the organoboron species to facilitate transmetalation.[6]
Caption: The catalytic cycle of the Suzuki coupling reaction.
The Stille Coupling Catalytic Cycle
The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner.[3] Unlike the Suzuki reaction, the Stille coupling does not typically require a base for the transmetalation step to proceed.[7]
Caption: The catalytic cycle of the Stille coupling reaction.
Head-to-Head Comparison for this compound
The choice between Suzuki and Stille coupling for the functionalization of this compound depends on several factors, including the desired coupling partner, functional group tolerance, and considerations of toxicity and waste disposal.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters)[4] | Organotin compounds (stannanes)[3] |
| Toxicity of Reagents | Boronic acids are generally of low toxicity.[8] | Organotin compounds are highly toxic (neurotoxins).[3][9][10] |
| Byproducts | Boron-based, often water-soluble and easily removed. | Toxic organotin halides, which can be difficult to remove completely.[11][12] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] Can often be run in aqueous or biphasic solvent systems.[13] | Generally does not require a base. Anhydrous conditions are common. Additives like CuI or LiCl may be used to accelerate the reaction.[11][14] |
| Functional Group Tolerance | Broad, but sensitive to acidic protons due to the basic conditions.[7] | Very broad, tolerates a wide range of functional groups, including those sensitive to bases.[11][14] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation and trimerization.[15] Boronic esters offer improved stability.[8][16] | Organostannanes are generally stable to air and moisture.[3] |
| Availability of Reagents | A vast library of boronic acids and esters is commercially available. | A wide variety of organostannanes is also commercially available.[3] |
| Workup and Purification | Generally straightforward. | Can be challenging due to the need to remove toxic tin byproducts.[11][12] |
Experimental Protocols
Below are representative, step-by-step protocols for the Suzuki and Stille coupling of this compound with phenylboronic acid and tributyl(phenyl)stannane, respectively.
Suzuki Coupling Protocol
This protocol is a general procedure based on common practices for Suzuki-Miyaura couplings of aryl iodides.[17]
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Step-by-Step Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Add a 4:1 mixture of dioxane and water as the solvent.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-6 mol%).
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-phenyldibenzofuran.
Stille Coupling Protocol
This protocol is a general procedure based on common practices for Stille couplings of aryl iodides.[11][18]
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Assessing the Efficiency of Palladium Catalysts for Cross-Coupling Reactions with 2-Iododibenzofuran: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern synthetic chemistry. Dibenzofuran and its derivatives are privileged scaffolds found in numerous biologically active molecules and functional materials. The strategic functionalization of these cores, often through palladium-catalyzed cross-coupling reactions, is therefore of paramount importance. This guide provides an in-depth comparative analysis of various palladium catalyst systems for reactions involving 2-iododibenzofuran, offering insights into catalyst selection and reaction optimization based on established mechanistic principles and experimental data.
The Reactivity Landscape of this compound
In the realm of palladium-catalyzed cross-coupling reactions, the nature of the aryl halide is a critical determinant of reactivity. The generally accepted trend for reactivity is Ar-I > Ar-Br > Ar-Cl >> Ar-F, which is primarily governed by the carbon-halogen (C-X) bond dissociation energy.[1] The weaker C-I bond in this compound makes it a highly reactive electrophile, readily undergoing the rate-determining oxidative addition step in the catalytic cycle.[1][2] This high reactivity allows for the use of a broader range of palladium catalysts and often milder reaction conditions compared to its bromide or chloride counterparts.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is essential for rational catalyst selection and troubleshooting. The generally accepted mechanism for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, involves three key steps:[3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[3][4]
The efficiency of each of these steps is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst is pivotal for achieving high yields and selectivities. Below is a comparative overview of commonly employed catalyst systems, with a focus on their application to aryl iodides like this compound.
| Catalyst System | Key Features & Advantages | Considerations & Potential Drawbacks | Typical Applications with Aryl Iodides |
| Pd(PPh₃)₄ | - Commercially available, easy to handle.- Effective for a wide range of Suzuki, Stille, and Sonogashira couplings.[6] | - Can require higher catalyst loadings (1-5 mol%).- PPh₃ dissociation can be slow, potentially limiting reaction rates. | Suzuki-Miyaura, Sonogashira, Heck |
| Pd(OAc)₂ / P(t-Bu)₃ | - Highly active catalyst system due to the electron-rich and bulky nature of the phosphine ligand.[7] - Often effective at low catalyst loadings. | - P(t-Bu)₃ is air-sensitive and requires careful handling. | Suzuki-Miyaura, Buchwald-Hartwig |
| Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | - A diverse family of bulky, electron-rich biaryl phosphine ligands that promote efficient oxidative addition and reductive elimination.[8][9] - Often form highly active and stable catalysts.[8][9] | - Can be more expensive than simpler phosphine ligands. | Suzuki-Miyaura, Buchwald-Hartwig, and other cross-couplings.[8] |
| N-Heterocyclic Carbene (NHC) Ligands | - Form very strong bonds with palladium, leading to highly stable and active catalysts.[10] - Good alternatives to phosphine ligands.[10] | - Synthesis of NHC ligands can be more complex. | Suzuki-Miyaura, Heck, Sonogashira |
| PEPPSI™ Catalysts | - Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.- Air- and moisture-stable precatalysts that are readily activated.[10] | - May not be as universally applicable as some other systems. | Sonogashira and other cross-couplings.[10] |
| **Ligand-Free Systems (e.g., Pd(OAc)₂) ** | - Cost-effective and operationally simple.[11][12] - Can be effective for highly reactive substrates like aryl iodides.[11] | - Often requires higher temperatures and may not be suitable for complex or sensitive substrates. - The true catalytic species is often debated (e.g., palladium nanoparticles).[13] | Suzuki-Miyaura |
Experimental Protocols
The following protocols are generalized starting points for the cross-coupling of this compound. Optimization of reaction parameters (temperature, time, stoichiometry, and specific catalyst/ligand/base combination) is often necessary for achieving optimal results.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the C-C bond formation between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[14]
-
Add the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[14]
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general method for the C-N bond formation between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and a stir bar.
-
Seal the tube, remove from the glovebox, and add the solvent and the amine via syringe.
-
Place the reaction in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sulfate.
-
Filter, concentrate, and purify by flash column chromatography.
Concluding Remarks
The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. While traditional catalysts like Pd(PPh₃)₄ are often effective, the use of more advanced catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes can offer significant advantages in terms of reaction efficiency, catalyst loading, and substrate scope. For researchers in drug development and materials science, a thorough understanding of the interplay between the substrate, catalyst, and reaction conditions is crucial for the rational design of efficient and scalable synthetic routes. The protocols and comparative data presented in this guide serve as a robust foundation for the successful implementation of palladium-catalyzed transformations of this compound.
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Sarma, D., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92273-92276. [Link]
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Yang, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
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Dykstra, K. M., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 975-982. [Link]
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Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Health Sciences, 7(S1), 1030-1042. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(11), 3986-3999. [Link]
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Beller, M., et al. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 39(19), 3408-3411. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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de la Cruz, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(32), 13192-13200. [Link]
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Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
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Ferreira, E. M. (2005). Catalytic C-H Bond Functionalization with Palladium(II). MSU Chemistry. [Link]
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Reddy, V. R., et al. (2015). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. Synlett, 26(15), 2151-2156. [Link]
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Pérez-Temprano, M. H., & Espinet, P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(50), 13481-13496. [Link]
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Sharma, P., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
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Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(11), 805-818. [Link]
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Wang, B., et al. (2025). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene. Journal of the American Chemical Society. [Link]
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Sarma, D., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92273-92276. [Link]
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A Comparative Guide to the Kinetic Studies of 2-Iododibenzofuran in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the dibenzofuran scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals. Its functionalization is often achieved through modern cross-coupling reactions, where 2-iododibenzofuran serves as a key, albeit sterically demanding, building block. A deep understanding of the reaction kinetics for these transformations is not merely academic; it is paramount for rational catalyst selection, process optimization, and scaling up the synthesis of complex molecular targets.
This guide provides a comparative kinetic analysis of four cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to this compound. Rather than a simple recitation of procedures, we will delve into the causality behind experimental design, offering field-proven insights and self-validating protocols to empower your research. While specific kinetic data for this compound is not extensively published, this guide will present a framework for obtaining such data, supported by comparative values from structurally related aryl iodides.
Foundational Concepts in Kinetic Analysis
At the heart of these transformations lies a common mechanistic framework: the palladium catalytic cycle.[1] A catalytically active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate. This is followed by transmetalation (in Suzuki and Sonogashira reactions) or coordination/insertion (in Heck and Buchwald-Hartwig reactions), and culminates in reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1]
The rate of the overall reaction is dictated by the slowest step in this cycle, known as the rate-determining step (RDS). For many cross-coupling reactions involving aryl iodides, the oxidative addition of the C-I bond to the Pd(0) complex is very fast and often not the RDS.[2] Instead, steps like transmetalation or reductive elimination can become turnover-limiting, particularly with sterically hindered substrates like this compound.[3][4]
To elucidate these mechanistic details, robust kinetic monitoring is essential. Modern laboratories increasingly rely on in situ or automated online monitoring techniques, such as High-Performance Liquid Chromatography (HPLC), which provide high-density, reproducible temporal data without disturbing the reaction environment.[5][6]
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an aryl halide with an organoboron reagent. Its tolerance for a wide range of functional groups and the low toxicity of boron byproducts make it a mainstay in medicinal chemistry.[7][8]
Mechanism Overview
The catalytic cycle begins with the oxidative addition of this compound to a Pd(0) complex. The subsequent, and often rate-determining, step is transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination to form the C-C bond.[9]
Experimental Protocol for Kinetic Studies
This protocol describes a self-validating system for acquiring high-quality kinetic data using an automated online HPLC platform.
-
System Preparation:
-
Assemble a jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet.
-
Connect an automated sampling probe (e.g., from a reaction monitoring platform) that can withdraw, quench, dilute, and inject samples into an HPLC system.[5]
-
Preheat the reactor to the desired temperature (e.g., 60 °C) using a circulating bath.
-
-
Reagent Preparation (in a glovebox):
-
Stock Solution A (Substrates): In a volumetric flask, dissolve this compound (1.0 equiv) and an internal standard (e.g., biphenyl) in the reaction solvent (e.g., dioxane/water mixture).
-
Stock Solution B (Boronic Acid & Base): In a separate flask, dissolve the desired arylboronic acid (e.g., 1.2-1.5 equiv) and a base (e.g., K₃PO₄, 2.0 equiv).
-
Stock Solution C (Catalyst): Prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos). The choice of ligand is critical for coupling sterically hindered substrates.[3][10]
-
-
Reaction Execution and Monitoring:
-
Charge the reactor with Stock Solution A and B and allow the mixture to reach thermal equilibrium under stirring.
-
Initiate the reaction by injecting Stock Solution C. This is considered t=0.
-
Begin automated sampling immediately. The system should be programmed to:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Instantly quench the aliquot in a prepared vial containing a quench solution (e.g., acetonitrile with a small amount of acid).
-
Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC column.
-
-
Collect data at regular intervals (e.g., every 2-5 minutes) for several hours or until the reaction reaches completion.
-
-
Data Analysis:
-
Integrate the HPLC chromatograms to determine the concentrations of this compound, the product, and the internal standard over time.
-
Plot concentration vs. time profiles for all species.
-
Use the initial rates method or graphical analysis to determine the reaction order with respect to each component by systematically varying their initial concentrations in subsequent experiments.[11]
-
Kinetic Profile & Comparative Data
For sterically hindered aryl iodides, the transmetalation step is often slow and can be rate-determining. The choice of base and the presence of water can significantly influence the rate by affecting the formation of the active boronate species.[12] Bulky, electron-rich biarylmonophosphine ligands (e.g., Buchwald-type ligands) are known to accelerate both the oxidative addition and reductive elimination steps, proving essential for challenging substrates.[3][13]
| Parameter | Representative Value (for hindered Ar-I) | Causality & Experimental Considerations |
| Order in [Aryl Iodide] | ~1 | Typically first-order, but can approach zero-order if a subsequent step is strongly rate-limiting. |
| Order in [Boronic Acid] | Variable (0 to 1) | Complex dependency. Can be zero-order if transmetalation is fast relative to other steps. |
| Order in [Catalyst] | ~1 | Generally first-order, but deviations can occur due to catalyst activation or deactivation pathways. |
| Order in [Base] | Positive, complex | The base is crucial for activating the boronic acid. Different bases can lead to different mechanistic pathways and reaction orders.[12] |
| Relative Rate (I vs. Br) | I >> Br | The C-I bond is significantly weaker than the C-Br bond, leading to much faster oxidative addition.[14] |
The Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base. It is a powerful tool for constructing complex olefinic structures.
Mechanism Overview
The cycle involves oxidative addition of this compound to Pd(0), followed by coordination of the alkene. A migratory insertion of the alkene into the Pd-aryl bond then occurs, forming a new C-C bond. The final steps are β-hydride elimination, which releases the product, and reductive elimination of H-X with the help of a base to regenerate the Pd(0) catalyst.[15]
Experimental Protocol for Kinetic Studies
The protocol is similar to the Suzuki reaction, with adjustments for the specific reagents. In situ monitoring via FT-IR or NMR can also be effective for Heck reactions.[16]
-
System & Reagent Preparation:
-
Set up the automated HPLC monitoring system as described for the Suzuki reaction.
-
Stock Solution A (Substrates): Dissolve this compound (1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 equiv), and an internal standard in the chosen solvent (e.g., DMF or DMAc).
-
Stock Solution B (Catalyst & Base): Prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N or K₂CO₃). For Heck reactions, phosphine ligands can sometimes inhibit the reaction, so "ligand-free" conditions or specific ligand classes are often explored.[17]
-
-
Reaction Execution & Monitoring:
-
Combine the stock solutions in the preheated reactor to initiate the reaction at t=0.
-
Employ the automated online HPLC system to collect concentration-time data.
-
-
Data Analysis:
-
Process the HPLC data to generate kinetic profiles.
-
Determine reaction orders by systematically varying the concentrations of the aryl iodide, alkene, catalyst, and base in separate experiments.
-
Kinetic Profile & Comparative Data
Kinetic studies of Heck reactions have shown that the rate-determining step can vary depending on the specific substrates and conditions.[17] For reactive aryl iodides, the migratory insertion step or even catalyst deactivation can be turnover-limiting.[2] The reaction rate can show a weak dependence on the concentrations of both the aryl iodide and the alkene under certain conditions.[17]
| Parameter | Representative Value (for Ar-I) | Causality & Experimental Considerations |
| Order in [Aryl Iodide] | 0 to 1 | A lower order suggests that oxidative addition is fast and a subsequent step is rate-limiting.[17] |
| Order in [Alkene] | 0 to 1 | The reaction can be zero-order in alkene if alkene coordination is fast and reversible, and migratory insertion is the slow step. |
| Order in [Catalyst] | ~1 | Often first-order, but complex behavior can arise from catalyst activation or deactivation phenomena like the formation of palladium black.[18] |
| Key Ligand Effects | Ligandless or specific ligands | Excess triphenylphosphine can strongly inhibit the reaction. Sterically hindered phosphoramidite or NHC ligands are often used to promote catalyst stability and activity.[17] |
| Relative Rate (I vs. Br) | I > Br > Cl | The reactivity order follows C-X bond strength, with aryl iodides reacting under much milder conditions than bromides or chlorides.[17] |
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl halides, typically employing a dual palladium and copper(I) catalytic system.[19] Copper-free variants have also been developed to avoid issues with alkyne homocoupling (Glaser coupling).[20]
Mechanism Overview
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound is followed by transmetalation. The key copper(I) acetylide intermediate is generated in the copper cycle, where the base deprotonates the terminal alkyne, which then coordinates to Cu(I). This copper acetylide acts as the transmetalating agent to the Pd(II) center. Reductive elimination then yields the arylalkyne product.[19]
Experimental Protocol for Kinetic Studies
The kinetic analysis follows the same principles as the previous methods, using automated online HPLC. Special care must be taken due to the air-sensitivity of the copper co-catalyst and the potential for side reactions.
-
System & Reagent Preparation:
-
Use a rigorously anaerobic setup (glovebox or Schlenk line).
-
Stock Solution A: this compound and internal standard in an anhydrous, deoxygenated solvent (e.g., THF or DMF).
-
Stock Solution B: Terminal alkyne (1.2 equiv) and amine base (e.g., Et₃N or DIPEA, 2.0 equiv).
-
Stock Solution C: Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) and Cu(I) co-catalyst (e.g., CuI).
-
-
Reaction Execution & Monitoring:
-
Combine reagents in the preheated reactor under an inert atmosphere.
-
Monitor via automated HPLC, ensuring the quench solution effectively stops both the Pd and Cu catalytic cycles.
-
Kinetic Profile & Comparative Data
The kinetics of the Sonogashira reaction can be complex due to the interplay of the two catalytic cycles. The reaction rate is influenced by the nature of the aryl halide, the alkyne, the catalyst system, the base, and the solvent. For aryl iodides, the reaction often proceeds readily at room temperature.[19]
| Parameter | Representative Value (for Ar-I) | Causality & Experimental Considerations |
| Order in [Aryl Iodide] | ~1 | Oxidative addition is typically fast but the overall dependence is often first-order. |
| Order in [Alkyne] | Variable | Can be complex; may be dependent on the rate of copper acetylide formation. |
| Order in [Pd Catalyst] | ~1 | Generally first-order. |
| Order in [Cu Catalyst] | Positive, fractional | The copper co-catalyst is essential for the transmetalation step in the classical mechanism. Its order can be non-integer. |
| Relative Rate (I vs. Br) | I > Br | Aryl iodides are significantly more reactive than aryl bromides, allowing for selective couplings at lower temperatures.[19][21] |
The Buchwald-Hartwig Amination: Constructing C–N Bonds
This reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines, a transformation that is challenging using classical methods. It has found wide application in pharmaceutical synthesis.[22][23]
Mechanism Overview
The catalytic cycle starts with the oxidative addition of this compound to Pd(0). The resulting Pd(II) complex then coordinates the amine. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu), the amine is deprotonated to form a palladium amido complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.[24][25]
Experimental Protocol for Kinetic Studies
The reaction is highly sensitive to air and moisture, necessitating the use of a glovebox and an automated online HPLC system for reliable kinetic data.[5][26][27]
-
System & Reagent Preparation (in a glovebox):
-
Stock Solution A: this compound and internal standard in an anhydrous, deoxygenated solvent (e.g., toluene).
-
Stock Solution B: Amine (1.2 equiv) and base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).
-
Stock Solution C: Palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized ligand (e.g., a Buchwald-type biarylphosphine or Josiphos-type ligand).[23]
-
-
Reaction Execution & Monitoring:
-
Combine the stock solutions in the preheated reactor at t=0.
-
Utilize the automated online HPLC system for data acquisition.
-
Kinetic Profile & Comparative Data
Kinetic studies have revealed complex behavior in Buchwald-Hartwig aminations. For aryl iodides, oxidative addition is very fast. The rate-determining step can be the reductive elimination, and the reaction can be inhibited by halide ions.[6] Interestingly, competition experiments show a high selectivity for aryl iodides over bromides, suggesting the catalyst can be "monopolized" by the more reactive halide.[5][6]
| Parameter | Representative Value (for Ar-I) | Causality & Experimental Considerations |
| Order in [Aryl Iodide] | ~1 (can be complex) | While oxidative addition is fast, the overall rate often depends on the concentration of the resulting Pd(II) intermediate.[6] |
| Order in [Amine] | 0 | Often found to be zero-order, suggesting that amine coordination and deprotonation are fast relative to the RDS.[28] |
| Order in [Catalyst] | ~1 | Typically first-order. |
| Order in [Base] | Positive, complex | The nature and concentration of the base can influence which step of the catalytic cycle is rate-limiting.[28] |
| Relative Rate (I vs. Br) | I >> Br | High selectivity for the C-I bond is observed, making it possible to perform selective aminations on molecules containing both iodo and bromo substituents.[5] |
Workflow for Comparative Kinetic Analysis
To ensure a valid comparison between these different cross-coupling reactions for this compound, a standardized experimental workflow is crucial.
Comparative Summary and Outlook
| Reaction | Coupling Partner | Typical Base | Key Kinetic Feature for Ar-I | Recommended Ligand Class for Hindered Ar-I |
| Suzuki-Miyaura | Boronic Acid/Ester | K₃PO₄, K₂CO₃ | Transmetalation often rate-limiting.[12] | Bulky, electron-rich biarylmonophosphines (e.g., SPhos, XPhos).[3] |
| Heck-Mizoroki | Alkene | Et₃N, K₂CO₃ | Migratory insertion can be rate-limiting; can be inhibited by excess phosphine.[17] | Phosphine-free or specialized phosphoramidites. |
| Sonogashira | Terminal Alkyne | Et₃N, DIPEA | Dual catalytic cycle; often very fast at room temperature.[19] | Triphenylphosphine (standard); specialized ligands for copper-free variants. |
| Buchwald-Hartwig | Amine | NaOt-Bu, LHMDS | Zero-order in amine; high selectivity for I over Br.[5][28] | Bulky, electron-rich biarylphosphines or ferrocenyl-based ligands (e.g., Josiphos).[23] |
For researchers working with this compound, this guide provides the foundational knowledge and practical protocols to dissect the kinetics of its cross-coupling reactions. While aryl iodides are generally the most reactive halides, the steric hindrance of the dibenzofuran core necessitates careful selection of ligands and conditions to achieve efficient catalysis. Bulky, electron-rich monophosphine ligands are consistently shown to be beneficial for accelerating the key steps in these cycles for hindered substrates.[10]
The future of such studies lies in the integration of high-throughput experimentation (HTE) with automated kinetic monitoring. This combination will allow for the rapid screening of catalysts, ligands, and conditions, accelerating the discovery of optimal protocols and deepening our mechanistic understanding of these vital synthetic transformations.
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Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
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Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
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Pérez-López, S., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]
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Suzuki cross-coupling of aryl bromides catalyzed by cyrhetrenylphosphinecomplexes of palladium (II) | Request PDF. (2025). ResearchGate. [Link]
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da Silva, A. C. S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC. [Link]
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Maloney, K. M., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]
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Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers... - ChemRxiv. (n.d.). [Link]
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A Comparative Guide to the Theoretical Reactivity of 2-Iododibenzofuran in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Dibenzofuran, a privileged core found in numerous natural products and pharmaceuticals, presents a versatile platform for derivatization.[1][2][3][4] Among its halogenated precursors, 2-iododibenzofuran stands out as a highly reactive and valuable building block for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth analysis of the reactivity of this compound, grounded in theoretical calculations and supported by experimental data. We will explore the underlying principles that govern its reactivity in comparison to other 2-halodibenzofurans and offer practical insights for its application in synthesis.
I. The Theoretical Framework: Understanding Reactivity through Computational Chemistry
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is extensively studied using Density Functional Theory (DFT) calculations.[5][6][7][8] These computational methods allow us to dissect the catalytic cycle into its elementary steps and predict the energetic feasibility of each transformation. The three key stages of a typical Suzuki-Miyaura cross-coupling reaction that are scrutinized computationally are:
-
Oxidative Addition: The initial and often rate-determining step where the aryl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate.[5][8][9][10]
-
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center.[11][12][13]
-
Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[14][15][16][17]
Theoretical calculations of transition state energies for these steps provide a quantitative measure of the reaction barriers, thereby offering a predictive model for reactivity.[6][7][12][13]
II. Reactivity of this compound: A Deeper Dive
A. The Critical Role of Oxidative Addition
The oxidative addition of an aryl halide to a Pd(0) complex is a pivotal step that initiates the catalytic cycle.[9] DFT studies have established that the activation energy for this step is highly dependent on the nature of the halogen.[5][8] The C-X bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond in this compound is the weakest among the 2-halodibenzofurans, leading to a significantly lower activation barrier for oxidative addition. This makes this compound the most reactive substrate in this class for palladium-catalyzed cross-coupling reactions.
Computational studies on various aryl halides have shown that the oxidative addition can proceed through different mechanisms, including a concerted three-centered pathway or a stepwise SNAr-like displacement pathway.[8][10] The operative mechanism is influenced by factors such as the phosphine ligand on the palladium and the solvent system.[8][10] Regardless of the precise pathway, the inherent weakness of the C-I bond ensures that this compound undergoes this initial activation step more readily than its bromo, chloro, or fluoro counterparts.
B. Comparative Reactivity: 2-Iodo- vs. Other 2-Halodibenzofurans
The theoretical reactivity trend of 2-halodibenzofurans in oxidative addition (I > Br > Cl > F) is well-supported by experimental observations. For instance, studies on the nickel-catalyzed cross-coupling of 2-halobenzofurans with arylboronic acids demonstrated that 2-iodobenzofuran gave a significantly higher yield compared to 2-bromobenzofuran and 2-chlorobenzofuran under the same reaction conditions, highlighting the superior reactivity of the iodo-derivative.[18]
| Halogen (X) | C-X Bond Dissociation Energy (kcal/mol, Benzene) | Relative Reactivity in Oxidative Addition |
| I | ~65 | Highest |
| Br | ~81 | High |
| Cl | ~96 | Moderate |
| F | ~125 | Low |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and the resulting expected reactivity trend in oxidative addition. |
III. Experimental Validation and Protocols
The enhanced reactivity of iodo- and bromo-substituted benzofurans is leveraged in synthetic chemistry to produce a variety of 2-arylbenzofuran derivatives, which are important motifs in medicinal chemistry.[19][20]
A. Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-bromophenyl)benzofuran
The following protocol, adapted from published literature, details a typical Suzuki-Miyaura cross-coupling reaction.[19][20]
Materials:
-
2-(4-Bromophenyl)benzofuran
-
Arylboronic acid
-
Palladium(II) catalyst (e.g., PdCl₂(PPh₃)₂ or a custom Pd(II) complex)
-
Potassium carbonate (K₂CO₃)
-
Ethanol/Water (1:1 v/v)
Procedure:
-
To a reaction vessel, add 2-(4-bromophenyl)benzofuran (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), and the palladium(II) catalyst (3 mol%).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Stir the resulting suspension at 80 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzo[b]furan derivative.
This procedure has been shown to be effective for a range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents, affording good to excellent yields.[19][20]
IV. Alternative Reagents and Modern Synthetic Strategies
While this compound is highly reactive, its cost and stability can be considerations. 2-Bromodibenzofuran often provides a good balance of reactivity and practicality. For large-scale syntheses, the more economical but less reactive 2-chlorodibenzofuran may be employed, typically requiring more forcing reaction conditions or specialized catalyst systems.
Modern synthetic methodologies are also moving towards C-H activation strategies, which bypass the need for pre-halogenated starting materials altogether.[1][4][21] Palladium-catalyzed intramolecular C-H activation of diaryl ethers, for example, offers a direct route to the dibenzofuran core.[1][21]
V. Visualizing the Process
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 2-aryldibenzofuran via Suzuki-Miyaura coupling.
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2979–2989. [Link]
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Introduction: The Significance of Iodinated Dibenzofurans
An Application Scientist's Guide to the Iodination of Dibenzofuran: A Comparative Study
Dibenzofuran is a robust heterocyclic scaffold comprised of two benzene rings fused to a central furan ring.[1][2] This core structure is prevalent in various natural products and serves as a foundational building block in medicinal chemistry and materials science.[1][3] The introduction of an iodine atom onto the dibenzofuran skeleton dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex, value-added molecules.[4] Consequently, the development of efficient and regioselective iodination methods is of paramount importance for researchers in drug discovery and organic electronics.
This guide provides a comparative analysis of key methods for the iodination of dibenzofuran, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into each technique's mechanism, advantages, and limitations.
Comparative Overview of Iodination Strategies
The methods for introducing an iodine atom to a dibenzofuran can be broadly categorized into two main strategies: direct C-H iodination of the pre-formed dibenzofuran core and the synthesis of the dibenzofuran ring from an already iodinated precursor. Each approach offers distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions.
Caption: High-level overview of the two primary strategies for synthesizing iodinated dibenzofurans.
Method 1: Direct Electrophilic Iodination
Direct iodination via electrophilic aromatic substitution (SEAr) is the most classical approach. It involves treating dibenzofuran with an electrophilic iodine source. The inherent electronic properties of the dibenzofuran ring direct the substitution, typically to the electron-rich positions (2, 8, and to a lesser extent, 4, 6).
Mechanism and Rationale
The reaction proceeds through the canonical SEAr mechanism. An electrophilic iodine species, often generated in situ, is attacked by the π-electron system of the dibenzofuran ring to form a resonance-stabilized carbocation intermediate (the σ-complex). A subsequent deprotonation step restores aromaticity, yielding the iodinated product.
Commonly used iodinating agents like N-Iodosuccinimide (NIS) are favored because they are solid, easy to handle, and the reaction can often be performed under mild conditions.[5][6] The choice of solvent can be critical; polar aprotic solvents like DMF or acetonitrile are common, and the addition of an acid catalyst can increase the electrophilicity of the iodine source and accelerate the reaction.[6]
Caption: Simplified mechanism of electrophilic iodination of dibenzofuran using N-Iodosuccinimide.
Experimental Protocol: Iodination using NIS
This protocol is a representative procedure for the direct iodination of an activated aromatic system.[5]
-
Preparation : To a dry round-bottom flask under a nitrogen atmosphere, add dibenzofuran (1.0 eq.).
-
Dissolution : Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the substrate completely.
-
Reagent Addition : Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in one portion.
-
Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x).
-
Washing : Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel to afford the desired iododibenzofuran.
Method 2: Synthesis via Copper-Mediated Iodination and Cyclization
A more advanced strategy involves the construction of the iodinated dibenzofuran from an acyclic precursor. A notable example is the CuI-mediated sequential iodination and cycloetherification of o-arylphenols.[3] This method offers excellent control over regioselectivity, allowing for the specific synthesis of 2- or 4-iododibenzofurans depending on the substitution pattern of the starting material.[3]
Mechanism and Rationale
This transformation is a powerful one-pot process that leverages a copper(I) catalyst to mediate two key steps: an initial C-H iodination followed by an intramolecular C-O bond formation (cycloetherification).[3] The reaction begins with the iodination of one of the aromatic rings of the o-arylphenol. The presence of an electron-withdrawing group (EWG) on one ring directs the initial iodination to the other. The copper catalyst then facilitates the intramolecular Ullmann-type coupling between the phenolic oxygen and the newly installed C-I bond to close the furan ring.[3]
The choice of CuI as the catalyst is critical; it is effective for both the iodination and the subsequent C-O coupling. The base (e.g., Cs₂CO₃) is essential for deprotonating the phenol, making it a more effective nucleophile for the cyclization step.
Caption: Stepwise workflow for the one-pot synthesis of iododibenzofurans from o-arylphenols.
Experimental Protocol: Synthesis of 2-Iodo-8-nitrodibenzofuran
This protocol is adapted from the work of Zhu and colleagues.[3]
-
Preparation : To a sealed tube, add 2-(4-nitrophenyl)phenol (1.0 eq.), Iodine (I₂) (2.0 eq.), CuI (0.2 eq.), and Cs₂CO₃ (3.0 eq.).
-
Solvent : Add 1,4-dioxane as the solvent.
-
Reaction : Seal the tube and stir the mixture at 130 °C for 24 hours.
-
Cooling & Filtration : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentration : Concentrate the filtrate under reduced pressure.
-
Purification : Purify the resulting residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate mixture) to yield 2-iodo-8-nitrodibenzofuran.
Method 3: Synthesis via Palladium-Catalyzed C-H Activation
Another powerful synthetic strategy involves the intramolecular C-H activation of an o-iododiaryl ether to form the dibenzofuran core.[7][8][9] This method is advantageous as it utilizes a readily available and often reusable palladium on carbon (Pd/C) catalyst under ligand-free conditions, enhancing its practicality and cost-effectiveness.[8][9]
Mechanism and Rationale
The catalytic cycle is believed to initiate with the oxidative addition of the C-I bond of the o-iododiaryl ether to a Pd(0) species, forming an arylpalladium(II) intermediate. This is followed by an intramolecular C-H activation/arylation step, where the palladium center directs the formation of the new C-C bond to close the ring. A final reductive elimination step regenerates the Pd(0) catalyst and releases the dibenzofuran product.[10] The elegance of this method lies in its efficiency and the use of a heterogeneous catalyst that can be recovered and reused.[8]
Experimental Protocol: Synthesis of Dibenzofuran from 2-Iododiaryl Ether
This protocol is based on the method developed by Panda, Mattan, and Nayak.[8][9]
-
Preparation : In a round-bottom flask, combine the o-iododiaryl ether (1.0 eq.), 10% Pd/C (5 mol %), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent : Add dimethylacetamide (DMAc) as the solvent.
-
Reaction : Heat the reaction mixture to 140 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Workup : After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing : Wash the combined organic layers with water and then brine.
-
Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification : Purify the crude product via column chromatography on silica gel to obtain the pure dibenzofuran.
Note: While this specific protocol yields the parent dibenzofuran, applying it to precursors synthesized from iodinated phenols would result in iodinated dibenzofuran products.
Performance Data and Comparative Analysis
The choice of iodination method depends heavily on the desired regioselectivity, available starting materials, and tolerance for specific reaction conditions.
| Method | Iodine Source / Precursor | Catalyst / Reagent | Typical Conditions | Yield | Regioselectivity | Advantages | Disadvantages |
| Direct Electrophilic Iodination | NIS, I₂ | Acid catalyst (optional) | DMF, Room Temp | Moderate to Good | Mixture of isomers (2,8- favored) | Simple setup, readily available reagents.[5][6] | Poor regioselectivity, potential for over-iodination. |
| Cu-Mediated Cyclization [3] | I₂, o-Arylphenol | CuI, Base (Cs₂CO₃) | Dioxane, 130 °C | Good to Excellent | High (e.g., specific 2- or 4-iodo) | Excellent regiocontrol, one-pot procedure.[3] | Harsher conditions (high temp), requires synthesis of precursor. |
| Pd-Catalyzed C-H Activation [8][9] | o-Iododiaryl ether | Pd/C, Base (K₂CO₃) | DMAc, 140 °C | Good to Excellent | Dependent on precursor | Reusable catalyst, ligand-free, efficient.[8] | High temperature, requires synthesis of iodo-precursor. |
Discussion and Recommendations
-
For Exploratory Synthesis and Scale-Up : If moderate yields of a mixture of isomers are acceptable, or if a specific isomer can be easily separated, Direct Electrophilic Iodination offers the most straightforward and rapid entry to iodinated dibenzofurans. Its simplicity and use of common lab reagents make it attractive for initial screening.
-
For Targeted Synthesis with High Regiocontrol : When a specific isomer, such as a 2-iodo or 4-iododibenzofuran, is required for a subsequent coupling reaction, the Copper-Mediated Cyclization of a tailored o-arylphenol is the superior method.[3] The upfront investment in synthesizing the precursor pays off in the high regioselectivity and yield of the final product.
-
For Green and Efficient Chemistry : The Palladium-Catalyzed C-H Activation route is an excellent choice when considering process efficiency and sustainability.[8][9] The use of a reusable heterogeneous catalyst (Pd/C) under ligand-free conditions is a significant advantage for larger-scale synthesis, provided the necessary o-iododiaryl ether precursor is accessible.
Ultimately, the optimal method is dictated by the specific goals of the research program. A project requiring a specific, pure isomer for drug development would justify the multi-step synthesis via the copper or palladium routes, whereas a materials science application screening various derivatives might initially benefit from the direct iodination approach.
References
- Synthesis of Dibenzofurans via C-H Activ
- Synthesis of 3-iodobenzofurans 9{1–24}.
- Copper-Catalyzed One-Pot Synthesis of Dibenzofurans, Xanthenes, and Xanthones from Cyclic Diphenyl Iodoniums. MD Anderson Cancer Center.
- Application Notes and Protocols: Synthesis of Benzofuran Derivatives Incorporating a 2-Hydroxy-3,5-diiodobenzoyl Moiety. Benchchem.
- Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach.
- Synthesis of 4-iodo-3-(3-iodobenzofuran-2-yl)-1H-isochromen-1-one.
- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.
- Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acet
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type P
- Palladium-Catalyzed Synthesis of Dibenzofurans from 2-Iododiaryl Ethers. Thieme Connect.
- Synthesis of Dibenzofurans. Organic Chemistry Portal.
- Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization.
- Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
- Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers.
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- Dibenzofuran | C12H8O. PubChem.
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A Comparative Guide to the Stability of 2-Iododibenzofuran and its Bromo Analog for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate stability of the final product. Among the vast array of heterocyclic scaffolds, dibenzofuran and its halogenated derivatives are pivotal intermediates.[1] This guide provides an in-depth technical comparison of the stability of two key analogs: 2-Iododibenzofuran and 2-Bromodibenzofuran. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to make informed decisions in their synthetic endeavors.
The choice between an iodo and a bromo substituent on the dibenzofuran core is not merely a matter of atomic weight; it has profound implications for the molecule's reactivity and, crucially, its stability under various conditions. This comparison will delve into the fundamental principles governing their stability, supported by established chemical theories and analogous experimental data, and will provide robust protocols for their empirical assessment.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The stability of an organohalogen compound is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted order of bond strength for aryl halides is C-F > C-Cl > C-Br > C-I. This trend is a direct consequence of the bond dissociation energies (BDEs), which is the energy required to cleave the C-X bond homolytically.
The weaker the bond, the more susceptible the molecule is to degradation under thermal or photolytic stress. Consequently, this compound, with its weaker C-I bond, is inherently less stable than its bromo counterpart, 2-bromodibenzofuran. This fundamental difference in bond strength is the cornerstone of their differential stability and reactivity.
| Feature | This compound | 2-Bromodibenzofuran | Rationale |
| Relative Stability | Lower | Higher | The C-I bond is weaker and has a lower bond dissociation energy than the C-Br bond. |
| Reactivity in Cross-Coupling | Higher | Lower | The weaker C-I bond facilitates faster oxidative addition in palladium-catalyzed reactions. |
| Susceptibility to Photodegradation | Higher | Lower | The lower energy required to cleave the C-I bond makes it more prone to photochemically induced homolysis. |
| Thermal Stability | Lower | Higher | The weaker C-I bond is more susceptible to cleavage at elevated temperatures. |
Assessing Thermal Stability: A Practical Approach
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition provides a clear indication of the compound's thermal robustness.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the steps for a comparative TGA analysis of this compound and 2-bromodibenzofuran.
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass.
-
Select an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (this compound or 2-bromodibenzofuran) into a tared TGA pan (e.g., alumina or platinum).
-
-
TGA Method Parameters:
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Gas Flow: Maintain a constant flow of inert gas (e.g., 50 mL/min) throughout the experiment.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset temperature of decomposition for each compound, which is the temperature at which significant mass loss begins.
-
Compare the TGA curves and onset temperatures to quantitatively assess the relative thermal stability.
-
Photostability: The Impact of Light
The absorption of ultraviolet (UV) or visible light can provide sufficient energy to cleave chemical bonds. The C-I bond, being weaker, requires less energetic photons to induce homolysis compared to the C-Br bond. This makes this compound more susceptible to photodegradation. Upon irradiation, the C-I bond is more likely to break, generating a dibenzofuranyl radical and an iodine radical, which can then participate in a variety of secondary reactions, leading to the degradation of the parent compound.
Forced degradation studies under photolytic stress are essential to understand the potential for light-induced degradation.[2][3] These studies are a standard requirement in the pharmaceutical industry to ensure that drug substances and products maintain their integrity upon exposure to light.[4]
Experimental Protocol: Photostability Forced Degradation Study
This protocol is designed to assess and compare the photostability of this compound and 2-bromodibenzofuran in solution.
-
Sample Preparation:
-
Prepare solutions of this compound and 2-bromodibenzofuran in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a control sample for each compound, which will be protected from light.
-
-
Exposure Conditions:
-
Place the test samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).[3]
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep the control samples in the same chamber but shielded from light (e.g., wrapped in aluminum foil).
-
-
Analysis:
-
At appropriate time points, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage degradation of each compound by comparing the concentration in the exposed sample to that in the control sample.
-
Compare the degradation profiles of this compound and 2-bromodibenzofuran to determine their relative photostability.
-
Chemical Stability and Long-Term Storage
The chemical stability of this compound and 2-bromodibenzofuran under typical storage conditions (e.g., room temperature, protected from light) is also a critical consideration. While both compounds are solids and generally stable under these conditions, the greater lability of the C-I bond suggests that this compound may have a shorter shelf-life, particularly if exposed to trace impurities or atmospheric components that can initiate degradation.
For long-term storage, it is recommended to keep both compounds in well-sealed containers, protected from light, and in a cool, dry place. For this compound, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable to further minimize the potential for degradation over extended periods.
Protocol for Long-Term Stability Assessment
-
Batch Selection: Utilize at least one representative batch of each compound.
-
Storage Conditions: Store samples under controlled long-term conditions as per ICH guidelines (e.g., 25 °C/60% RH or 30 °C/65% RH).[5]
-
Testing Schedule: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analytical Methods: Use validated stability-indicating methods to assess purity, assay, and the presence of any degradation products.
-
Shelf-Life Determination: The data collected is used to establish a re-test period or shelf-life for each compound.[6]
Conclusion and Recommendations
The stability of this compound and 2-bromodibenzofuran is fundamentally governed by the strength of the carbon-halogen bond. 2-Bromodibenzofuran, with its stronger C-Br bond, is the more stable of the two analogs, exhibiting superior thermal and photochemical stability.
For applications where high reactivity in cross-coupling reactions is paramount and the subsequent synthetic steps are performed promptly, the higher reactivity of this compound may be advantageous. However, for applications requiring long-term stability, or where the molecule will be subjected to harsh conditions, 2-bromodibenzofuran is the more prudent choice.
It is imperative that researchers and drug development professionals consider these stability differences during the design and execution of their synthetic strategies. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation of these compounds, ensuring the selection of the most appropriate building block for the intended application.
References
- Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5).
- ICH, Q1B Stability testing: Photostability testing of new drug substances and products (1996).
- Walia, P. K., Kumar, M., & Bhalla, V. (2018). Empowering Transition-Metal-Free Cascade Protocol for the Green Synthesis of Biaryls and Alkynes. The Journal of Organic Chemistry, 83(5), 2835-2843.
- Veeprho. (2020).
- Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 54-63.
- Patel, K. (2025).
- PubChem. (n.d.). 2-Bromodibenzofuran.
- ICH, Q1A(R2) Stability testing of new drug substances and products (2003).
- Baran, P. S. (n.d.). Haloselectivity of Heterocycles.
- Tsong, Y., Chen, W. J., & Chen, C. W. (2004). ANCOVA Approach for Shelf Life Analysis of Stability Study of Multiple Factor Designs.
- Capelli, L., Sironi, S., & Del Rosso, R. (2022). Storage Stability of Odorants in NalophanTM Bags: Effect of Storage Condition on Recovery.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6856, 2-Bromodibenzofuran.
- Thabit-Jones, A. (2021).
- Hua, G., Reckhow, D. A., & Kim, J. (2006). Effect of bromide and iodide ions on the formation and speciation of disinfection byproducts during chlorination. Environmental science & technology, 40(9), 3050-3056.
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A Senior Application Scientist's Guide to the Synthesis of 2-Iododibenzofuran: A Comparative Analysis of Yields and Methodologies
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of key intermediates is paramount. 2-Iododibenzofuran stands out as a valuable building block, offering a reactive handle for the introduction of diverse functionalities in the pursuit of novel therapeutics and advanced materials. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, with a focus on reaction yields, experimental considerations, and the underlying chemical principles.
Introduction to the Significance of this compound
The dibenzofuran scaffold is a privileged motif found in numerous natural products and pharmacologically active compounds. The introduction of an iodine atom at the 2-position provides a versatile precursor for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This enables the facile construction of complex molecular architectures with potential applications in areas ranging from oncology to materials science. The choice of synthetic route to this compound is therefore a critical decision that can significantly impact the efficiency and scalability of a research program.
Comparative Analysis of Synthetic Methodologies
This guide will focus on two principal and viable synthetic strategies for the preparation of this compound: the Sandmeyer reaction starting from 2-aminodibenzofuran and the direct electrophilic iodination of dibenzofuran. Additionally, we will discuss the regiochemical challenges associated with the lithiation-iodination approach.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Sandmeyer Reaction | 2-Aminodibenzofuran | NaNO₂, H₂SO₄, KI | Moderate to Good (60-80%) | High regioselectivity, reliable transformation. | Requires synthesis of the starting amine, handling of diazonium salts. |
| Electrophilic Iodination | Dibenzofuran | I₂, Periodic Acid (H₅IO₆) | Moderate (40-60%) | Commercially available starting material, one-pot procedure. | Potential for over-iodination and formation of other isomers, requiring careful purification. |
Method 1: The Sandmeyer Reaction - A Regioselective Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. This method is particularly advantageous for the synthesis of this compound due to its inherent regioselectivity, as the position of the iodo group is predetermined by the location of the amine on the starting material.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the primary aromatic amine, 2-aminodibenzofuran, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom, liberating nitrogen gas.
Sandmeyer Reaction Workflow
Detailed Experimental Protocol
Materials:
-
2-Aminodibenzofuran
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-aminodibenzofuran in a mixture of concentrated sulfuric acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.
-
Iodination: In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.
-
After the addition is complete, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with water, a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Method 2: Electrophilic Iodination - The Direct Approach
Direct electrophilic iodination of the dibenzofuran ring offers a more atom-economical route to this compound, as it starts from the commercially available and less functionalized parent heterocycle. However, this method presents challenges in controlling the regioselectivity of the iodination.
Mechanistic Considerations and Regioselectivity
Dibenzofuran is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions most activated towards electrophilic substitution are the 2, 3, 7, and 8 positions. While iodination can occur at the 2-position, there is a possibility of forming other iodinated isomers, as well as di-iodinated products. The choice of iodinating agent and reaction conditions is crucial to maximize the yield of the desired 2-iodo isomer. A common and effective iodinating system is a mixture of iodine and a strong oxidizing agent, such as periodic acid, which generates the highly electrophilic iodonium ion (I⁺) in situ.
Electrophilic Iodination Workflow
Detailed Experimental Protocol
Materials:
-
Dibenzofuran
-
Iodine (I₂)
-
Periodic Acid (H₅IO₆)
-
Glacial Acetic Acid
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dibenzofuran in glacial acetic acid.
-
Add iodine and periodic acid to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into an aqueous solution of sodium bisulfite to quench the excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel, carefully selecting fractions to isolate the this compound. Recrystallization may be necessary to obtain a highly pure product. A reported yield for a similar direct iodination using iodine and nitric acid in chloroform is 45%.[1]
The Challenge of Regioselectivity: Why Direct Lithiation is Not a Viable Route
A common strategy for the functionalization of aromatic rings is ortho-lithiation followed by quenching with an electrophile. One might consider the direct lithiation of dibenzofuran followed by the addition of an iodine source to synthesize this compound. However, the regioselectivity of the deprotonation of dibenzofuran is a well-established challenge.
Deprotonation of dibenzofuran with strong bases such as n-butyllithium or sec-butyllithium preferentially occurs at the 4-position, which is the most acidic proton due to the inductive effect of the adjacent oxygen atom. Quenching this lithiated species with iodine would therefore lead to the formation of 4-iododibenzofuran, not the desired 2-isomer. This makes direct lithiation an unsuitable method for the synthesis of this compound.
Regioselectivity of Dibenzofuran Lithiation
Conclusion and Recommendations
For the synthesis of this compound, the choice of method depends on the specific requirements of the research project, including the availability of starting materials, desired scale, and tolerance for purification challenges.
-
The Sandmeyer reaction is the recommended route when high regioselectivity is paramount and the starting material, 2-aminodibenzofuran, is readily accessible or can be synthesized efficiently. It offers a reliable and predictable outcome with generally good yields.
-
Electrophilic iodination is a viable alternative when starting from the parent dibenzofuran is preferred. However, researchers must be prepared for a more challenging purification process to separate the desired 2-iodo isomer from other iodinated byproducts. Optimization of the reaction conditions, including the choice of iodinating agent and solvent, can help to improve the regioselectivity.
By carefully considering the advantages and disadvantages of each approach, researchers can select the most appropriate synthetic strategy to efficiently access this compound for their drug discovery and materials science endeavors.
References
- Li, J., Xu, Q., et al. (2018). Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach. ACS Omega.
- Science of Synthesis. (2004). Product Class 3: Dibenzofurans. Thieme.
- Lee, J., et al. (2016). Molecular design of modifying 4-position of dibenzofuran for high temperature stability and high efficiency. Dyes and Pigments, 124, 122-128.
- Deady, L. W., & Sette, R. M. D. (2001). Lithiation of Pivaloylamino Derivatives of Dibenzofuran and 9-Methylcarbazole. Australian Journal of Chemistry, 54(5), 343-346.
- Noller, C. R. (1951). Textbook of Organic Chemistry. Saunders.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Iododibenzofuran
As a Senior Application Scientist, my primary objective is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety and environmental responsibility. The handling of specialized reagents like 2-iododibenzofuran, a halogenated aromatic compound, demands a meticulous approach, particularly concerning its end-of-life cycle. This guide provides a comprehensive, technically-grounded protocol for its proper disposal, moving beyond simple steps to explain the critical reasoning behind each procedure.
Hazard Profile and Core Safety Principles
The Causality Behind Caution: The core reason for the stringent disposal protocols for halogenated compounds lies in their environmental persistence and the potential for forming highly toxic byproducts, such as dioxins and furans, during improper incineration.[3][4] Therefore, the procedures outlined below are not merely regulatory hurdles; they are essential safeguards for environmental integrity and public health. All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks, and appropriate Personal Protective Equipment (PPE) is mandatory.[3][4][5]
The Critical Mandate: Waste Segregation
The single most important principle in the disposal of this compound is strict waste segregation . This compound and any materials contaminated with it must be classified as "Halogenated Organic Waste."[3][5][6]
Directive: Do NOT mix this compound waste with any other waste stream.
-
Non-Halogenated Organic Waste: Combining halogenated compounds with other organic solvents complicates the disposal process immensely.[5][6] Disposal facilities use different processes for these two streams; cross-contamination can lead to rejection of the waste drum or significantly increased disposal costs.[4]
-
Aqueous Waste: Never mix organic waste with aqueous waste. This can create multiphasic systems that are difficult to manage and may violate disposal facility permit requirements.
-
Incompatible Chemicals: Avoid mixing with strong oxidizing agents, acids, or bases, as this can lead to unpredictable and hazardous chemical reactions.[6][7]
Adherence to this segregation protocol is a self-validating system; it ensures that the waste is properly characterized from the point of generation, preventing downstream complications and liabilities.
Quantitative Hazard and Handling Summary
For quick reference, the following table summarizes the essential safety and handling parameters based on data from analogous compounds.
| Hazard Classification (Proxy) | GHS Pictogram (Proxy) | Required Personal Protective Equipment (PPE) | Mandatory Engineering Control |
| H302: Harmful if swallowed[1] | GHS07 (Exclamation Mark) | Chemical safety goggles, Lab coat, Nitrile gloves[2][3] | All handling and transfers must occur within a certified chemical fume hood.[4][5] |
| H315: Causes skin irritation[1] | |||
| H319: Causes serious eye irritation[1] | |||
| H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe collection and storage of this compound waste pending final disposal.
1. Waste Container Selection:
- Choose a chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[4][8]
- Ensure the container is in good condition, free of cracks, and has a tightly sealing lid.
- The original reagent bottle, if empty, can be a suitable choice. Do not use metal containers.[8]
2. Container Labeling:
- Crucially, label the container before adding any waste. This prevents the accidental creation of "unknown" hazardous waste.
- The label must, at a minimum, include the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[5][8]
- If the waste is a solution, list all components with their approximate percentages.
3. Waste Collection:
- Perform all transfers of waste into the container within a chemical fume hood.[4]
- Collect all forms of waste: unreacted material, solutions containing the compound, and contaminated solvents.
- Decontamination Rinsate: When cleaning glassware that contained this compound, rinse it with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is also hazardous and must be collected in the same halogenated organic waste container.[5][9]
- Keep the waste container tightly closed at all times, except when actively adding waste.[4][8][10]
4. Temporary Storage:
- Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[4]
- The SAA should be a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[2]
- Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]
5. Final Disposal:
- Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]
- Follow your institution's specific procedures for requesting a waste pickup.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to ensure safety.
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Control & Ventilate: Ensure the chemical fume hood is operational. Restrict access to the spill area.
-
Contain the Spill: If trained and it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools. Place it into a sealable, chemically resistant container or heavy-duty plastic bag.[2]
-
Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it as halogenated organic waste for EHS pickup.
-
Decontaminate: Clean the spill area with an appropriate solvent and cloth, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional EHS department, as required by local policy.
By integrating these scientifically-grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific EHS guidelines as the final authority on waste disposal procedures.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- 2,3-Dihydro-5-iodobenzo[b]furan - Safety D
- 2-Iodo-benzofuran - Safety D
- Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Halogenated Solvents in Laboratories.
- Benzofuran - Safety D
- Hazardous Waste Segreg
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source.
- Essential Guide to the Proper Disposal of 2-Iodobenzamide. Benchchem.
- Chemical Waste Disposal Guidelines. Emory University.
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
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Navigating the Safe Handling of 2-Iododibenzofuran: A Guide for Laboratory Professionals
The responsible and safe handling of specialized chemical reagents is a cornerstone of successful research and development. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Iododibenzofuran. By understanding the underlying principles of the recommended procedures, you can foster a culture of safety and ensure the integrity of your experimental work.
Hazard Identification and Risk Assessment: Understanding the "Why"
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]
-
Acute Toxicity (Oral): The substance is harmful if swallowed.[1][2]
-
Environmental Hazard: Halogenated compounds can be harmful to aquatic life with long-lasting effects.[2]
The iodine atom attached to the aromatic structure can influence the compound's reactivity and toxicological profile. Therefore, all handling procedures must be designed to minimize direct contact and prevent release into the environment.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. These controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning chemical fume hood.[3] This is critical to prevent the inhalation of any potential vapors or fine particulates.
-
Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of any fugitive emissions.
-
Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. In the event of accidental exposure, they are crucial for immediate decontamination.[4]
Personal Protective Equipment (PPE): A Comprehensive Plan
PPE is the final barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound. Remember, PPE is only effective when it is selected correctly, fits properly, and is worn consistently.[5]
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[3][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[3][6][7] Ensure gloves are appropriate for the specific solvent and have a suitable breakthrough time. |
| Respiratory Protection | Use in a chemical fume hood. | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if ventilation is inadequate.[3][8] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[3][8] |
Step-by-Step Handling Protocol: A Self-Validating System
This protocol outlines a general workflow for handling this compound in a laboratory setting. The causality behind each step is explained to ensure a deep understanding of the safety measures.
Preparation:
-
Review the Safety Information: Before starting any work, review this guide and any available safety data for similar compounds.
-
Designate a Work Area: Clearly define the area within the fume hood where the work will be performed.
-
Assemble all Materials: Place all necessary equipment, including glassware, reagents, and waste containers, within the fume hood before introducing the this compound.[3] This minimizes the need to move in and out of the containment area.
Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as spatulas or powder funnels, to minimize the generation of dust.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable and safe manipulation.[3]
Cleanup and Decontamination:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. The rinsate must be collected as hazardous waste.[3]
-
Clean the Work Area: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent. Dispose of the cleaning materials as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper waste management is a critical component of laboratory safety and environmental stewardship.
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[3][7][9][10] Use a designated, properly labeled hazardous waste container.
-
Waste Container Management: The waste container should be made of a compatible material and kept securely sealed when not in use. Store it in a designated satellite accumulation area.
-
Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.[3]
Visualizing the Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- 2,3-Dihydro-5-iodobenzo[b]furan Safety D
- Iodine - NIOSH Pocket Guide to Chemical Hazards. CDC.
- 2-Iodo-benzofuran Safety D
- 2,3-Benzofuran Safety D
- 2,3-Dibromofuran Safety D
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health & Senior Services.
- Halogenated Organic Liquids - Standard Oper
- 2-Iodofuran | C4H3IO | CID 11564629. PubChem - NIH.
- Halogenated Solvents. Washington State University - Environmental Health & Safety.
- 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine Safety D
- What are the proper PPE to use when using Iodine? Homework.Study.com.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Benzofuran Safety D
- Personal Protective Equipment. IOGP.
- Gas detectors and respiratory protection equipments I2 (iodine). GazFinder.
- Safety. Chemistry LibreTexts.
- Dibenzo[b,d]furan-2-carbaldehyde Safety D
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
